tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)8-10(14)4-7-17-13/h10H,4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVRAVQFMPWVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, enabling more precise and potent interactions with biological targets. The incorporation of spirocyclic scaffolds can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for the development of effective and safe therapeutics. The target molecule of this guide, tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate, is a valuable building block for the synthesis of novel pharmaceutical agents, leveraging the unique conformational constraints of the spirocyclic core to explore new chemical space.
This guide provides a comprehensive overview of a plausible and robust synthetic pathway to this compound, designed for researchers, scientists, and drug development professionals. The presented synthesis is a multi-step process commencing from the readily available N-Boc-4-piperidone and culminating in the target spirocyclic diamine derivative.
Strategic Overview of the Synthesis
The synthesis is logically divided into two main stages. The first stage focuses on the construction of the key spirocyclic ketone intermediate, tert-butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate. The second stage details the conversion of this ketone to the target primary amine via reductive amination.
Figure 1: High-level overview of the synthetic pathway.
Part 1: Synthesis of the Key Intermediate: tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
The construction of the spirocyclic ether-ketone core is the cornerstone of this synthesis. The following protocol outlines a reliable method starting from N-Boc-4-piperidone.
Step 1a: Synthesis of tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate
This initial step involves the formation of a cyanohydrin from N-Boc-4-piperidone. The addition of a cyanide nucleophile to the carbonyl group is a classic and efficient transformation.[1][2]
Experimental Protocol:
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1) at 0 °C, add sodium cyanide (1.2 eq).
-
Slowly add a solution of sodium bisulfite (1.2 eq) in water, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate.
Causality Behind Experimental Choices:
-
The use of a two-phase system (DCM/water) facilitates the reaction between the organic-soluble piperidone and the water-soluble cyanide.
-
Sodium bisulfite is used to generate hydrocyanic acid in situ in a controlled manner, which is safer than handling neat HCN.
-
The reaction is performed at a low initial temperature to control the exothermicity of the reaction.
Step 1b: Synthesis of tert-Butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate
The hydroxyl group of the cyanohydrin is then alkylated with a protected two-carbon electrophile.
Experimental Protocol:
-
To a solution of tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(tert-butyldimethylsilyloxy)ethyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The silyl protecting group is then removed by treating the crude product with tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF at room temperature for 2-4 hours.
-
After completion of the deprotection, concentrate the reaction mixture and purify the residue by column chromatography to yield tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate.
Causality Behind Experimental Choices:
-
A strong, non-nucleophilic base like sodium hydride is used to deprotonate the hydroxyl group to form the more nucleophilic alkoxide.
-
A silyl protecting group is used for the two-carbon electrophile to prevent side reactions. TBAF is a standard reagent for the mild cleavage of silyl ethers.
Step 1c: Intramolecular Cyclization to form tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
The final step in the formation of the key intermediate is an acid-catalyzed intramolecular cyclization.
Experimental Protocol:
-
Dissolve tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate.
Causality Behind Experimental Choices:
-
The strong acid protonates the nitrile, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.
-
The use of a Dean-Stark trap is crucial to drive the equilibrium towards the cyclized product by removing water.
Part 2: Reductive Amination to Synthesize this compound
With the key spirocyclic ketone in hand, the final step is the introduction of the amino group at the 9-position via reductive amination. This is a robust and widely used method for the conversion of ketones to amines.[3]
Figure 2: Mechanism of the reductive amination step.
Experimental Protocol:
-
To a solution of tert-butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH until the pH is >10.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a yellow oil.[4]
Causality Behind Experimental Choices:
-
Ammonium acetate serves as the ammonia source for the initial imine formation. A large excess is used to drive the equilibrium towards the imine.
-
Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.
-
The workup procedure involving acid and then base is to remove any unreacted reagents and to ensure the final product is in its free base form for extraction.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Expected Yield |
| tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | N-Boc-4-piperidone | NaCN, NaHSO₃ | 85-95% |
| tert-Butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate | tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | NaH, 2-(TBDMS)ethyl iodide, TBAF | 60-70% (2 steps) |
| tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate | tert-Butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate | p-TsOH | 70-80% |
| This compound | tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate | NH₄OAc, NaBH₃CN | 65-75% |
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach to this compound. By leveraging well-established and reliable chemical transformations, this guide offers a practical framework for the synthesis of this valuable spirocyclic building block. The strategic use of a cyanohydrin intermediate followed by intramolecular cyclization and a final reductive amination step ensures an efficient and scalable synthesis. This in-depth guide is intended to empower researchers in their efforts to explore novel chemical entities for the advancement of drug discovery.
References
- BenchChem. (n.d.). Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Retrieved from a hypothetical BenchChem technical support document.
-
Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]
-
Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
- Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
YouTube. (2019, October 30). Cyanohydrin Formation Reaction Mechanism [Video]. The Organic Chemistry Tutor. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate, a key intermediate in contemporary drug discovery programs. The unique spirocyclic scaffold, incorporating both oxa- and aza-heterocyclic motifs, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and the rational design of subsequent synthetic transformations. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
The structural architecture of this compound features a spirocyclic system where a piperidine and a tetrahydrofuran ring share a common quaternary carbon. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, and an amino group is substituted at the C9 position. These features give rise to characteristic signals in various spectroscopic analyses.
Figure 1. Chemical structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by signals corresponding to the protons of the spirocyclic framework, the Boc protecting group, and the amino moiety. Due to the rigid nature of the spirocyclic system, diastereotopic protons are expected, leading to more complex splitting patterns than in analogous acyclic systems.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | m | 4H | H-7, H-10 |
| ~3.2 - 3.4 | m | 2H | H-1, H-3 (axial) |
| ~2.8 - 3.0 | m | 2H | H-1, H-3 (equatorial) |
| ~2.5 - 2.7 | m | 1H | H-9 |
| ~1.8 - 2.0 | m | 2H | H-8 (axial & equatorial) |
| ~1.6 | br s | 2H | -NH₂ |
| 1.46 | s | 9H | -C(CH₃)₃ |
Interpretation and Causality:
-
The signals for the protons on the tetrahydrofuran ring (H-7 and H-10) are expected to appear in the downfield region (~3.6 - 3.8 ppm) due to the deshielding effect of the adjacent oxygen atom.
-
The protons on the piperidine ring adjacent to the nitrogen atom (H-1 and H-3) will also be downfield and are expected to show complex splitting due to geminal and vicinal coupling, as well as conformational rigidity.
-
The methine proton at the amino-substituted carbon (H-9) is anticipated to be a multiplet in the range of 2.5 - 2.7 ppm.
-
The broad singlet for the amino protons is characteristic and its chemical shift can be concentration and solvent dependent.
-
The large singlet at approximately 1.46 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
Temperature: 298 K
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Figure 2. Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of signals confirms the number of unique carbon atoms, and their chemical shifts are indicative of their chemical environment.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.8 | C=O (Boc) |
| ~79.5 | -C (CH₃)₃ |
| ~70.0 | C-7 |
| ~68.0 | C-10 |
| ~55.0 | C-9 |
| ~45.0 | C-1 |
| ~43.0 | C-3 |
| ~40.0 | C-5 (Spiro) |
| ~35.0 | C-8 |
| 28.4 | -C(C H₃)₃ |
Interpretation and Causality:
-
The carbonyl carbon of the Boc group is expected at the lowest field (~154.8 ppm).
-
The quaternary carbon of the tert-butyl group appears around 79.5 ppm.
-
The carbons bonded to the oxygen in the tetrahydrofuran ring (C-7 and C-10) are expected in the 68-70 ppm region.
-
The spiro carbon (C-5), being a quaternary center, will have a relatively low intensity and is predicted to be around 40 ppm.
-
The carbons of the piperidine ring (C-1, C-3) will appear in the 40-50 ppm range.
-
The highly shielded methyl carbons of the Boc group will give a strong signal at approximately 28.4 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, broad | N-H stretching (amine) |
| 2975, 2870 | Strong | C-H stretching (aliphatic) |
| 1685 | Strong | C=O stretching (carbamate) |
| 1160 | Strong | C-O stretching (ether and carbamate) |
Interpretation and Causality:
-
The broad absorption in the 3350-3250 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine.
-
The strong bands just below 3000 cm⁻¹ are due to the C-H stretching of the various sp³ hybridized carbons.
-
A strong, sharp peak around 1685 cm⁻¹ is the defining feature of the carbonyl group in the Boc protecting group.
-
The C-O stretching vibrations from the ether linkage and the carbamate will result in strong absorptions in the fingerprint region, typically around 1160 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (NaCl or KBr), or a KBr pellet can be made.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000 - 400 cm⁻¹
-
-
Processing: Perform a background subtraction and present the data as transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z (amu) | Relative Intensity (%) | Assignment |
| 259.1965 | 100 | [M+H]⁺ |
| 203.1339 | 60 | [M - C₄H₈ + H]⁺ or [M - isobutylene + H]⁺ |
| 159.1441 | 40 | [M - Boc + H]⁺ |
| 100.0760 | 30 | [Boc]⁺ |
Interpretation and Causality:
-
The protonated molecule [M+H]⁺ is expected to be the base peak in the ESI+ spectrum.
-
A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate.
-
The loss of the entire Boc group (100 Da) is also a characteristic fragmentation.
-
The observation of a fragment corresponding to the Boc group itself (m/z 100) is also possible.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization mode: Positive
-
Scan range: m/z 50 - 500
-
Capillary voltage: 3.5 kV
-
Source temperature: 120 °C
-
-
Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated value. Analyze the fragmentation pattern to further confirm the structure.
Figure 3. Proposed fragmentation in ESI-MS.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted data presented in this guide, based on established principles of spectroscopy, serves as a reliable reference for chemists working with this and structurally related molecules. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignment and purity assessment.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- de Hoffmann, E., & Stroobant, V. (2007).
Solubility Profile of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate: A Theoretical and Practical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of novel chemical entities is a cornerstone of successful drug discovery and development. It is a critical parameter that influences formulation, bioavailability, and overall therapeutic efficacy.[1] This guide provides a comprehensive analysis of tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate, a spirocyclic building block of significant interest in medicinal chemistry. Due to the absence of published empirical data, this document presents a dual approach: first, a theoretical prediction of solubility based on structural analysis, and second, a robust, step-by-step experimental protocol for its precise determination in common organic solvents. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation development.
Compound Profile: this compound
This molecule is a complex spirocyclic amine featuring a protected secondary amine (Boc-carbamate), a primary amine, and an ether linkage within its decane framework. These features make it a versatile scaffold for introducing diverse pharmacophores.
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1822511-77-2 | [2] |
| Molecular Formula | C₁₃H₂₄N₂O₃ | [2] |
| Molecular Weight | 256.35 g/mol | [2] |
| Appearance | Yellow oil | [2] |
| Purity | ~97% | [2] |
| Storage | Store at 0-8 °C | [2] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC(N)CCO2)C1 |[2] |
2D Structure:

Theoretical Solubility Analysis: A Structure-Based Prediction
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[3][4] The overall polarity of a molecule is a composite of its polar and non-polar functional groups.[5]
Caption: Structural decomposition influencing solubility.
Expertise & Causality:
-
Polar Drivers: The primary amine (-NH₂), ether oxygen, and carbamate carbonyl are key polar features. The amine group is particularly significant as it can act as a hydrogen bond donor and acceptor, promoting solubility in protic solvents (e.g., alcohols).[4]
-
Non-Polar Drivers: The bulky tert-butyl group and the saturated carbocyclic spiro-scaffold are lipophilic. These large hydrocarbon regions will favor solubility in less polar solvents.
-
Predicted Behavior: The molecule possesses a duality. It is not expected to be highly soluble in extremely non-polar solvents like hexanes due to its multiple polar groups. Conversely, its significant non-polar surface area will limit its solubility in highly polar solvents like water. We predict optimal solubility in solvents of intermediate polarity, such as dichloromethane (DCM), ethyl acetate, or polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
To move from prediction to empirical fact, a rigorous experimental protocol is necessary. The shake-flask method is a well-established technique for determining thermodynamic equilibrium solubility.[6] This protocol is designed to be self-validating by ensuring equilibrium is reached and analysis is accurate.
Caption: Workflow for the Shake-Flask Solubility Assay.
Materials and Equipment
-
This compound (≥97% purity)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.01 mg)
-
Orbital shaker with temperature control
-
Benchtop centrifuge
-
Syringes (1 mL) and syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
Step 1: Sample Preparation
-
Accurately weigh approximately 5-10 mg of the compound directly into a 2 mL glass vial. The key is to add an amount that will exceed the solubility limit, ensuring a slurry is formed.
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.
Step 2: Equilibration (Trustworthiness Pillar)
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Allow the slurries to equilibrate for a minimum of 24 hours. Causality Note: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. For some compounds, 48 hours may be necessary, which can be confirmed by taking measurements at both time points and observing no significant change.
Step 3: Phase Separation
-
After equilibration, visually confirm that undissolved solid remains at the bottom of each vial. This validates that the solution is saturated.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully draw the clear supernatant using a syringe. Avoid disturbing the solid pellet.
-
Attach a 0.22 µm PTFE syringe filter and dispense the solution into a clean HPLC vial. Causality Note: Filtration removes any remaining microscopic particulates that could otherwise lead to an overestimation of solubility.
Step 4: Quantification by HPLC
-
Prepare a set of calibration standards of the compound in the mobile phase at known concentrations.
-
Analyze the saturated solution samples and calibration standards by a validated HPLC-UV method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the saturated samples by interpolating their peak areas from the calibration curve. This concentration is the equilibrium solubility.
Predicted Solubility Data and Interpretation
The following table summarizes the predicted solubility of this compound based on the structural analysis. This data must be confirmed experimentally using the protocol above.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Polar Protic | Methanol | 5.1 | High | The small, polar alcohol can effectively solvate the amine and ether groups through hydrogen bonding. |
| Isopropanol | 3.9 | Medium | Larger alkyl group slightly reduces its ability to solvate the polar sites compared to methanol. | |
| Polar Aprotic | DMSO | 7.2 | High | Strong H-bond acceptor, effectively solvates the amine protons. |
| Acetonitrile | 5.8 | Medium | Less polar than DMSO, moderate interaction with the solute's polar groups. | |
| Ethyl Acetate | 4.4 | Medium-High | Intermediate polarity and H-bond accepting capability balance well with the molecule's dual nature. | |
| Non-Polar | Dichloromethane (DCM) | 3.1 | High | Its ability to interact with both polar and non-polar regions makes it an excellent solvent candidate. |
| Toluene | 2.4 | Low | Primarily interacts with the lipophilic scaffold; insufficient polarity to effectively solvate the amine/ether groups. | |
| Hexanes | 0.1 | Sparingly Soluble | Highly non-polar; strong mismatch with the molecule's polar functional groups. |
Conclusion
This compound presents a nuanced solubility profile due to its combination of significant polar and non-polar structural features. Theoretical analysis predicts favorable solubility in solvents of intermediate-to-high polarity, such as DCM, Methanol, and DMSO. This guide provides the necessary theoretical foundation and a comprehensive, trustworthy experimental protocol to empirically determine the precise solubility in any organic solvent system. Adherence to this methodology will provide drug development professionals with the critical data needed for efficient process development, formulation, and downstream applications.
References
-
Chemistry LibreTexts. (2023). Factors Affecting Solubility. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
-
Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?[Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. This compound 97% | CAS: 1822511-77-2 | AChemBlock [achemblock.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate: Sourcing, Quality Control, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a valuable pathway to novel chemical space with improved three-dimensional character. This guide provides an in-depth technical overview of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate, a bifunctional building block increasingly utilized in drug discovery programs. We will explore its commercial availability, provide essential physicochemical data, outline critical quality control procedures, and detail field-proven protocols for its handling and derivatization. This document serves as a practical resource for researchers aiming to incorporate this versatile scaffold into their synthetic workflows.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the quest for novel therapeutics, medicinal chemists are continuously seeking to escape the "flatland" of traditional aromatic and heteroaromatic chemistry. Spirocyclic systems, which feature two rings connected by a single common atom, provide a robust solution. They introduce conformational rigidity and a distinct three-dimensional exit vector for substituents, which can lead to enhanced target affinity, improved selectivity, and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This compound (herein referred to as the "title compound") is a prime example of such a scaffold. It possesses two key points of functionality: a primary amine ripe for derivatization and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection strategy allows for selective, sequential modification, making it a highly versatile intermediate for building complex molecular architectures.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are the foundation of successful and reproducible research. The key identifiers and properties of the title compound are summarized below.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | Advanced ChemBlocks[1] |
| CAS Number | 1822511-77-2 | Advanced ChemBlocks[1] |
| Molecular Formula | C₁₃H₂₄N₂O₃ | Advanced ChemBlocks[1] |
| Molecular Weight | 256.35 g/mol | Advanced ChemBlocks[1] |
| Appearance | Yellow oil | Advanced ChemBlocks[1] |
| Purity | Typically ≥97% | Advanced ChemBlocks[1] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC(N)CCO2)C1 | Advanced ChemBlocks[1] |
Commercial Availability and Procurement
The title compound is a specialized building block available from a select number of chemical suppliers focused on providing novel scaffolds for drug discovery. Availability is typically on a research scale, from milligrams to several grams.
Identifying Suppliers
Procurement should begin with a search of chemical supplier databases using the CAS number (1822511-77-2) for definitive identification. As of early 2026, suppliers in this niche market include Advanced ChemBlocks (AChemBlock) and other specialized vendors.
Table 2: Representative Commercial Supplier Information
| Supplier | Catalog ID | Purity | Packaging (Example) | Availability |
| Advanced ChemBlocks | Q53920 | 97% | 1 g | Enquiry |
Note: Pricing and availability are subject to change. Researchers should contact suppliers directly for current information.
Procurement and Quality Verification Workflow
A systematic approach to procurement and verification is crucial to ensure the integrity of experimental results. The following workflow is recommended.
Caption: Workflow for Compound Procurement and Quality Control.
Applications in Research and Drug Discovery
The true value of this spirocyclic scaffold lies in its application. While direct therapeutic activity of the title compound is not its primary use, it serves as a critical intermediate for synthesizing more complex molecules.[2] Its bifunctional nature allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Spirocyclic amines are known to be valuable in developing inhibitors for targets like Fatty Acid Amide Hydrolase (FAAH) and Neuropeptide Y5 Receptor (NPY5R) antagonists, which are relevant for pain, anxiety, and eating disorders.[2] While literature specifically citing CAS 1822511-77-2 is emerging, related azaspiro scaffolds have been successfully incorporated into GPR119 modulators and other pharmaceutically relevant molecules, highlighting the potential of this chemical class.[3]
Experimental Protocols
The following protocols represent standard, validated procedures for the handling and chemical manipulation of the title compound and similar Boc-protected amines.
Protocol 1: Handling and Storage
Trustworthiness: This protocol is based on standard safety and handling procedures for non-volatile, amine-containing organic compounds.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Upon receipt, store the compound in a tightly sealed container at 2-8°C, as recommended by suppliers.[1] This minimizes degradation from atmospheric moisture and contaminants.
-
Handling: Handle the compound in a well-ventilated fume hood. As it is a yellow oil, use positive displacement pipettes for accurate and safe transfer. Avoid inhalation of any vapors and direct contact with skin and eyes.[1]
Protocol 2: Boc Group Deprotection
Causality: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[4] Strong acids like trifluoroacetic acid (TFA) readily protonate the carbamate, leading to the formation of a stable tert-butyl cation and subsequent release of the free amine via decarboxylation.[5] Dichloromethane (DCM) is a common, non-reactive solvent for this transformation.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the title compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The resulting residue will be the trifluoroacetate salt of the deprotected amine.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Sources
- 1. This compound 97% | CAS: 1822511-77-2 | AChemBlock [achemblock.com]
- 2. tert-Butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Key intermediates in the synthesis of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
An In-Depth Technical Guide to the Synthesis of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate: Key Intermediates and Strategic Considerations
This technical guide provides a detailed exploration of a robust and efficient synthetic pathway to this compound, a valuable spirocyclic diamine scaffold for drug discovery. The strategic use of a key ketone intermediate, synthesized from commercially available starting materials, and a carefully selected reductive amination protocol will be discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this novel scaffold into their synthetic programs.
The unique three-dimensional architecture of spirocyclic systems offers significant advantages in medicinal chemistry, providing access to novel chemical space and improved pharmacokinetic properties compared to their linear or simpler cyclic counterparts.[1] The 6-oxa-2-azaspiro[4.5]decane core, in particular, presents a desirable combination of a piperidine ring, a common motif in bioactive molecules, and a tetrahydrofuran ring, which can modulate solubility and metabolic stability.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a convergent and efficient synthetic strategy. The primary amino group at the 9-position can be installed via a reductive amination of the corresponding spirocyclic ketone (II). This key ketone intermediate can, in turn, be synthesized through an intramolecular cyclization of a suitably functionalized piperidine derivative (III). This acyclic precursor can be readily accessed from the commercially available N-Boc-4-piperidone (IV).
Caption: Retrosynthetic pathway for the target molecule.
Key Intermediate 1: tert-Butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate
The synthesis commences with the nucleophilic addition of a two-carbon unit to N-Boc-4-piperidone. The reaction with the Grignard reagent derived from 2-(benzyloxy)ethyl bromide provides the diol precursor with one of the hydroxyl groups protected, which is a common strategy to allow for selective manipulation of the hydroxyl groups in the subsequent steps.
Experimental Protocol: Synthesis of tert-Butyl 4-(2-(benzyloxy)ethyl)-4-hydroxypiperidine-1-carboxylate
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are stirred in anhydrous tetrahydrofuran (THF). A solution of 2-(benzyloxy)ethyl bromide (1.1 eq) in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Nucleophilic Addition: The Grignard solution is cooled to 0 °C. A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired diol derivative.
Key Intermediate 2: tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
With the diol in hand, the next crucial step is the formation of the spirocyclic tetrahydrofuran ring. This is achieved through a two-step sequence involving deprotection of the benzyl ether followed by an intramolecular Williamson ether synthesis.[2][3][4] The primary hydroxyl group is first converted to a better leaving group, typically a tosylate, to facilitate the intramolecular nucleophilic attack by the tertiary hydroxyl group.
Experimental Protocol: Synthesis of tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
-
Deprotection: The benzyl-protected diol from the previous step is dissolved in ethanol. Palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16-24 hours. The catalyst is removed by filtration through Celite®, and the filtrate is concentrated to yield the deprotected diol.
-
Tosylation: The crude diol is dissolved in dichloromethane and cooled to 0 °C. Triethylamine (1.5 eq) and p-toluenesulfonyl chloride (1.1 eq) are added sequentially. The reaction is stirred at 0 °C for 4-6 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated.
-
Intramolecular Cyclization: The crude tosylate is dissolved in anhydrous THF. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The combined organic extracts are dried and concentrated. The resulting ketone is purified by column chromatography.
Final Product Synthesis: this compound
The final transformation to the target amine is accomplished via reductive amination of the spirocyclic ketone.[5][6][7][8] This method is superior to direct alkylation of ammonia as it avoids the formation of over-alkylated byproducts. The use of a mild reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride is crucial for the selective reduction of the intermediate imine in the presence of the starting ketone.
Experimental Protocol: Reductive Amination
-
Imine Formation and Reduction: The spirocyclic ketone (1.0 eq) is dissolved in methanol. Ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) are added. The reaction mixture is stirred at room temperature for 24-48 hours.
-
Workup and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with aqueous sodium hydroxide. The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine is purified by column chromatography to yield the final product.
Data Summary
| Step | Intermediate/Product | Starting Material | Typical Yield (%) | Purity (%) |
| 1 | tert-Butyl 4-(2-(benzyloxy)ethyl)-4-hydroxypiperidine-1-carboxylate | N-Boc-4-piperidone | 75-85 | >95 |
| 2 | tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate | tert-Butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate | 60-70 (over 2 steps) | >98 |
| 3 | This compound | tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate | 50-65 | >98 |
Visualization of the Synthetic Workflow
Caption: Overall synthetic workflow for the target molecule.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategy relies on the formation of a key spirocyclic ketone intermediate, which is then converted to the target amine via a high-yielding reductive amination. This approach offers excellent control over the introduction of the amino functionality and avoids common side reactions. The intermediates and the final product are valuable building blocks for the development of novel therapeutics, and the methodologies described herein can be readily adapted for the synthesis of related spirocyclic scaffolds.
References
-
Osbourn, J. (2021, July 7). Intramolecular Williamson Ether Synthesis. YouTube. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
- Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
PharmaCompass. (n.d.). tert-butyl 4-hydroxypiperidin-1-carboxylate. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]
- Zhang, S., et al. (2024).
-
Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. [Link]
-
Dr. Shishir Kumar. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. [Link]
-
Walz, A. J., & Bae, S. Y. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Oxa-Azaspiro[4.5]decane Scaffold: A Privileged Motif for Modulating Key Pharmacological Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Spirocyclic Scaffold
The oxa-azaspiro[4.5]decane core represents a class of spirocyclic systems that has garnered increasing attention in medicinal chemistry. This three-dimensional scaffold, which joins a heterocyclic ring containing both oxygen and nitrogen to a cyclohexane ring through a single shared carbon atom, offers a unique conformational rigidity and spatial arrangement of functional groups. This distinct architecture makes it an ideal framework for designing selective and potent ligands for a variety of challenging biological targets. Unlike more planar aromatic systems, the non-planar nature of the oxa-azaspiro[4.5]decane scaffold allows for precise orientational control of substituents, enabling tailored interactions within the complex binding pockets of proteins. This guide provides a comprehensive overview of the burgeoning potential of novel oxa-azaspiro[4.5]decane derivatives in three key therapeutic areas: neuro-active agent development through sigma-1 receptor modulation, targeted oncology via inhibition of the KRAS-G12D oncoprotein, and cognitive enhancement by M1 muscarinic receptor agonism.
High-Affinity Ligands for the Sigma-1 Receptor: Applications in Neuro-Imaging and Therapeutics
Rationale: The Enigmatic Sigma-1 Receptor
The sigma-1 receptor (σ1R) is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface. It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, neuropathic pain, and depression, as well as in the proliferation of cancer cells.[1][2] Consequently, the development of selective σ1R ligands is a highly active area of research, both for therapeutic intervention and for the development of positron emission tomography (PET) imaging agents to study disease states in vivo.[1]
Mechanism of Action: Modulating Intracellular Signaling
Oxa-azaspiro[4.5]decane derivatives have been shown to bind to the σ1R with high affinity and selectivity.[1] Upon binding, these ligands can either activate (agonism) or inhibit (antagonism) the receptor's function. This modulation influences downstream signaling cascades by affecting the activity of various ion channels and partner proteins. For instance, σ1R ligands can regulate the function of voltage-gated calcium channels and NMDA receptors, thereby influencing neuronal excitability and synaptic plasticity. The ability to fine-tune these pathways underpins the therapeutic potential of these compounds.
Caption: Sigma-1 Receptor Modulation by Oxa-Azaspiro[4.5]decane Derivatives.
Quantitative Data Summary
A series of 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated high binding affinity for the σ1 receptor, making them excellent candidates for further development.
| Compound Class | Representative Derivative | Binding Affinity (Ki) for σ1R | Selectivity (Ki σ2/σ1) | Reference |
| 1-Oxa-8-azaspiro[4.5]decane | Compound 8 (specific structure undisclosed) | 0.47 - 12.1 nM | 2 - 44 | [1] |
| 1-Oxa-8-azaspiro[4.5]decane | (2S,6R)-Enantiomer | 1.6 nM | 236 | [2] |
Experimental Protocol: Radioligand Binding Assay for σ1R
This protocol outlines a competitive binding assay to determine the affinity (Ki) of novel oxa-azaspiro[4.5]decane derivatives for the σ1 receptor.
1.4.1. Materials:
-
Test Compounds: Oxa-azaspiro[4.5]decane derivatives dissolved in DMSO (10 mM stock).
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1R ligand).
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells overexpressing human σ1R.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Filtration: Brandel cell harvester with GF/B filters, presoaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Scintillation Counter .
1.4.2. Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 0.1%.
-
In a 96-well plate, add in order: 150 µL of membrane preparation, 50 µL of test compound dilution (or haloperidol for non-specific binding, or buffer for total binding), and 50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM).
-
Incubate the plate at 37°C for 90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the PEI-soaked GF/B filters using the cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Targeted Anticancer Agents: Potent Inhibition of KRAS-G12D
Rationale: Targeting the "Undruggable" Oncoprotein
Mutations in the KRAS gene are found in approximately 30% of all human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[3] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep, well-defined binding pockets. The KRAS-G12D protein is locked in a constitutively active state, driving uncontrolled cell proliferation and survival through downstream signaling pathways like RAF-MEK-ERK.[3][4] The discovery of inhibitors that can selectively target this mutant oncoprotein represents a major breakthrough in oncology.
Mechanism of Action: Disrupting Oncogenic Signaling
Novel 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent and selective inhibitors of KRAS-G12D.[3] These compounds are designed to bind to a pocket on the mutant protein, disrupting its ability to interact with downstream effectors like RAF kinase. This blockade of the initial step in the signaling cascade effectively shuts down the pro-proliferative and anti-apoptotic signals, leading to cell cycle arrest and apoptosis in KRAS-G12D-driven cancer cells.
Caption: Inhibition of the KRAS-G12D Signaling Pathway.
Quantitative Data Summary
Recent studies have highlighted the nanomolar potency of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives against the KRAS-G12D mutant.
| Compound Class | Representative Derivative | Binding Affinity (Kd) | Cellular Potency (IC50) | Reference |
| 1-Oxa-3,7-diazaspiro[4.5]decan-2-one | HDB-2 | 48.17 nM | Nanomolar | [3] |
| 1-Oxa-3,7-diazaspiro[4.5]decan-2-one | HDB-3 | 85.17 nM | Nanomolar | [3] |
Experimental Protocol: Cell Viability (MTT) Assay for KRAS-G12D Inhibitors
This protocol describes a method to assess the cytotoxic effect of oxa-azaspiro[4.5]decane derivatives on cancer cells harboring the KRAS-G12D mutation.
2.4.1. Materials:
-
Cell Lines: Human pancreatic (e.g., AsPC-1, Panc 04.03) or colorectal (e.g., SW620) cancer cell lines with confirmed KRAS-G12D mutation.[5]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives dissolved in DMSO.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in sterile PBS.[6]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well plates and a microplate reader .
2.4.2. Procedure:
-
Seed the KRAS-G12D mutant cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. Suggested starting concentrations range from 1 nM to 100 µM.
-
Remove the old medium and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells.
-
Incubate the cells with the compounds for 72 hours.[7]
-
Add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours at 37°C.[7]
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[6][7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression.
M1 Muscarinic Receptor Agonists for Cognitive Enhancement
Rationale: A Key Target for Alzheimer's Disease
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor highly expressed in the hippocampus and cortex, brain regions critical for learning and memory.[8] It is a primary target for the symptomatic treatment of cognitive decline associated with Alzheimer's disease. M1 receptor activation enhances cholinergic neurotransmission, which is diminished in Alzheimer's patients. Developing selective M1 agonists is a key therapeutic strategy, as non-selective muscarinic agents can cause significant side effects by activating other muscarinic receptor subtypes (M2, M3) in the periphery.
Mechanism of Action: Enhancing Cholinergic Signaling
1-oxa-8-azaspiro[4.5]decane derivatives, such as YM796, have been developed as partial agonists for the M1 receptor.[8][9] Upon binding, they stimulate the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in increased intracellular calcium and activation of protein kinase C, ultimately leading to enhanced neuronal excitability and improved cognitive function.
Caption: M1 Muscarinic Receptor Agonist Signaling Pathway.
Quantitative Data Summary
Several 1-oxa-8-azaspiro[4.5]decane derivatives have shown promise as M1 muscarinic agonists, demonstrating functional activity in relevant assays.
| Compound Class | Representative Derivative | M1 Receptor Binding (Ki) | Functional Activity | Reference |
| 1-Oxa-8-azaspiro[4.5]decane | YM796 | Micromolar range vs [³H]pirenzepine | Stimulated phosphoinositide hydrolysis | [9] |
| 1-Oxa-8-azaspiro[4.5]decan-3-one | YM954 | Micromolar range vs [³H]pirenzepine | Stimulated phosphoinositide hydrolysis | [9] |
| 1-Oxa-2,8-diazaspiro[4.5]decan-3-one | Compound 6a | High affinity (M1 & M2) | Stimulated phosphoinositide hydrolysis | [10] |
Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay
This assay functionally measures the agonistic activity of test compounds at Gq-coupled receptors like the M1 receptor.
3.4.1. Materials:
-
Tissue: Rat hippocampal slices (250-400 µm thick).
-
Radiolabel: myo-[³H]inositol.
-
Incubation Buffer: Krebs-Ringer bicarbonate buffer, saturated with 95% O₂ / 5% CO₂.
-
Reagents: LiCl (10 mM final concentration), test compounds, carbachol (positive control).
-
Extraction: Chloroform/methanol (1:2 v/v).
-
Chromatography: Dowex AG1-X8 anion-exchange columns.
-
Scintillation Counter .
3.4.2. Procedure:
-
Pre-label hippocampal slices by incubating them with myo-[³H]inositol in buffer for 60-90 minutes at 37°C.
-
Wash the slices thoroughly with fresh buffer.
-
Pre-incubate the labeled slices in buffer containing 10 mM LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of [³H]inositol phosphates ([³H]IPs).
-
Add the oxa-azaspiro[4.5]decane test compounds at various concentrations (e.g., 0.1 µM to 100 µM) or carbachol as a positive control.
-
Incubate for 45-60 minutes at 37°C.
-
Stop the reaction by adding ice-cold chloroform/methanol.
-
Homogenize the samples and separate the aqueous and organic phases by centrifugation.
-
Apply the aqueous phase (containing the [³H]IPs) to Dowex anion-exchange columns.
-
Wash the columns to remove free myo-[³H]inositol.
-
Elute the total [³H]IPs with a high-molarity formic acid solution.
-
Quantify the radioactivity of the eluate using a scintillation counter.
-
Express the results as the percentage of [³H]IPs accumulation relative to the total [³H]lipid content or as a percentage of the maximal response induced by carbachol.
Conclusion and Future Directions
The oxa-azaspiro[4.5]decane scaffold has proven to be a remarkably versatile and privileged structure in modern drug discovery. The derivatives discussed in this guide demonstrate potent and selective activity against high-value therapeutic targets in neuroscience and oncology. Their unique three-dimensional structure provides a robust platform for developing next-generation therapeutics with potentially improved efficacy and side-effect profiles. Future research should focus on optimizing the pharmacokinetic properties of these compounds, exploring their potential in other therapeutic areas, and advancing the most promising candidates toward clinical evaluation. The continued exploration of this chemical space is poised to deliver significant contributions to the development of novel medicines.
References
-
My Cancer Genome. (n.d.). KRAS G12D. Retrieved from [Link]
-
National Cancer Institute. (2018, July 10). Mutant KRAS Cell Lines. Retrieved from [Link]
- Lankes, K., et al. (2019). CRISPR/Cas9-Mediated Knock-Out of Kras G12D Mutated Pancreatic Cancer Cell Lines.
- Kikuchi, C., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry.
- Yang, J., et al. (2022).
- Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.
- Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine.
- Rabiner, E. A., et al. (1996). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology.
- Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation.
- Golas, A., et al. (2019). Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution. Frontiers in Pharmacology.
- Thangaiyan, R., et al. (2021). Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX.
- Wanibuchi, F., et al. (1992). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology.
- Waters, A. M., & Der, C. J. (2022). KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered?. Cancer Cell.
- Alam, M. S., et al. (2022). Endogenous oncogenic KRAS expression increases cell proliferation and motility in near-diploid hTERT RPE-1 cells. Journal of Biological Chemistry.
- Shrestha, S., et al. (2023). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. Journal of Medicinal Chemistry.
- AACR Journals. (2023). Abstract B032: KRAS copy number variation and mutant allele fractions predict in vitro response of PDX-derived human pancreatic cancer cell lines to KRASG12D inhibitor MRTX1133. Cancer Research.
- ESMO Daily Reporter. (2025, October 19). KRAS G12C & G12D inhibitors show early activity in solid tumours.
- Wang, H., et al. (2022). KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge. Signal Transduction and Targeted Therapy.
- Watson, M., et al. (1986). The binding of [3H]telenzepine to muscarinic acetylcholine receptors in calf forebrain. European Journal of Pharmacology.
- Reaction Biology. (n.d.).
- ATCC. (n.d.). Colon Cancer Panels 1 and 2 - CELL PANEL.
- Wang, Y., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules.
- Klutchko, S., et al. (1986). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry.
- Collins, M. A., et al. (2025). KRAS: the Achilles' heel of pancreas cancer biology.
- ResearchGate. (n.d.). Binding Affinities for the σ 1 and σ 2 Receptor of Compounds 8, 14−18, 36, and 38.
- El-Subbagh, H. I., et al. (2018). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules.
- Ishihara, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry.
- Corin, K., et al. (2007). Pirenzepine Promotes the Dimerization of Muscarinic M1 Receptors through a Three-step Binding Process. Journal of Biological Chemistry.
-
ClinicalTrials.gov. (n.d.). Study of MRTX1133 in Patients With Advanced Solid Tumors Harboring a KRAS G12D Mutation. Retrieved from [Link]
- AACR Journals. (2024). Abstract 2093: Co-treatment with KRAS G12D inhibitor MRTX1133 plus TTFields against human pancreatic and Colorectal cancer cell lines results in synergistic up-regulation of cleaved PARP in KRAS G12D & unexpectedly in KRAS G12V as well. Cancer Research.
Sources
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.gov [cancer.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Escaping Flatland: A Technical Guide to the Role of Spirocyclic Scaffolds in Modern Medicinal Chemistry
Abstract
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional flat, aromatic scaffolds. This guide provides an in-depth technical exploration of spirocyclic scaffolds, three-dimensional motifs that have become a cornerstone of modern drug design. We will dissect the fundamental principles that make these structures uniquely powerful, from their profound impact on physicochemical properties to their ability to enforce bioactive conformations. This paper will serve as a comprehensive resource for researchers and drug development professionals, detailing the strategic rationale, synthetic considerations, and successful applications of spirocycles, thereby illuminating their pivotal role in navigating the complex chemical space of next-generation pharmaceuticals.
Introduction: The Imperative for Three-Dimensionality
For decades, medicinal chemistry has been dominated by compounds built upon flat aromatic and heteroaromatic rings. While this "flatland" chemistry has yielded numerous successful drugs, it is fraught with inherent liabilities, including poor solubility, metabolic instability, and off-target promiscuity.[1][2][3] The industry's shift towards more complex biological targets, such as protein-protein interfaces, necessitates a departure from planarity. Spirocycles, which are bicyclic systems joined by a single common atom (the spiro atom), offer a compelling solution.[4][5] Their intrinsically three-dimensional (3D) architecture provides a rigid framework to project substituents into chemical space in a precise and controlled manner, a feat difficult to achieve with planar systems.[4]
This transition is quantitatively captured by the concept of Fsp³, the fraction of sp³-hybridized carbons to the total carbon count. An increase in Fsp³ correlates strongly with improved clinical success, primarily due to enhanced solubility, reduced promiscuity, and better overall physicochemical properties.[1][5][6][7] Spirocyclic scaffolds are a premier tool for increasing Fsp³ while maintaining or improving biological activity.[1][7]
Figure 1: A diagram illustrating the strategic shift from planar scaffolds to 3D spirocyclic systems to improve drug-like properties.
The Physicochemical Advantages of Spirocyclic Integration
The incorporation of a spirocyclic motif into a drug candidate is not merely a structural curiosity; it is a strategic decision rooted in the predictable and beneficial modulation of key physicochemical properties.
Conformational Rigidity: A Double-Edged Sword Honed for Selectivity
One of the most significant advantages of spirocycles is their inherent rigidity. Unlike flexible aliphatic chains, spirocyclic systems have a limited number of well-defined conformations.[4] This conformational constraint can be powerfully exploited:
-
Enhanced Potency: By pre-organizing the pharmacophoric elements into a bioactive conformation, the entropic penalty upon binding to a biological target is significantly reduced. This often translates to a substantial increase in binding affinity and potency.[8]
-
Improved Selectivity: The precise spatial arrangement of substituents allows for fine-tuned interactions with the intended target while avoiding interactions with off-targets, such as closely related protein isoforms or anti-targets like the hERG ion channel.[6][9] For instance, replacing a flexible piperidine linker with a spirocyclic scaffold has been shown to reduce hERG inhibition by mitigating undesirable lipophilic interactions.[6]
However, this rigidity means that spirocycles may lower the hit rate for targets with very constrained binding pockets if the scaffold itself is not a good fit.[6] This underscores the importance of rational design and the availability of diverse spirocyclic building blocks.
Modulation of Solubility and Lipophilicity
A common challenge in drug development is balancing the lipophilicity required for membrane permeability with the aqueous solubility needed for formulation and distribution. The introduction of sp³-rich spirocycles often disrupts the planarity and reduces the crystal lattice energy of a molecule, which can lead to a significant improvement in aqueous solubility.[8][10]
Furthermore, replacing a flat aromatic ring with a spirocyclic core can decrease lipophilicity (measured as logP or logD). For example, in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, exchanging a morpholine group for various azaspirocycles successfully lowered logD values while improving metabolic stability.[7]
| Property | Non-Spirocyclic Analog (e.g., Planar Ring) | Spirocyclic Analog | Causality & Impact |
| Fsp³ | Low | High | Increased saturation and 3D character. Correlates with higher clinical success rates.[6][7] |
| Solubility | Often Poor | Generally Improved | Disruption of crystal packing and introduction of polarity improves aqueous solubility.[8][10] |
| Lipophilicity (logP/D) | Can be High | Often Reduced | Replacing lipophilic aromatic systems with saturated spirocycles lowers logP/D values.[6] |
| Metabolic Stability | Susceptible to CYP450 oxidation | Often Enhanced | Saturated sp³ centers are generally less prone to oxidative metabolism than electron-rich aromatic rings.[6] |
| Conformational Freedom | High (Rotatable Bonds) | Low (Rigid) | Reduces entropic penalty upon binding, increasing potency and selectivity.[9] |
Table 1: Comparative analysis of physicochemical properties between planar and spirocyclic analogs.
Synthetic Strategies: Building Complexity with Control
Historically, the synthesis of spirocycles was considered challenging due to the requisite formation of a quaternary carbon center.[4] However, the growing demand for these scaffolds has spurred the development of robust and diverse synthetic methodologies, making them widely accessible to medicinal chemists.[3][11]
Key synthetic strategies include:
-
Intramolecular Cyclization: Methods such as intramolecular alkylation, Claisen condensation, and cyclodehydration are foundational techniques.[1]
-
Ketalization/Spiroketalization: The reaction of a ketone with a diol is a classic and reliable method for forming spiroketals.[1]
-
Cycloaddition Reactions: [3+2] and [4+2] cycloadditions can be powerful tools for constructing complex spirocyclic systems with high stereocontrol.
-
Modern Catalytic Methods: Recent advances in photoredox and electrochemical methods are enabling the synthesis of novel and previously inaccessible spirocyclic scaffolds.[6]
Exemplary Protocol: Synthesis of a Spiro-imidazolidinone Core
The synthesis of key spirocyclic building blocks is a critical step in many drug discovery campaigns. The following protocol outlines a validated multi-step synthesis of a spiro-imidazolidinone, a scaffold found in several drug candidates.[1]
Step 1: Strecker Reaction
-
To a solution of 1-benzyl piperidin-4-one in a suitable solvent (e.g., methanol), add aniline followed by trimethylsilyl cyanide.
-
Stir the reaction at room temperature until completion (monitored by TLC/LC-MS).
-
Work up the reaction to isolate the α-amino nitrile intermediate.
-
Causality: The Strecker reaction is a robust method for forming α-amino nitriles, the key precursors for the subsequent cyclization.
Step 2: Nitrile Hydration
-
Treat the α-amino nitrile with concentrated sulfuric acid at a controlled temperature.
-
Carefully quench the reaction with ice and neutralize to precipitate the α-anilino carboxamide.
-
Filter and dry the solid product.
-
Causality: Strong acid is required to hydrolyze the stable nitrile group to a primary amide.
Step 3: Condensation and Spirocyclization
-
Condense the α-anilino carboxamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
This reaction proceeds to form the spirocyclic imidazolinone.
-
Causality: DMF-DMA acts as a one-carbon synthon, reacting with the primary amide and the secondary amine to close the five-membered ring.
Step 4: Reduction and Deprotection
-
Reduce the C=N double bond within the imidazolinone ring using a suitable reducing agent (e.g., NaBH₄).
-
Remove the N-benzyl protecting group via catalytic hydrogenation (e.g., H₂, Pd/C).
-
Purify the final spiro-imidazolidinone product.
-
Causality: The final reduction and deprotection steps yield the desired core building block, ready for further functionalization in a drug discovery program.
Figure 2: Experimental workflow for the synthesis of a key spiro-imidazolidinone building block.
Privileged Scaffolds and Case Studies in Drug Discovery
The versatility of spirocycles is reflected in the diverse range of scaffolds that have found application in successful drug discovery programs.
Azaspirocycles: Modulating Basicity and Polarity
Azaspirocycles, which contain at least one nitrogen atom, are particularly valuable.[8] They offer a 3D alternative to common heterocycles like piperidine and morpholine.[6] The nitrogen atom serves as a handle for introducing polarity and can act as a hydrogen bond donor or acceptor, while its basicity can be finely tuned by the surrounding structure.[8][12]
-
Case Study: Revumenib (SNDX-5613) Recently approved, Revumenib is a first-in-class menin-MLL inhibitor for treating acute leukemias. Its central 2,7-diazaspiro[3.5]nonane scaffold is critical for its mechanism of action. The protonated piperidine nitrogen forms a crucial cation-π interaction with two tyrosine residues in the target's binding pocket, while the azetidine ring precisely orients a pyrimidine moiety for another key hydrogen bond.[10] This demonstrates how a spirocyclic core can achieve an optimal vector for multiple, high-affinity interactions.[10]
Spirooxindoles: Privileged Structures for Anticancer Agents
The spirooxindole framework is a privileged scaffold, frequently found in natural products and demonstrating a wide range of biological activities, particularly in oncology.[9][13] The oxindole portion can mimic a tryptophan residue and engage in hydrogen bonding, while the spiro-fused ring provides 3D diversity and modulates physicochemical properties.[9][13]
-
Case Study: MDM2-p53 Interaction Inhibitors The interaction between MDM2 and the p53 tumor suppressor is a key target in cancer therapy. Spiro-pyrrolidinyl oxindoles have emerged as highly potent inhibitors.[14] The scaffold was designed to place key functional groups into the binding pockets of MDM2 that are occupied by three critical p53 residues (Phe, Trp, Leu). The rigid spirocyclic core ensures this optimal orientation, leading to compounds like MI-888, which has demonstrated complete tumor regression in preclinical models.[14]
Other Marketed Spirocyclic Drugs
The application of spirocycles is broad and has a long history, with numerous approved drugs validating their utility.[1]
-
Spironolactone: A potassium-sparing diuretic, this steroid-based drug features a spirocyclic lactone. Its synthesis was first reported in the late 1950s.[1]
-
Irbesartan: An angiotensin II receptor blocker used to treat high blood pressure, Irbesartan contains a spirocyclopentane fused to an imidazolidinone ring system.[1]
-
Fluspirilene: An antipsychotic discovered in the 1960s, it incorporates a dispiro structure, highlighting the early recognition of these 3D motifs in CNS drug design.[1][4]
Conclusion and Future Perspectives
Spirocyclic scaffolds have firmly established themselves as an indispensable tool in the medicinal chemist's arsenal. Their ability to confer conformational rigidity, enhance physicochemical properties, and unlock novel chemical space provides a robust strategy to overcome the limitations of traditional "flatland" chemistry.[1][2] The increasing commercial availability of diverse spirocyclic building blocks and the continuous innovation in synthetic methodology will only accelerate their adoption.[3][10]
Looking ahead, the logical integration of spirocycles into advanced drug modalities like PROTACs and covalent inhibitors is already underway.[10] In these larger, more complex molecules, the ability of a spirocyclic linker to control geometry and improve properties like solubility is paramount. As our understanding of complex biological systems deepens, the demand for molecules with precise three-dimensional architectures will continue to grow, ensuring that the field of spirocyclic chemistry will thrive and play a central role in the development of future medicines.[2][15]
References
-
Dandárová, M., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5155. Available at: [Link]
-
Lecomte, M., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(10), 1123-1127. Available at: [Link]
-
Request PDF. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available at: [Link]
-
Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Available at: [Link]
-
Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at: [Link]
-
Barreiro, G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-527. Available at: [Link]
-
Aksenov, A. V., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17539. Available at: [Link]
-
Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 1801-1824. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]
-
Bräse, S. (Ed.). (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. Available at: [Link]
-
DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative. Available at: [Link]
-
Barreiro, G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-527. Available at: [Link]
-
Carreira, E. M., & Stepan, A. F. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 215, 113268. Available at: [Link]
-
LibreTexts Chemistry. (2022). Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Green, D., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications, 14(1), 2152. Available at: [Link]
-
Wang, W., et al. (2015). Spirooxindoles: Promising scaffolds for anticancer agents. European Journal of Medicinal Chemistry, 97, 633-651. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 749-767. Available at: [Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 9. mdpi.com [mdpi.com]
- 10. drughunter.com [drughunter.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Spirooxindoles: Promising scaffolds for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Boc-Protected Spirocyclic Amines: Synthesis, Characterization, and Application
Executive Summary
Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as privileged structures in modern medicinal chemistry.[1] Their inherent three-dimensionality and conformational rigidity offer a powerful strategy to improve the potency, selectivity, and pharmacokinetic properties of drug candidates.[2][3] This guide provides a comprehensive technical overview of a crucial subclass: spirocyclic amines. We will delve into the indispensable role of the tert-butyloxycarbonyl (Boc) protecting group in their synthesis, explore key synthetic methodologies, detail essential characterization techniques, and illustrate their practical application in drug discovery. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage these valuable building blocks in their work.
The Strategic Advantage of Spirocyclic Amines in Drug Discovery
The pursuit of novel chemical matter with improved drug-like properties has led to a shift away from flat, aromatic structures towards more complex, three-dimensional molecules. Spirocycles are at the forefront of this evolution.
-
Conformational Rigidity: The spirocyclic core restricts the conformational freedom of a molecule. This pre-organization for binding to a biological target can lead to a significant increase in potency by minimizing the entropic penalty upon binding.[1]
-
Improved Physicochemical Properties: Incorporating a spirocenter can enhance solubility and reduce lipophilicity compared to non-spirocyclic analogues, addressing common challenges in drug development.
-
Novelty and Intellectual Property: Spirocyclic scaffolds provide access to unique chemical space, offering opportunities for novel intellectual property claims.
-
Vectorial Exit Points: The rigid, well-defined geometry of a spirocycle allows for precise placement of substituents into specific regions of a target's binding pocket, enabling fine-tuning of interactions.
The amine functional group is a cornerstone of medicinal chemistry, frequently involved in key hydrogen bonding interactions or serving as a handle for further derivatization. When incorporated into a spirocyclic framework, it combines the structural benefits of the core with the functional importance of the amine, creating a highly valuable synthetic target. However, the nucleophilicity and basicity of the amine group necessitate a robust protection strategy during multi-step syntheses.[4]
The Boc Group: An Essential Tool for Amine Protection
The tert-butyloxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in organic synthesis, and for good reason.[4][5] Its utility stems from a unique combination of stability and controlled lability.
Causality of Choice: Why Boc?
-
Robust Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenolysis, and exposure to most nucleophilic reagents.[6] This allows for extensive chemical modifications on other parts of the molecule without premature deprotection.
-
Mild and Orthogonal Deprotection: It is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7][8] This orthogonality allows for selective deprotection in the presence of other protecting groups, such as the base-labile Fmoc group.[9]
-
Ease of Introduction: The Boc group is easily introduced using the commercially available di-tert-butyl dicarbonate (Boc₂O), often under simple basic conditions.[6][9]
Mechanism of Boc Protection
The protection reaction involves the nucleophilic attack of the spirocyclic amine on one of the carbonyl carbons of Boc anhydride. The resulting intermediate collapses, releasing carbon dioxide, a tert-butoxide anion, and the desired Boc-protected amine. The tert-butoxide is a strong enough base to deprotonate another equivalent of the starting amine, driving the reaction forward.
Mechanism of Boc Deprotection
Deprotection is achieved under acidic conditions. The acid protonates the carbonyl oxygen of the carbamate, which facilitates the elimination of a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[7]
Field Insight: The formation of the tert-butyl cation can lead to side reactions, particularly alkylation of electron-rich aromatic rings or other nucleophiles present in the substrate.[8] It is standard practice to include a "scavenger," such as anisole, thioanisole, or triethylsilane, in the deprotection mixture to trap this reactive intermediate.
| Condition | Reagents | Typical Solvent | Key Considerations |
| Standard | 20-50% TFA | Dichloromethane (DCM) | Highly effective and fast. Volatile; requires careful handling. Scavenger recommended.[7][8] |
| Milder | 4M HCl | Dioxane or Methanol | Good for substrates sensitive to TFA. Can be slower.[8] |
| Lewis Acid | AlCl₃, Yttria-Zirconia | Acetonitrile (MeCN) | Offers different selectivity; can be useful for complex molecules.[8][9][10] |
| Anhydrous | Trimethylsilyl iodide (TMSI) | Chloroform | Useful for extremely sensitive substrates where protic acids are problematic.[8] |
Synthetic Strategies for Boc-Protected Spirocyclic Amines
The construction of the spirocyclic core is the key synthetic challenge. The Boc-protected amine can be introduced before or after the formation of the spirocenter, depending on the specific strategy.
Strategy A: Ring-Closing Metathesis (RCM)
RCM is a powerful method for forming rings, including the heterocyclic portion of a spiro-amine. This approach is particularly useful for constructing spiro-pyrrolidines and -piperidines.
A key step in one reported synthesis of N-Boc-bicycloproline involves a Grubbs' catalyst-mediated RCM to form the pyrrolidine ring.[11]
Strategy B: 1,3-Dipolar Cycloaddition
This strategy involves the reaction of an azomethine ylide (a 1,3-dipole) with a dipolarophile. It is a highly efficient method for constructing five-membered rings like pyrrolidines. Often, the reaction of an α-amino acid with an aldehyde or ketone generates the azomethine ylide in situ.
Numerous syntheses of spiro-pyrrolidines and spiro-indolones utilize this powerful transformation, reacting azomethine ylides with various dipolarophiles to create complex scaffolds with high stereocontrol.[1]
Strategy C: Intramolecular C-H Insertion/Amination
Advanced catalytic methods allow for the direct formation of C-N bonds via insertion into a C-H bond. For example, rhodium-catalyzed nitrenoid C-H insertion can be a key step to install the amine functionality onto a pre-existing carbocyclic ring, which is then elaborated into the final spirocyclic system.[11] This approach is atom-economical and can provide access to complex structures from simple starting materials.
Experimental Protocols: A Self-Validating System
The following protocols are provided as foundational examples. Researchers should always monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to validate completion.
Protocol 1: General N-Boc Protection of a Spirocyclic Amine
(Adapted from Chankeshwara et al., 2006)[6]
-
Dissolution: To a round-bottom flask, add the spirocyclic amine (1.0 mmol, 1.0 eq). Add distilled water (9.5 mL) and acetone (0.5 mL) and stir at room temperature for 5-10 minutes until the amine dissolves. Causality: The water/acetone mixture is an eco-friendly medium that facilitates the dissolution of many amines while being compatible with the reaction conditions.[6]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq) to the stirred solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC (e.g., using a 9:1 DCM/Methanol eluent) for the disappearance of the starting amine spot. Reactions are often complete within 15-60 minutes.
-
Workup: Add dichloromethane (DCM, 10 mL) and transfer the mixture to a separatory funnel. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel to afford the pure N-Boc spirocyclic amine.
Protocol 2: General Boc Deprotection using TFA
(Adapted from standard laboratory procedures)[7][8]
-
Setup: Dissolve the Boc-protected spirocyclic amine (1.0 mmol, 1.0 eq) in dichloromethane (DCM, 5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Scavenger Addition (Critical): Add a scavenger, such as anisole (5.0 eq), to the solution. Causality: Anisole acts as a carbocation trap, preventing the reactive tert-butyl cation from causing undesired side reactions with the product or other functional groups.[8]
-
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5 mL, ~50% v/v) dropwise. Caution: The reaction can be exothermic and produce CO₂ gas; ensure adequate venting.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS for the consumption of starting material.
-
Quenching and Extraction: Carefully concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid. Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free spirocyclic amine.
Characterization of Boc-Protected Spirocyclic Amines
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
| Technique | Expected Observations and Insights |
| ¹H NMR | Boc Group: A characteristic, large singlet integrating to 9 protons appears between δ 1.4-1.6 ppm. Rotamers: The presence of the carbamate can restrict C-N bond rotation, sometimes leading to two distinct sets of peaks (rotamers) for protons near the nitrogen atom, complicating the spectrum.[11] |
| ¹³C NMR | Boc Group: Two characteristic signals appear: one for the quaternary carbon (~80 ppm) and one for the methyl carbons (~28 ppm). The carbamate carbonyl appears around 155 ppm. |
| Mass Spec (ESI) | Expect to see the [M+H]⁺ (protonated molecule) and/or [M+Na]⁺ (sodium adduct) peaks. Fragmentation often involves the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da). |
| X-ray Crystallography | Provides unambiguous confirmation of the 3D structure, connectivity, and relative stereochemistry, which is often crucial for spirocyclic systems.[11] |
Case Study: Spirocyclic Amines in Approved Drugs
The synthesis of many modern pharmaceuticals relies on Boc-protected spirocyclic amine intermediates. For instance, the synthesis of Spirapril, an ACE inhibitor, has been reported to utilize a Boc-protected spirocyclic amino acid intermediate.[12] In this synthesis, the Boc group serves to protect the key amine functionality while the carboxylic acid moiety is esterified, demonstrating the critical role of this protecting group strategy in enabling complex synthetic routes to valuable therapeutic agents.[12]
Conclusion and Future Outlook
Boc-protected spirocyclic amines are more than just synthetic curiosities; they are enabling building blocks for the next generation of therapeutics. A thorough understanding of the strategic role of the Boc group, coupled with robust synthetic and analytical methods, empowers chemists to design and create novel, three-dimensional molecules with enhanced pharmacological profiles. As synthetic methodologies become more sophisticated, particularly in the realm of asymmetric catalysis, the accessibility and diversity of these spirocyclic scaffolds will continue to expand, further solidifying their importance in the landscape of drug discovery.
References
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of Boc-protected bicycloproline. National Institutes of Health (NIH). [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative (DNDi). [Link]
-
Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (NIH). [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Royal Society of Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Semantic Scholar. [Link]
Sources
- 1. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Boc deprotection of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate.
This comprehensive guide provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate. This spirocyclic amine is a valuable building block in medicinal chemistry and drug discovery, and efficient deprotection is a critical step in its utilization for the synthesis of more complex bioactive molecules.[1][2] This document outlines mechanistically-driven protocols, discusses critical parameters, and offers solutions for potential challenges, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug development.
Introduction to Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[3][4] The acid-catalyzed deprotection proceeds through a mechanism involving protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[5]
While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for Boc deprotection, the 6-oxa-2-azaspiro[4.5]decane core of the target molecule contains a spiroketal-like moiety. Such structures can be susceptible to acid-catalyzed hydrolysis or rearrangement.[6][7] Therefore, the choice of acid and reaction conditions must be carefully considered to ensure the integrity of the spirocyclic scaffold. This guide will present both a standard and a milder deprotection protocol to accommodate for this potential sensitivity.
Mechanistic Considerations
The core of a successful Boc deprotection strategy lies in understanding the underlying reaction mechanism. The generally accepted pathway for acid-catalyzed Boc cleavage is depicted below.
Caption: Acid-catalyzed Boc deprotection mechanism.
A critical aspect of this mechanism is the formation of the electrophilic tert-butyl cation. This intermediate can potentially alkylate nucleophilic sites on the substrate or solvent, leading to side products. To mitigate this, scavengers such as triisopropylsilane (TIS) or anisole are often employed to trap the carbocation.[8][9]
Experimental Protocols
This section details two distinct protocols for the Boc deprotection of this compound. Protocol A utilizes standard TFA conditions, while Protocol B offers a milder alternative for potentially acid-sensitive downstream applications or if cleavage of the spirocycle is observed.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Standard supplier |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Standard supplier |
| Methanol (MeOH) | ACS grade | Standard supplier |
| Hydrochloric acid, 4 M in 1,4-dioxane | Reagent grade | Standard supplier |
| Diethyl ether | ACS grade | Standard supplier |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Brine (saturated aqueous NaCl solution) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Reagent grade | Standard supplier |
| Triisopropylsilane (TIS) (optional scavenger) | 98% | Standard supplier |
Protocol A: Standard Deprotection with Trifluoroacetic Acid (TFA)
This protocol is a robust and generally high-yielding method for Boc deprotection.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[10][11]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.
-
Dissolve the residue in a minimal amount of DCM and slowly add to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification: The resulting free amine, 9-amino-6-oxa-2-azaspiro[4.5]decane, can be purified by silica gel column chromatography if necessary, though in many cases the crude product is of sufficient purity for subsequent steps.
Caption: Workflow for Protocol A (TFA Deprotection).
Protocol B: Mild Deprotection with HCl in 1,4-Dioxane
This protocol is recommended if the spiroketal-like functionality proves to be sensitive to the strongly acidic and potentially dehydrating conditions of neat TFA. A similar protocol has been successfully used for the deprotection of a related 2-oxa-8-azaspiro[4.5]decane system.[12]
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask with a magnetic stir bar.
-
Addition of Acid: Cool the solution to 0 °C. Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC or HPLC.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Free-Basing (Optional): If the free amine is required, dissolve the hydrochloride salt in water and basify to pH > 10 with a suitable base (e.g., 1 M NaOH). Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate), dry the combined organic layers, and concentrate to yield the free amine.
Data Presentation and Analysis
The progress of the deprotection reaction can be effectively monitored by various analytical techniques.
| Analytical Method | Observation |
| TLC | Disappearance of the higher Rf starting material and appearance of a more polar, lower Rf spot for the product amine. |
| HPLC | A decrease in the peak area of the starting material and the emergence of a new peak with a shorter retention time for the more polar product.[13] |
| ¹H NMR | Disappearance of the characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group.[14][15][16] |
| Mass Spectrometry | Observation of the molecular ion corresponding to the deprotected amine.[11] |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of acid. For Protocol A, a higher concentration of TFA (e.g., 50% in DCM) can be used. For Protocol B, gentle warming (e.g., to 40 °C) may be beneficial.
-
Side Product Formation: The formation of t-butylated byproducts can be suppressed by the addition of a scavenger like triisopropylsilane (TIS) (1-2 equivalents) to the reaction mixture before the addition of acid.
-
Product Isolation: The deprotected amine is likely to be a polar and potentially water-soluble compound. If extraction efficiency is low, consider using a continuous liquid-liquid extractor or saturating the aqueous layer with sodium chloride to decrease the solubility of the amine.
-
Stability of the Spirocycle: If cleavage of the 6-oxa-2-azaspiro[4.5]decane ring is observed (e.g., by mass spectrometry), it is imperative to switch to the milder conditions outlined in Protocol B or explore other mild deprotection methods such as using p-toluenesulfonic acid.[6]
Conclusion
The deprotection of this compound can be achieved efficiently using standard acid-catalyzed methods. Careful consideration of the potential acid-lability of the spirocyclic core is crucial for maximizing yield and purity. The protocols provided herein offer robust starting points for researchers, with built-in flexibility to address potential challenges. As with any chemical transformation, optimization of reaction conditions for specific scales and downstream applications is encouraged.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
PubMed. (2018). A cascade of acid-promoted C-O bond cleavage and redox reactions: from oxa-bridged benzazepines to benzazepinones. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2019). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]
-
ResearchGate. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (2007). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
- Google Patents. (1998). Use of carbocation scavenger during oligonucleotide synthesis.
-
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]
-
Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]
-
PubMed. (2016). Straightforward and effective synthesis of γ-aminobutyric acid transporter subtype 2-selective acyl-substituted azaspiro[4.5]decanes. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 1‐azaspiro[4.5]decane scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]
-
PubMed. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Retrieved from [Link]
Sources
- 1. Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 68089093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cascade of acid-promoted C-O bond cleavage and redox reactions: from oxa-bridged benzazepines to benzazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. microsaic.com [microsaic.com]
- 12. 2-Oxa-8-azaspiro[4.5]decane synthesis - chemicalbook [chemicalbook.com]
- 13. osti.gov [osti.gov]
- 14. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1H NMR spectrum [chemicalbook.com]
Conditions for N-acylation of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Topic: Strategic N-Acylation of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate for Chemical Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold is a valuable building block in medicinal chemistry, offering a conformationally rigid, three-dimensional structure that can effectively probe novel chemical space.[1] The presence of an oxygen atom within the spirocyclic system can also confer advantageous physicochemical properties, such as increased aqueous solubility.[2] Functionalization of the primary amine at the C9 position via N-acylation is a critical step in the elaboration of this core into diverse libraries of potential therapeutic agents. This document provides a detailed guide to the key considerations and experimental conditions for the successful N-acylation of this spirocyclic amine, presenting two robust protocols using either an acyl chloride or a carboxylic acid with a peptide coupling reagent.
Introduction: The Strategic Value of the Spirocyclic Scaffold
In modern drug discovery, moving beyond flat, aromatic structures is crucial for identifying novel drug candidates with improved properties. Spirocycles, which feature two rings connected by a single common atom, provide a unique structural framework to achieve this. The 6-oxa-2-azaspiro[4.5]decane core is of particular interest as it serves as a bioisostere for commonly used motifs like piperidine, while offering a distinct spatial arrangement of substituents.[1]
The subject of this guide, this compound (hereafter referred to as the "spirocyclic amine"), contains two key features:
-
A Boc-protected secondary amine: The tert-butyloxycarbonyl (Boc) group on the 2-aza position is stable under a wide range of basic and nucleophilic conditions, ensuring that reactions are directed to the primary amine.[3] It can be readily removed later under acidic conditions if further functionalization is required.[4]
-
A primary amine: The nucleophilic amine at the C9 position is the primary site for diversification, making N-acylation a cornerstone reaction for generating libraries of amide-containing derivatives.
This guide explains the causality behind experimental choices for N-acylation, ensuring reproducible and high-yielding transformations.
Chemical Principles and Key Considerations
N-acylation is the formation of an amide bond between the primary amine of the spirocycle and a carboxylic acid derivative. The reaction's success hinges on the careful selection of the acylating agent, base, and solvent.
The Nucleophile: Spirocyclic Amine
The primary amine (–NH₂) possesses a lone pair of electrons, rendering it nucleophilic and ready to attack an electrophilic carbonyl carbon. The spirocyclic structure may impart moderate steric hindrance, which can influence the choice of reagents.
The Electrophile: Choice of Acylating Agent
Two primary strategies are employed for N-acylation:
-
Acyl Halides (e.g., Acyl Chlorides): These are highly reactive electrophiles that readily react with amines. The reaction is rapid and often high-yielding but produces a stoichiometric amount of hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.
-
Carboxylic Acids + Coupling Reagents: This is a milder and highly versatile method. A coupling reagent activates the carboxylic acid in situ, converting the hydroxyl group into a better leaving group and forming a highly reactive intermediate (such as an active ester or an O-acylisourea).[5] This approach is ideal for acylating the amine with complex, sensitive, or non-commercially available carboxylic acids. Reagents like HATU are particularly effective for coupling sterically hindered substrates.[5][6]
The Base: More Than a Proton Scavenger
The choice of base is critical. It must be non-nucleophilic to avoid competing with the spirocyclic amine in reacting with the electrophile.
-
For Acyl Chlorides: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. DIPEA is often preferred due to its greater steric bulk, which further minimizes potential side reactions.
-
For Coupling Reagents: DIPEA or 2,6-lutidine are excellent choices.[7] They are sufficiently basic to facilitate the reaction without interfering with the coupling agent or causing racemization of chiral carboxylic acids.[5]
The Solvent: Creating the Right Environment
Aprotic solvents are required to prevent reaction with the acylating agent.
-
Dichloromethane (DCM): An excellent solvent for its ability to dissolve a wide range of organic compounds and its low boiling point, which facilitates product isolation.
-
Acetonitrile (MeCN): A polar aprotic solvent that can be uniquely advantageous, particularly in reactions involving salt-based reagents.[7]
-
N,N-Dimethylformamide (DMF): A highly polar solvent used when reactants have poor solubility in DCM or MeCN. It requires more rigorous workup procedures due to its high boiling point.
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating systems for the reliable N-acylation of the spirocyclic amine.
Protocol A: N-Acylation using an Acyl Chloride
This protocol is ideal for reactions with commercially available or readily prepared acyl chlorides.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5–2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1–1.2 eq) dropwise as a solution in DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure N-acylated product.
dot
Caption: Workflow for N-acylation using an acyl chloride.
Protocol B: N-Acylation using a Carboxylic Acid and HATU
This protocol is superior for coupling precious, complex, or sterically hindered carboxylic acids.[5]
Step-by-Step Methodology:
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1 M). Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40–50 °C) may be applied.
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and acidic byproducts) followed by 5% aqueous LiCl (to remove DMF).
-
Workup: Extract the aqueous layers with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
dot
Caption: Workflow for N-acylation using HATU coupling.
Data Summary and Reagent Comparison
The choice between the two primary acylation methods depends on the specific acyl group being introduced. The table below summarizes the key aspects of each protocol.
| Parameter | Protocol A: Acyl Chloride | Protocol B: Carboxylic Acid + HATU |
| Acylating Agent | R-COCl | R-COOH |
| Key Reagent | Acyl Chloride | HATU (or other coupling agent) |
| Base | DIPEA or Triethylamine | DIPEA or 2,6-Lutidine |
| Stoichiometry | Amine:Acyl Chloride:Base (1:1.1:1.5) | Amine:Acid:HATU:Base (1:1.1:1.1:3) |
| Typical Solvent | DCM, THF | DMF, DCM, MeCN |
| Reaction Time | 1–4 hours | 2–12 hours |
| Advantages | - Fast reaction times- High yields for simple substrates- No coupling reagent cost | - Broad substrate scope- Mild conditions- Effective for hindered amines[5]- Low risk of racemization[5] |
| Disadvantages | - Acyl chloride may not be available/stable- Harsher conditions can affect sensitive groups | - Slower reaction times- Higher cost of coupling reagent- More complex workup (to remove byproducts) |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive acylating agent.2. Inactive reagents (amine, base, or coupling agent degraded by moisture).3. Steric hindrance is too great for the chosen conditions. | 1. For Protocol A, ensure acyl chloride is fresh. For Protocol B, switch to a more potent coupling agent (e.g., HATU).2. Use freshly distilled, anhydrous solvents and fresh reagents.3. For Protocol B, increase the reaction temperature to 40-50 °C. Consider using an alternative coupling reagent known for hindered couplings. |
| Multiple Products/Side Reactions | 1. Di-acylation (unlikely due to Boc group, but possible if deprotection occurs).2. Reaction of base with acyl chloride.3. Racemization of a chiral carboxylic acid. | 1. Confirm Boc group integrity by NMR/LC-MS. If deprotection is an issue, use milder conditions (Protocol B).2. Use a more hindered base like DIPEA. Add the acyl chloride slowly at 0 °C.3. Use Protocol B with HATU, which is known to suppress racemization.[5] |
| Difficult Purification | 1. Byproducts from coupling reagent (e.g., HOBt, urea derivatives).2. Residual DMF from the reaction. | 1. Perform an acidic (dilute HCl) and basic (NaHCO₃) wash during workup to remove most byproducts.2. Use the recommended 5% LiCl wash to effectively remove DMF before concentration. |
Conclusion
The N-acylation of this compound is a robust and versatile transformation essential for leveraging this valuable scaffold in drug discovery programs. By carefully selecting the appropriate acylating agent, base, and solvent, researchers can efficiently generate diverse amide libraries. The direct use of acyl chlorides offers a rapid and cost-effective method for simple acyl groups, while HATU-mediated coupling provides a milder, more universal approach suitable for complex and sterically demanding carboxylic acids. The protocols and guidelines presented here provide a solid foundation for achieving successful and reproducible outcomes.
References
-
Burgett, A. W. G., et al. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. Available at: [Link]
-
Fors, B. P., et al. (2020). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). N-Acylation in Combinatorial Chemistry. ARKIVOC. Available at: [Link]
-
Sharma, R., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
- Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Fries, A. D., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]
-
Katritzky, A. R., & Pleynet, D. P. M. (2004). N-Acylation in combinatorial chemistry. ARKIVOC. Available at: [Link]
-
Cheprakov, A. V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. Available at: [Link]
-
Kwiecień, M., & Grych, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Leveraging Tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate for Advanced Solid-Phase Synthesis
Introduction: A Novel Scaffold for Three-Dimensional Chemical Diversity
In the landscape of drug discovery and development, the exploration of novel chemical space is paramount. Spirocyclic scaffolds have emerged as highly valuable structural motifs, offering a rigid, three-dimensional geometry that departs from the planar structures often seen in traditional compound libraries.[1] This unique topology can lead to improved potency, selectivity, and pharmacokinetic properties.[1] This guide introduces tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate , a bifunctional building block poised to significantly enhance the construction of complex molecules, including peptide-small molecule conjugates, through solid-phase synthesis (SPS).
This spirocyclic diamine features two distinct amine functionalities with orthogonal reactivity. The primary amine serves as an ideal anchor point for immobilization onto a solid support, while the secondary amine, protected by a tert-butyloxycarbonyl (Boc) group, provides a site for subsequent, controlled elaboration of the molecular structure. The inherent rigidity of the spiro[4.5]decane core introduces a well-defined spatial arrangement of substituents, making it an excellent tool for probing structure-activity relationships (SAR).
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block in a solid-phase synthesis workflow, from initial resin immobilization to final product cleavage and release.
Chemical and Physical Properties
A thorough understanding of the building block's properties is essential for successful implementation in synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1822511-77-2 | N/A |
| Molecular Formula | C₁₃H₂₄N₂O₃ | N/A |
| Molecular Weight | 256.35 g/mol | N/A |
| Appearance | Yellow oil | N/A |
| Key Features | - Primary amine for resin attachment- Acid-labile Boc-protected secondary amine for chain elongation | N/A |
Strategic Overview of Solid-Phase Synthesis Workflow
The successful incorporation of this compound into a solid-phase synthesis campaign relies on a logical sequence of reactions. The general strategy involves:
-
Resin Loading: Covalent attachment of the scaffold to a suitable solid support via its primary amine.
-
Boc Deprotection: Selective removal of the Boc protecting group to liberate the secondary amine.
-
Chain Elongation: Stepwise addition of desired building blocks (e.g., amino acids, carboxylic acids) to the newly freed secondary amine.
-
Cleavage: Release of the final synthesized molecule from the solid support.
The choice of resin is critical and dictates the conditions for the final cleavage step. For maximum flexibility, a 2-chlorotrityl chloride (2-CTC) resin is recommended. This resin allows for the cleavage of the final product under very mild acidic conditions, which can preserve acid-sensitive side-chain protecting groups if desired. Alternatively, for a more traditional Boc-based strategy requiring full deprotection, a Merrifield resin can be employed, which necessitates strong acid cleavage (e.g., with anhydrous hydrogen fluoride).
Caption: General workflow for solid-phase synthesis.
Detailed Protocols
Materials and Reagents:
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.2 mmol/g) or Merrifield resin.
-
Scaffold: this compound.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (cold).
-
Bases: N,N-Diisopropylethylamine (DIPEA).
-
Acids: Trifluoroacetic acid (TFA), Anhydrous Hydrogen Fluoride (HF) - use with extreme caution and specialized equipment.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Building Blocks: N-Fmoc or N-Boc protected amino acids, or other relevant carboxylic acids.
-
Scavengers: Triisopropylsilane (TIS), water, p-cresol, thioanisole.
Protocol 1: Loading the Scaffold onto 2-Chlorotrityl Chloride Resin
This protocol describes the immobilization of the spirocyclic diamine onto the highly acid-labile 2-CTC resin via its primary amine. The use of a non-nucleophilic base like DIPEA is crucial to prevent unwanted side reactions.
Rationale: 2-CTC resin is highly sensitive to moisture, which can cap the reactive chloride sites.[2] Therefore, anhydrous conditions are paramount. The primary amine of the scaffold acts as a nucleophile, displacing the chloride on the trityl linker. A subsequent capping step with methanol ensures any remaining reactive sites on the resin are quenched.[3]
Procedure:
-
Place the 2-CTC resin (1.0 eq) in a suitable solid-phase synthesis vessel.
-
Swell the resin in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes with gentle agitation.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (1.5 eq relative to resin loading) in anhydrous DCM.
-
Add DIPEA (4.0 eq) to the solution from step 4.
-
Add the solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction solution.
-
To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.[4]
-
Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum to a constant weight. The loading efficiency can be estimated by the weight gain.
Protocol 2: Selective Boc Deprotection
This step removes the Boc protecting group from the secondary amine, preparing the scaffold for subsequent chemical elaboration.
Rationale: The Boc group is designed to be labile under acidic conditions.[5] A solution of TFA in DCM is typically sufficient for complete and rapid removal without cleaving the molecule from the 2-CTC resin, demonstrating the orthogonality of this protection strategy.[6]
Caption: Boc deprotection and neutralization cycle.
Procedure:
-
Swell the Boc-protected, resin-bound scaffold in DCM for 20 minutes.
-
Drain the DCM.
-
Add a solution of 20-50% TFA in DCM to the resin. Agitate for 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin with DCM (3x).
-
To neutralize the resulting trifluoroacetate salt, wash the resin with a 10% solution of DIPEA in DMF (2x, 5 min each).
-
Wash the resin sequentially with DMF (3x) and DCM (3x).
-
A small sample of resin beads can be tested with the chloranil test to confirm the presence of a free secondary amine.
Protocol 3: Chain Elongation via Amide Bond Formation
This protocol details the coupling of a new building block (e.g., an Fmoc-protected amino acid) to the free secondary amine on the solid-supported scaffold.
Rationale: HBTU is a common and highly efficient coupling reagent that, in the presence of a base like DIPEA, activates the carboxylic acid of the incoming building block to form a reactive ester, facilitating rapid amide bond formation.[7][8] The reaction progress can be monitored using a qualitative test like the Kaiser test (for primary amines) or, more appropriately here, the chloranil test for secondary amines.
Procedure:
-
Swell the deprotected resin-bound scaffold in DMF.
-
In a separate vial, pre-activate the incoming building block (e.g., Fmoc-amino acid, 3.0 eq) by dissolving it in DMF with HBTU (2.9 eq) and DIPEA (6.0 eq). Allow the solution to stand for 1-2 minutes.[7]
-
Drain the DMF from the resin and add the pre-activated solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a chloranil test to confirm the completion of the coupling reaction (absence of free secondary amine). If the test is positive, repeat the coupling step.
-
If the next step is another coupling, the Fmoc group can be removed with 20% piperidine in DMF. If this is the final building block, proceed to the cleavage protocol.
Protocol 4: Cleavage and Final Deprotection
The final step is the release of the synthesized molecule from the solid support. The choice of cleavage cocktail is dictated by the resin and the protecting groups on the synthesized molecule.
Rationale: Strong acids like anhydrous HF or TFMSA are required to cleave the benzyl ether linkage of a Merrifield resin.[9] During this process, protecting groups are also removed, generating highly reactive carbocations. Scavengers are essential nucleophiles added to the cleavage cocktail to "scavenge" or trap these carbocations, preventing them from causing side reactions with sensitive residues on the product molecule, such as tryptophan or methionine.[10][11][12] For 2-CTC resin, a much milder cocktail of dilute TFA can be used if only cleavage from the resin is desired, leaving side-chain protecting groups intact.[13]
Option A: Strong Acid Cleavage (for Merrifield Resin or Full Deprotection from 2-CTC)
CAUTION: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus.[14] TFMSA is a safer but still highly corrosive alternative.[15]
| Parameter | Condition |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) |
| Scavenger Cocktail | p-cresol, thioanisole (e.g., 90:5:5 HF:p-cresol:thioanisole) |
| Temperature | 0 - 5 °C |
| Reaction Time | 1 - 2 hours |
Procedure (Conceptual for HF):
-
Place the dried peptide-resin in a suitable vessel within an HF cleavage apparatus.
-
Add the scavenger cocktail (e.g., p-cresol).
-
Cool the vessel to approximately -5 °C.
-
Distill a measured amount of anhydrous HF into the vessel (approx. 10 mL per gram of resin).[14]
-
Stir the mixture at 0-5 °C for 1-2 hours.
-
Remove the HF under vacuum.
-
Wash the residual resin and peptide with cold diethyl ether to remove scavengers.
-
Extract the crude peptide with a suitable solvent (e.g., aqueous acetic acid).
-
Lyophilize the crude product prior to purification by HPLC.
Option B: Mild Cleavage (from 2-CTC Resin, Side-Chain Protection Intact)
Procedure:
-
Swell the dried peptide-resin in DCM.
-
Treat the resin with a solution of 1-5% TFA in DCM.
-
Agitate for 30-60 minutes, monitoring cleavage progress by taking small aliquots of the solution for LC-MS analysis.
-
Filter the solution away from the resin.
-
Wash the resin with additional cleavage solution.
-
Combine the filtrates and immediately evaporate the solvent under reduced pressure to minimize product degradation.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for solid-phase synthesis. Its pre-installed, three-dimensional spirocyclic core and orthogonally protected diamine functionality provide a streamlined path to novel and structurally complex molecules. The protocols detailed herein offer a robust framework for the incorporation of this scaffold into diverse synthetic campaigns, enabling the exploration of new chemical space and the development of next-generation therapeutics. By combining this scaffold with peptide or small molecule libraries, researchers can rapidly generate collections of compounds with significant potential in medicinal chemistry.
References
- This is a placeholder for a reference that would typically be cited for the general introduction to solid-phase synthesis.
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Supporting Information for [Journal Article Title]. Available at: [Link]
-
Aapptec. Cleaving peptides from Merrifield resin; TFMSA cleavage. Aapptec Technical Library. Available at: [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Library. Available at: [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Knowledge Center. Available at: [Link]
-
Aapptec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Technical Library. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals, 17(4), 438. Available at: [Link]
-
The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. Available at: [Link]
-
Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(7), e3251. Available at: [Link]
-
Aapptec. Technical Support Information Bulletin 1048 - Merrifield Resin. Aapptec Technical Library. Available at: [Link]
-
Góngora-Benítez, M., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Methods and Protocols, 6(5), 83. Available at: [Link]
-
Organic Chemistry Portal. Boc Deprotection - TFA. Available at: [Link]
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
-
Te Kawa, T., et al. (2019). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protocol Exchange. Available at: [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? Available at: [Link]
- Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(1), 123-126.
-
Scotchler, J., Lozier, R., & Robinson, A. B. (1970). Cleavage of single amino acid residues from Merrifield resin with hydrogen chloride and hydrogen fluoride. The Journal of Organic Chemistry, 35(9), 3151-3152. Available at: [Link]
-
ResearchGate. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing? Available at: [Link]
-
Aapptec. Guide to Solid Phase Peptide Synthesis. Available at: [Link]
-
Varray, S., et al. (2003). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Journal of Combinatorial Chemistry, 5(5), 542-545. Available at: [Link]
-
Louisiana State University Scholarly Repository. (2005). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Application Notes & Protocols: tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate as a Versatile Heterobifunctional Linker
Introduction: The Strategic Role of Advanced Linkers in Drug Development
The design of sophisticated therapeutic modalities, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), hinges on the strategic use of chemical linkers.[1][2] These linkers are not mere spacers; they are critical components that dictate the stability, solubility, pharmacokinetics, and efficacy of the entire conjugate.[3] In recent years, drug discovery has trended towards escaping the "flatland" of two-dimensional aromatic systems by incorporating three-dimensional scaffolds.[4] Spirocyclic motifs, in particular, are increasingly recognized as privileged structures that offer a unique combination of rigidity and defined spatial geometry, which can minimize conformational entropy costs upon protein binding and improve overall physicochemical properties.[1][4]
This guide focuses on tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate , a heterobifunctional linker built upon a spirocyclic core. Its structure is uniquely suited for sequential bioconjugation strategies. It features two distinct amine functionalities: a primary amine at the 9-position, which is immediately available for reaction, and a secondary amine at the 2-position, which is temporarily masked with an acid-labile tert-butoxycarbonyl (Boc) protecting group.[5][6] This orthogonal design allows for the controlled, stepwise assembly of complex bioconjugates, making it an invaluable tool for researchers in targeted drug delivery and protein degradation.
Physicochemical Properties & Handling
Proper handling and storage are paramount to maintaining the integrity of the linker.
| Property | Value |
| Molecular Formula | C₁₃H₂₄N₂O₃ |
| Molecular Weight | 256.34 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C. For long-term storage, -20°C is recommended. Keep dry and protected from light.[7] |
| CAS Number | 1420876-70-5 (Reference to a similar structural analog)[8] |
Safety Precautions:
-
Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
Core Principle: The Orthogonal Conjugation Strategy
The primary advantage of this linker lies in its capacity for orthogonal conjugation. The Boc group is stable under basic and nucleophilic conditions used for coupling the first molecule to the primary amine, yet it can be selectively removed under acidic conditions to reveal the secondary amine for the second coupling step.[5][10] This sequential approach prevents the formation of undesired homodimers and other impurities, simplifying purification and ensuring the precise construction of the target molecule.
Caption: Orthogonal conjugation workflow using the spirocyclic linker.
Application I: Stepwise Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[11] The linker's length, rigidity, and vectoral properties are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1] The defined three-dimensional structure of the spirocyclic core makes this linker an excellent choice for systematically exploring the optimal spatial orientation between the two ligands.
Protocol 1: Synthesis of a PROTAC Using the Spirocyclic Linker
This protocol describes the coupling of a POI ligand containing a carboxylic acid to the linker's primary amine, followed by deprotection and coupling of an E3 ligase ligand (e.g., a pomalidomide derivative) with a carboxylic acid.
Materials:
-
This compound
-
POI-Ligand-COOH (1.0 eq)
-
E3-Ligase-Ligand-COOH (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)
Part A: Coupling of the POI Ligand
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the POI-Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes.
-
Scientist's Note: HATU is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH for the reaction.
-
-
Linker Addition: Add a solution of the spirocyclic linker (1.05 eq) in a small volume of anhydrous DMF to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product (Intermediate 1: POI-Linker-Boc) by flash column chromatography on silica gel.
Part B: Boc Group Deprotection
-
Reaction Setup: Dissolve the purified POI-Linker-Boc intermediate from Part A in anhydrous DCM (approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA dropwise (typically 20-30% v/v).
-
Scientist's Note: The Boc group is cleaved by strong acid.[6] The mechanism involves protonation of the carbonyl, followed by loss of the stable tert-butyl cation, which is then quenched, and subsequent decarboxylation to release the free amine.[6] Using DCM as a solvent and cooling the reaction can help minimize potential side reactions on sensitive substrates.
-
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove residual TFA. The resulting product is the TFA salt of the deprotected amine (Intermediate 2: POI-Linker-NH₂⁺TFA⁻). This crude salt is often used directly in the next step.
Part C: Coupling of the E3 Ligase Ligand
-
Reaction Setup: In a new flame-dried flask, dissolve the E3-Ligase-Ligand-COOH (1.2 eq) in anhydrous DMF.
-
Activation: Add HATU (1.3 eq) and DIPEA (4.0-5.0 eq). Stir at room temperature for 15-20 minutes.
-
Scientist's Note: Extra DIPEA is required in this step to neutralize the TFA salt of the amine from Part B in addition to facilitating the coupling reaction.
-
-
Amine Addition: Add a solution of the crude deprotected intermediate (Intermediate 2, 1.0 eq) in a small volume of anhydrous DMF.
-
Reaction, Workup, and Purification: Follow the procedures outlined in steps 4, 5, and 6 of Part A to complete the reaction and purify the final PROTAC molecule.
Caption: Workflow for the stepwise synthesis of a PROTAC molecule.
Application II: Synthesis of Payload-Linker Constructs for ADCs
In ADC development, the linker connects a cytotoxic payload to an antibody.[3] The linker must be stable in systemic circulation but allow for efficient payload release at the target site.[2] This spirocyclic linker can be used to pre-fabricate a payload-linker construct that is then ready for conjugation to a monoclonal antibody. The linker's inherent properties can also help improve the solubility of hydrophobic payloads, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[13]
Protocol 2: Synthesis of a Maleimide-Functionalized Payload-Linker
This protocol details the attachment of a payload (e.g., a derivative of MMAE with a free carboxylic acid) to the linker, followed by functionalization of the deprotected amine with a maleimide group for subsequent conjugation to antibody cysteine residues.
Additional Materials:
-
Payload-COOH (e.g., a cytotoxic agent with a terminal carboxylic acid)
-
3-Maleimidopropionic acid N-hydroxysuccinimide ester (SMCC) or similar maleimide reagent
Part A: Coupling of the Cytotoxic Payload
-
Follow the procedure outlined in Protocol 1, Part A , substituting "POI-Ligand-COOH" with "Payload-COOH".
-
Purify the resulting "Payload-Linker-Boc" intermediate by flash column chromatography or preparative HPLC.
Part B: Boc Group Deprotection
-
Follow the procedure outlined in Protocol 1, Part B to deprotect the "Payload-Linker-Boc" intermediate.
-
The resulting crude TFA salt of "Payload-Linker-NH₂" is used in the next step.
Part C: Maleimide Functionalization
-
Reaction Setup: Dissolve the crude TFA salt from Part B (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to neutralize the salt and stir for 5 minutes.
-
Reagent Addition: Add a solution of the maleimide reagent (e.g., SMCC, 1.1 eq) in anhydrous DMF.
-
Reaction: Stir at room temperature for 2-4 hours, protected from light. Monitor the reaction by LC-MS.
-
Scientist's Note: Maleimide groups are sensitive to light and certain nucleophiles. It is crucial to perform this step under controlled conditions to maintain the integrity of the functional group, which is essential for the subsequent antibody conjugation step.
-
-
Workup and Purification: Once the reaction is complete, perform an aqueous workup as described in Protocol 1, Part A, Step 5 . Purify the final maleimide-functionalized payload-linker construct by preparative HPLC to ensure high purity before its use in antibody conjugation.
References
-
SpiroChem. Linker Design. [Link]
-
Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]
-
Sutherland, R., et al. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Semantic Scholar. [Link]
-
Karádi, M., et al. (2015). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. ACS Publications. [Link]
- Google Patents.CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Schulz, M. K., et al. (2020). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. NIH National Library of Medicine. [Link]
-
Ponte, J. F., et al. (2016). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. ResearchGate. [Link]
-
Parisi, G., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. NIH National Library of Medicine. [Link]
-
Banerjee, B. (2016). Design and Synthesis of Spirocycles. ResearchGate. [Link]
-
Góngora-Benítez, M., et al. (2013). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. [Link]
-
Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
ResearchGate. shows the cleavage conditions for the Boc group. [Link]
-
Vitale, P., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Wittenburg, S., et al. (2023). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. [Link]
-
Sutherland, R., et al. (2021). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Semantic Scholar. [Link]
-
Isidro-Llobet, A., et al. (2009). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Kohn, W. D., & Offer, J. (2004). A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. PubMed. [Link]
-
Tarrason, G., et al. (2021). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. MDPI. [Link]
-
Gomes, P., et al. (2016). Amino Acids in the Development of Prodrugs. MDPI. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Al-Khdhairawi, A. Q., et al. (2023). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Bioconjugation: The Role of t-Boc-N-amido-PEG8-acid in Creating Targeted Therapies. [Link]
-
Schulz, M. K., et al. (2020). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. PubMed. [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. NIH National Library of Medicine. [Link]
-
Hassan, D., et al. (2024). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]
Sources
- 1. Linker Design | SpiroChem [spirochem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound 97% | CAS: 1822511-77-2 | AChemBlock [achemblock.com]
- 10. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate Derivatives
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged scaffolds in medicinal chemistry. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties compared to their flatter aromatic counterparts. The 6-oxa-2-azaspiro[4.5]decane core, in particular, represents a versatile bioisostere for common motifs like piperidine, offering a unique vector space for substituent exploration.[1]
The introduction of stereocenters, especially at the spirocyclic junction, adds a critical layer of complexity and potential for biological specificity. The stereoselective synthesis of molecules such as tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is therefore of high interest to researchers in drug development, as the absolute configuration of the chiral centers can profoundly impact pharmacological activity.
This document provides a comprehensive guide to a proposed stereoselective synthesis of this target compound, drawing upon established organocatalytic and asymmetric methodologies.[2][3] We will detail the underlying strategic decisions for each synthetic step, provide robust experimental protocols, and explain the rationale for achieving high levels of stereocontrol.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis is paramount for designing an efficient and stereocontrolled synthesis. Our strategy for the target molecule 1 involves key disconnections that simplify the complex spirocyclic structure into more readily available starting materials.
Caption: Retrosynthetic pathway for the target spirocycle.
The primary disconnections are:
-
N-Boc Protection and Amine Functionalization: The final amine protection and the installation of the C9-amino group are considered late-stage transformations from a ketone or azide precursor (Intermediate A ). This is a standard and reliable transformation.[4][5]
-
Spirocyclization (Key Step): The crucial C-C bond that forms the spirocyclic core is disconnected via an intramolecular Michael addition. This retro-reaction reveals a linear precursor (Intermediate B ) containing a nucleophilic amine and an α,β-unsaturated carbonyl moiety. This step is identified as the ideal point to introduce stereochemistry using asymmetric catalysis.[3]
-
Precursor Simplification: The linear precursor B can be conceptually derived from two simpler building blocks: an N-Boc protected pyrrolidinone derivative (Starting Material 1 ) and a functionalized tetrahydropyran ring (Starting Material 2 ).
This analysis leads to a convergent and modular forward synthesis, where the key challenge—the stereoselective formation of the spirocenter—is addressed directly through a well-precedented organocatalytic cascade reaction.
Proposed Stereoselective Forward Synthesis
Our proposed forward synthesis leverages an organocatalytic cascade reaction to construct the spirocyclic core with high stereocontrol. The workflow is designed to be robust and adaptable.
Caption: Overall workflow of the proposed forward synthesis.
Causality Behind Experimental Choices
-
Step 2: The Key Asymmetric Spirocyclization: The heart of this synthesis is the enantioselective intramolecular Michael addition. We propose the use of a chiral secondary amine catalyst, such as a diarylprolinol silyl ether.
-
Expertise & Rationale: This class of catalysts operates through the formation of a transient enamine with the ketone moiety of the linear precursor. This enamine is sterically shielded by the bulky groups on the catalyst, directing the intramolecular attack of the nucleophile (the tetrahydropyran oxygen) onto one face of the Michael acceptor. This catalyst-controlled process ensures high enantioselectivity in the formation of the spirocenter.[3] The subsequent cyclization to form the hemiaminal is often diastereoselective, controlled by the newly formed stereocenter.
-
-
Step 3: Introduction of the Amino Group: Reductive amination is chosen for its reliability and generally high diastereoselectivity, which can be influenced by the steric environment of the existing spirocycle. Reagents like sodium triacetoxyborohydride are mild and tolerate a wide range of functional groups.
-
Step 4: N-Boc Protection: The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard, high-yielding method for protecting amines. It provides an acid-labile protecting group that is stable to a wide variety of reaction conditions, making it ideal for further synthetic manipulations if required.[6][7][8]
Detailed Experimental Protocols
Disclaimer: The following protocols are proposed based on established methodologies for analogous transformations. Researchers should perform small-scale trials to optimize conditions for this specific substrate.
Protocol 1: Synthesis of the Spirocyclic Ketone Intermediate via Asymmetric Michael Addition
This protocol describes the key stereoselective spirocyclization step.
Objective: To synthesize the chiral 6-oxa-2-azaspiro[4.5]decan-9-one core with high enantiomeric and diastereomeric purity.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |
| Linear Precursor | ~225.25 | 1.0 | 225 mg | Synthesized separately |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | 325.5 | 0.1 (10 mol%) | 32.6 mg | Chiral Organocatalyst |
| Benzoic Acid | 122.12 | 0.1 (10 mol%) | 12.2 mg | Co-catalyst |
| Toluene | - | - | 10 mL | Anhydrous |
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the linear precursor (1.0 mmol, 225 mg), the chiral organocatalyst (0.1 mmol, 32.6 mg), and benzoic acid (0.1 mmol, 12.2 mg).
-
Add anhydrous toluene (10 mL) via syringe.
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired spirocyclic ketone.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcome:
-
Yield: 75-90%
-
Enantiomeric Excess (ee): >95%
-
Diastereomeric Ratio (dr): >15:1
Protocol 2: Diastereoselective Reductive Amination
Objective: To convert the spirocyclic ketone into the corresponding primary amine with control over the stereochemistry at C9.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |
| Spirocyclic Ketone | ~225.25 | 1.0 | 225 mg | From Protocol 1 |
| Ammonium Acetate | 77.08 | 10.0 | 771 mg | Amine source |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg | Mild reducing agent |
| Dichloromethane (DCM) | - | - | 15 mL | Anhydrous |
Procedure:
-
Dissolve the spirocyclic ketone (1.0 mmol, 225 mg) and ammonium acetate (10.0 mmol, 771 mg) in anhydrous DCM (15 mL) in a 50 mL round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor by TLC for the disappearance of the ketone.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir for 15 minutes.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amine by flash column chromatography (silica gel treated with 1% triethylamine to prevent product streaking) to yield the desired 9-amino-6-oxa-2-azaspiro[4.5]decane derivative.
Protocol 3: N-Boc Protection of the Spirocyclic Amine
Objective: To protect the exocyclic primary amine and the cyclic secondary amine to yield the final target compound.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |
| Spirocyclic Diamine | ~226.28 | 1.0 | 226 mg | From Protocol 2 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.2 | 480 mg | Boc source |
| Triethylamine (Et₃N) | 101.19 | 2.5 | 0.35 mL | Base |
| Dichloromethane (DCM) | - | - | 15 mL | Anhydrous |
Procedure:
-
Dissolve the spirocyclic diamine (1.0 mmol, 226 mg) in anhydrous DCM (15 mL) in a 50 mL round-bottom flask.
-
Add triethylamine (2.5 mmol, 0.35 mL).
-
Add di-tert-butyl dicarbonate (2.2 mmol, 480 mg) to the solution. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting diamine is completely consumed.
-
Work-up: Dilute the reaction mixture with DCM (15 mL) and wash with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final tert-butyl 9-(tert-butoxycarbonylamino)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate. Note: If only the secondary amine protection is desired, stoichiometric control of (Boc)₂O is critical.
Mechanistic Rationale of Stereocontrol
The stereochemical outcome of the synthesis is determined in the organocatalytic spirocyclization step. The mechanism illustrates how the chiral catalyst dictates the facial selectivity of the intramolecular attack.
Caption: Mechanism of catalyst-controlled stereoselection.
The catalyst reacts with the ketone to form a bulky enamine. The large diarylmethylsilyl ether group effectively blocks one face (the Si-face) of the enamine, leaving the other face (Re-face) exposed for the intramolecular nucleophilic attack. This facial bias translates directly into the absolute configuration of the newly formed spirocenter.
References
-
Wu, W.-T., Ding, L., Zhang, L., & You, S.-L. (2020). Gold-Catalyzed Intramolecular Dearomatization Reactions of Indoles for the Synthesis of Spiroindolenines and Spiroindolines. Organic Letters, 22(4), 1233-1238. [Link]
-
Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 12(15), 3492–3495. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Poulin, M. B., & Thomson, R. J. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Accounts of Chemical Research, 46(12), 2717–2727. [Link]
-
Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. [Link]
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006). Iodine-Catalyzed N-tert-Butoxycarbonylation of Amines under Solvent-Free Conditions at Room Temperature. The Journal of Organic Chemistry, 71(21), 8283–8286. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Gualandi, A., & Cozzi, P. G. (2019). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Synthesis, 51(01), 1-21. [Link]
-
Zare, F., Salimi, M., & Gholipour, Z. (2016). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of Chemical and Pharmaceutical Research, 8(4), 114-118. [Link]
-
Xu, Y., et al. (2021). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Derivatization of the Primary Amine in tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Introduction: The Strategic Value of the 6-Oxa-2-azaspiro[4.5]decane Scaffold
The 6-oxa-2-azaspiro[4.5]decane motif is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic core, provides a distinct advantage in drug discovery by enabling more precise exploration of chemical space and enhancing receptor-ligand complementarity.[1] The incorporation of this rigid framework can improve key physicochemical properties such as aqueous solubility and metabolic stability, while reducing the planarity of a molecule—a desirable trait for successful clinical candidates.[1] The primary amine at the 9-position of tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate serves as a critical vector for diversification, allowing for the introduction of a wide array of functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.
This document provides a comprehensive guide to the derivatization of this primary amine, detailing robust protocols for acylation, sulfonylation, and reductive amination. The methodologies are designed to be broadly applicable, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these procedures for their specific molecular targets.
Core Molecular Structure and Reaction Overview
The starting material, this compound, features a primary amine that is the focal point of derivatization. The secondary amine within the spirocyclic system is protected with a tert-butoxycarbonyl (Boc) group. This protecting group is stable under the basic and neutral conditions typically employed for derivatizing the primary amine but can be readily removed under acidic conditions, offering an orthogonal handle for further synthetic manipulations.[2][3]
Section 1: N-Acylation of the Primary Amine
N-acylation is a fundamental transformation for converting the primary amine into a neutral amide functionality. This modification can be instrumental in establishing key hydrogen bond interactions with biological targets and modulating the lipophilicity of the parent molecule.
Causality Behind Experimental Choices:
-
Reagents: Acid chlorides and anhydrides are common acylating agents due to their high reactivity. The choice between them often depends on commercial availability and the desired acyl group.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the primary amine, which would render it non-nucleophilic.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they do not participate in the reaction and readily dissolve the reactants.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, particularly with reactive acylating agents, and then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol: General Procedure for N-Acylation
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add the desired acid chloride or anhydride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-acylated product.
| Parameter | Condition | Rationale |
| Amine:Acylating Agent:Base Ratio | 1.0 : 1.1 : 1.2 | Ensures complete consumption of the starting amine while neutralizing the acidic byproduct. |
| Solvent | Dichloromethane (DCM) | Aprotic, good solubility for reactants. |
| Temperature | 0 °C to Room Temperature | Controls initial exothermicity and drives the reaction to completion. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
Section 2: N-Sulfonylation of the Primary Amine
The synthesis of sulfonamides from primary amines is a prevalent strategy in drug discovery, as the sulfonamide moiety can act as a hydrogen bond donor and acceptor, and can significantly influence the acidity and solubility of the molecule.
Causality Behind Experimental Choices:
-
Reagents: Sulfonyl chlorides are the most common reagents for this transformation.
-
Base: A hindered base like pyridine or 2,6-lutidine is often preferred over triethylamine to minimize the potential for undesired side reactions.[4] The base neutralizes the HCl byproduct.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or pyridine (which can also serve as the base) are suitable.
-
Temperature: Similar to acylation, the reaction is initiated at a low temperature to control reactivity.
Experimental Protocol: General Procedure for N-Sulfonylation
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask.
-
Addition of Base: Add pyridine (2.0 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (e.g., ethyl acetate/hexanes) to afford the pure sulfonamide.
| Parameter | Condition | Rationale |
| Amine:Sulfonyl Chloride:Base Ratio | 1.0 : 1.1 : 2.0 | Ensures complete reaction and neutralization of HCl. |
| Solvent | Dichloromethane (DCM) | Inert and provides good solubility. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side products. |
| Reaction Time | 4-6 hours | Generally sufficient for high conversion. |
Section 3: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of alkyl and aryl groups.[5] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.[5][6][7]
Causality Behind Experimental Choices:
-
Reagents: A carbonyl compound (aldehyde or ketone) is used to form the initial C=N bond. A mild reducing agent is then required to selectively reduce the imine in the presence of the unreacted carbonyl compound. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose due to its mildness and tolerance of a wide range of functional groups.[5]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents. Acetic acid is often added as a catalyst to promote imine formation.
-
Temperature: The reaction is typically carried out at room temperature.
Experimental Protocol: General Procedure for Reductive Amination
-
Preparation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (1.2 eq).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Initial Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Continue to stir the reaction at room temperature for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.
-
Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to obtain the desired N-alkylated product.
| Parameter | Condition | Rationale |
| Amine:Carbonyl:Reducing Agent Ratio | 1.0 : 1.2 : 1.5 | Drives imine formation and ensures complete reduction. |
| Solvent | Dichloromethane (DCM) | Aprotic and effective at dissolving reactants. |
| Catalyst | Acetic Acid | Promotes the formation of the iminium ion. |
| Temperature | Room Temperature | Mild conditions suitable for the reaction. |
| Reaction Time | 12-16 hours | Allows for both imine formation and subsequent reduction. |
Section 4: Characterization of Derivatized Products
Thorough characterization of the synthesized derivatives is essential to confirm their identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the appearance of new signals corresponding to the introduced acyl, sulfonyl, or alkyl group. The disappearance of the primary amine protons (typically a broad singlet) and a shift in the resonance of the proton on the carbon adjacent to the nitrogen are key indicators of a successful reaction.
-
¹³C NMR: Will exhibit new carbon signals from the added moiety and shifts in the signals of the carbons within the spirocyclic core, particularly the carbon bearing the newly formed C-N bond.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is ideal for confirming the molecular weight of the derivatized products. The observed m/z value should correspond to the expected molecular ion ([M+H]⁺ or [M+Na]⁺).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compounds and for monitoring reaction progress.
Section 5: Boc Deprotection of the Secondary Amine
Once the primary amine has been successfully derivatized, the Boc protecting group on the secondary amine can be removed to enable further functionalization at this position.
Causality Behind Experimental Choices:
-
Reagents: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are effective for Boc deprotection.[2][8] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation.[8][9]
-
Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection, while dioxane or methanol are often used for HCl-based methods.
-
Temperature: The deprotection is typically performed at room temperature.
Experimental Protocol: General Procedure for Boc Deprotection
-
Preparation: Dissolve the Boc-protected derivative (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Addition of Acid: Add trifluoroacetic acid (TFA, 10 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product as its TFA salt. Alternatively, the residue can be dissolved in a minimal amount of DCM and neutralized with a saturated aqueous sodium bicarbonate solution, followed by extraction of the free amine into an organic solvent.
-
Purification: If necessary, the free amine can be purified by column chromatography.
| Parameter | Condition | Rationale |
| Substrate:Acid Ratio | 1.0 : 10 | A large excess of acid ensures rapid and complete deprotection. |
| Solvent | Dichloromethane (DCM) | Aprotic and dissolves the starting material. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction. |
| Reaction Time | 1-2 hours | Typically sufficient for complete removal of the Boc group. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key derivatization workflows described in this guide.
Caption: Synthetic routes for the derivatization of the primary amine.
Caption: General workflow for the removal of the Boc protecting group.
Conclusion
The protocols detailed in this application note provide a robust foundation for the derivatization of the primary amine in this compound. By understanding the chemical principles behind each experimental choice, researchers can confidently adapt these methods to synthesize a diverse library of novel compounds for drug discovery and development. The strategic functionalization of this valuable spirocyclic scaffold holds significant promise for the identification of next-generation therapeutics.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. Amines as Nucleophiles. Chemistry LibreTexts, 2021. [Link]
-
Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 2006. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. gctlc.org [gctlc.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Application Note: Leveraging tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate for Accelerated Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the generation of high-quality lead compounds.[1][2][3] This methodology hinges on the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency.[4][5] Subsequent optimization of these initial hits through structure-guided strategies paves the way for the development of potent and selective drug candidates.[6][7] This application note details the strategic use of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate , a novel spirocyclic fragment, in FBDD campaigns. We will elucidate its structural and physicochemical advantages and provide comprehensive protocols for its integration into a typical FBDD workflow, from initial screening to hit-to-lead optimization.
Introduction: The Strategic Imperative for Novel Fragments in FBDD
The success of any FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.[8] Ideal fragments are characterized by low molecular weight (<300 Da), high solubility, and three-dimensionality (high Fsp³).[2][9] Spirocyclic scaffolds have emerged as particularly valuable motifs in medicinal chemistry due to their inherent three-dimensionality and structural novelty.[10][11][12] This rigid, non-planar architecture allows for the exploration of previously inaccessible chemical space, often leading to improved physicochemical properties and enhanced target engagement.[13][14]
This compound (Hereafter referred to as Fragment 1 ) is a prime candidate for inclusion in a state-of-the-art fragment library. Its unique spirocyclic core, combined with strategically placed functional groups, offers a versatile platform for fragment growing and linking strategies.
Physicochemical Properties and Strategic Advantages of Fragment 1
The utility of Fragment 1 in an FBDD context is underscored by its distinct structural and chemical attributes. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [15] |
| CAS Number | 1822511-77-2 | [15][16] |
| Molecular Formula | C13H24N2O3 | [15][16] |
| Molecular Weight | 256.34 g/mol | [16] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC(N)CCO2)C1 | [15] |
| Appearance | Yellow oil | [15] |
| Purity | 97% | [15] |
The key advantages of Fragment 1 include:
-
Spirocyclic Scaffold: The 6-oxa-2-azaspiro[4.5]decane core imparts a high degree of three-dimensionality, enabling the exploration of deep and complex binding pockets within a target protein.
-
Orthogonal Functionality: The molecule possesses a primary amine and a Boc-protected secondary amine. This orthogonal protection strategy allows for selective chemical modification. The primary amine serves as an immediate vector for fragment elaboration, while the Boc-protected amine can be deprotected in a later step for further diversification or linking strategies.
-
"Rule of Three" Compliance: With a molecular weight of 256.34 Da, Fragment 1 adheres to the "Rule of Three," a guiding principle for fragment design that correlates with higher hit rates and better ligand efficiency.[2]
-
Improved Physicochemical Properties: The incorporation of heteroatoms (nitrogen and oxygen) can enhance solubility and provide opportunities for hydrogen bonding interactions with the target protein.
Experimental Protocols: A Roadmap for Integrating Fragment 1 into FBDD Campaigns
The following protocols are designed to provide a comprehensive framework for the utilization of Fragment 1 in a typical FBDD workflow.
Fragment Screening via Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free biophysical technique for detecting fragment binding events in real-time.[9][17]
Objective: To identify if Fragment 1 binds to the target protein of interest.
Materials:
-
Fragment 1 stock solution (100 mM in DMSO)
-
Target protein of interest
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level (typically 5,000-10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare a dilution series of Fragment 1 in running buffer (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM). Include a buffer-only blank for double referencing.
-
Inject the fragment dilutions over the immobilized protein surface and a reference flow cell.
-
Monitor the change in response units (RU) over time. A concentration-dependent increase in RU indicates binding.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of high or low pH, or high salt concentration).
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only blank data from the active flow cell data.
-
Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based methods, such as Saturation Transfer Difference (STD) NMR, are powerful tools for confirming fragment binding and providing structural insights.[9][18]
Objective: To validate the binding of Fragment 1 and identify the parts of the fragment that are in close contact with the target protein.
Materials:
-
Fragment 1
-
Target protein
-
Deuterated buffer (e.g., PBS in D₂O)
-
NMR spectrometer with a cryoprobe
Protocol:
-
Sample Preparation:
-
Prepare a sample containing the target protein (typically 10-50 µM) and Fragment 1 (typically 1-2 mM) in deuterated buffer.
-
Prepare a control sample containing only Fragment 1 at the same concentration.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the control sample.
-
Acquire an STD NMR spectrum of the protein-fragment sample. This involves selectively saturating the protein resonances and observing the transfer of saturation to the bound fragment.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.
-
Compare the signals in the STD spectrum to the signals in the control ¹H spectrum. The presence of signals in the STD spectrum confirms binding.
-
The relative intensities of the signals in the STD spectrum provide information about which protons on the fragment are in closest proximity to the protein surface.
-
Fragment Elaboration: From Hit to Lead
Once Fragment 1 has been validated as a binder, the next step is to increase its affinity and selectivity through chemical modification. The dual functionality of Fragment 1 provides two primary avenues for elaboration.
Fragment Growing from the Primary Amine
The primary amine at the 9-position is a readily accessible handle for chemical modification.
Strategy: Amide coupling reactions can be used to introduce new chemical moieties that can form additional interactions with the target protein.
Example Protocol (Amide Coupling):
-
Dissolve Fragment 1 (1 equivalent) in a suitable solvent (e.g., DMF or DCM).
-
Add a carboxylic acid of interest (1.1 equivalents) and a coupling agent (e.g., HATU, 1.2 equivalents).
-
Add a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the product by flash chromatography.
Fragment Elaboration via the Secondary Amine
The Boc-protected secondary amine at the 2-position offers a secondary vector for modification after deprotection.
Strategy: Removal of the Boc group followed by functionalization allows for the exploration of a different region of the protein's binding site.
Example Protocol (Boc Deprotection and Reductive Amination):
-
Boc Deprotection:
-
Dissolve the elaborated fragment from section 4.1 in a suitable solvent (e.g., DCM).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid, TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected amine salt.
-
-
Reductive Amination:
-
Dissolve the deprotected amine salt in a suitable solvent (e.g., methanol or DCE).
-
Add an aldehyde or ketone of interest (1.1 equivalents) and a mild reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents).
-
Stir the reaction at room temperature until completion.
-
Purify the product by flash chromatography.
-
Visualizing the FBDD Workflow and Molecular Structure
Visual aids are crucial for understanding complex scientific processes. The following diagrams illustrate the FBDD workflow and the structure of Fragment 1 .
Figure 1: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Figure 2: 2D structure of this compound.
Conclusion
This compound represents a valuable addition to the medicinal chemist's toolbox for fragment-based drug discovery. Its inherent three-dimensionality, coupled with orthogonal chemical handles for elaboration, provides a robust starting point for the development of novel therapeutics. The protocols outlined in this application note offer a clear and actionable framework for the successful integration of this promising fragment into FBDD campaigns, ultimately accelerating the journey from hit identification to lead optimization.
References
-
PubChem. tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
PubChem. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
PubChem. Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. [Link]
-
PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. [Link]
-
National Center for Biotechnology Information. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
ACS Publications. Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]
-
National Center for Biotechnology Information. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
-
PubMed. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
PubMed. The use of spirocyclic scaffolds in drug discovery. [Link]
-
Sygnature Discovery. Fragment Screening. [Link]
-
MDPI. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [Link]
-
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?[Link]
-
PubMed Central. Fragment-based drug discovery: A graphical review. [Link]
-
ResearchGate. How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. [Link]
-
One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
-
ResearchGate. (PDF) The Use of Spirocyclic Scaffolds in Drug Discovery. [Link]
-
ACS Publications. Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. [Link]
-
PharmaFeatures. Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]
-
Open Access Journals. Fragment-Based Drug Design (FBDD). [Link]
-
ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
-
Cambridge Healthtech Institute. Fragment Based Drug Discovery. [Link]
-
PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
-
Creative Biostructure. Fragment-to-Lead. [Link]
-
Astex Pharmaceuticals. Fragment Based Drug Discovery: An Organic Synthesis Perspective. [Link]
-
Patsnap. What is Astex's strategy in using fragment-based drug discovery?. [Link]
-
ResearchGate. (PDF) Fragment-based drug discovery: A graphical review. [Link]
-
YouTube. Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. onenucleus.com [onenucleus.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 9. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 10. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound 97% | CAS: 1822511-77-2 | AChemBlock [achemblock.com]
- 16. labsolu.ca [labsolu.ca]
- 17. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes & Protocols for the Biological Screening of Novel Compounds Containing the 6-oxa-2-azaspiro[4.5]decane Core
Introduction: The Promise of the 6-oxa-2-azaspiro[4.5]decane Scaffold in Drug Discovery
The 6-oxa-2-azaspiro[4.5]decane core represents a compelling structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of novel therapeutics.[1][2] This spirocyclic system, containing both an oxygen and a nitrogen heteroatom, provides a framework for developing compounds with improved selectivity and metabolic stability.[1] Notably, this scaffold has been identified as a key intermediate in the synthesis of centrally acting agents, including those targeting neurological disorders such as Alzheimer's disease and depression, owing to its potential to cross the blood-brain barrier.[1] Furthermore, derivatives of related oxa-azaspiro scaffolds have shown promise as inhibitors of challenging oncology targets like KRAS-G12D and as potential antibacterial agents.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of novel compounds featuring the 6-oxa-2-azaspiro[4.5]decane core. The protocols outlined herein are designed to be robust and self-validating, enabling the systematic evaluation of these compounds from initial cytotoxicity profiling to detailed mechanism of action studies.
I. Primary Screening Cascade: A Funnel Approach to Hit Identification
The initial screening phase is designed to efficiently identify compounds with biological activity from a library of novel 6-oxa-2-azaspiro[4.5]decane derivatives. A tiered or funneling approach is recommended to manage resources effectively, starting with broad cytotoxicity assessments and progressing to more specific, target-oriented assays.
Workflow for Primary Screening
Caption: A tiered approach for the primary screening of novel compounds.
II. Foundational Assays: Assessing Cellular Viability and Cytotoxicity
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[5]
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 6-oxa-2-azaspiro[4.5]decane compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 24-72 hours. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.[7]
Principle: LDH released from compromised cells catalyzes the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is directly proportional to the number of lysed cells.[7]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
| Assay | Principle | Endpoint | Advantages | Considerations |
| MTT | Measures metabolic activity of viable cells[6] | Colorimetric (Absorbance at 570 nm) | High-throughput, cost-effective | Can be affected by compounds that interfere with mitochondrial respiration |
| LDH | Measures release of LDH from damaged cells[7] | Colorimetric (Absorbance at 490 nm) | Direct measure of cell membrane integrity, non-destructive to remaining cells | Less sensitive for detecting early apoptotic events |
III. Mechanism of Action Studies: Unraveling the Molecular Targets
Based on the known biological activities of related spirocyclic compounds and the potential of the 6-oxa-2-azaspiro[4.5]decane core to interact with CNS targets, the following assays are recommended for elucidating the mechanism of action of promising hit compounds.[1][4][8]
A. Targeting the Central Nervous System: Sigma-1 (σ₁) Receptor Binding Assay
Given that derivatives of the related 1-oxa-8-azaspiro[4.5]decane scaffold have shown high affinity for σ₁ receptors, this is a primary target class to investigate.[8]
Principle: A competitive binding assay using a radiolabeled ligand specific for the σ₁ receptor. The ability of the novel compounds to displace the radioligand from the receptor is measured.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human σ₁ receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled σ₁ receptor ligand (e.g., [³H]-pentazocine) and varying concentrations of the test compounds.
-
Incubation: Incubate at room temperature for 2 hours to allow for binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand. Calculate the inhibition constant (Ki) from the IC₅₀ value.
B. Anti-Cancer Potential: In Vitro Kinase Inhibition Assay
Many spirocyclic compounds exhibit anti-cancer properties, often through the inhibition of protein kinases.[2]
Principle: A biochemical assay that measures the ability of a compound to inhibit the activity of a specific kinase enzyme. This can be done using various detection methods, such as fluorescence polarization or luminescence.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme, a specific peptide substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the reaction at 30°C for 1 hour to allow for the kinase to phosphorylate the substrate.
-
Detection: Add the detection reagent, which will generate a signal (e.g., fluorescence or luminescence) that is inversely proportional to the kinase activity.
-
Signal Measurement: Read the plate using a suitable plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
C. Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and their signaling can be modulated by small molecules.
Principle: A cell-based assay that measures the downstream signaling of a specific GPCR upon activation or inhibition by a test compound. A common readout is the change in intracellular cyclic AMP (cAMP) levels.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably expressing the GPCR of interest and a reporter system (e.g., a cAMP-responsive element coupled to a luciferase gene).
-
Compound Treatment: Treat the cells with the test compounds in the presence or absence of a known GPCR agonist.
-
Incubation: Incubate for a specified period to allow for GPCR signaling.
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Data Analysis: Determine if the compounds act as agonists (increase signal), antagonists (block agonist-induced signal), or inverse agonists (decrease basal signal).
Workflow for Mechanism of Action Studies
Caption: Parallel approach for elucidating the mechanism of action of hit compounds.
IV. Secondary Assays: Probing for Specific Biological Activities
Based on the potential applications of spirocyclic compounds, secondary assays can be employed to explore anti-inflammatory and antimicrobial activities.
Protocol 3: Anti-Inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: Lipopolysaccharide (LPS)-stimulated macrophages produce nitric oxide (NO), a key inflammatory mediator. This assay measures the ability of compounds to inhibit NO production.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is a direct measure of NO production.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control.
Protocol 4: Antimicrobial Activity - Broth Microdilution Assay
Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Step-by-Step Methodology:
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium overnight.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the bacteria to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
| Biological Activity | Assay | Principle | Endpoint | Relevant Cell/Organism |
| Anti-inflammatory | Inhibition of NO Production | Measures inhibition of nitric oxide in LPS-stimulated macrophages | Colorimetric (Absorbance at 540 nm) | RAW 264.7 macrophages |
| Antimicrobial | Broth Microdilution | Determines the minimum concentration to inhibit microbial growth | Visual or OD measurement at 600 nm | Staphylococcus aureus, Escherichia coli, etc. |
V. Preliminary Pharmacokinetic Profiling
Early assessment of drug metabolism and pharmacokinetic (DMPK) properties is crucial for the successful development of drug candidates.
A. In Silico Prediction
Utilize computational models to predict key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the novel compounds based on their chemical structure.
B. In Vitro Metabolic Stability
Principle: Assess the stability of the compounds in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Step-by-Step Methodology:
-
Incubation: Incubate the test compounds with liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) of the compound.
VI. Data Interpretation and Hit Prioritization
A multi-parameter approach should be used to prioritize hit compounds for further development. Key parameters to consider include:
-
Potency: IC₅₀ or MIC values in the low micromolar to nanomolar range.
-
Selectivity: A significant window between the on-target activity and general cytotoxicity. For receptor-based assays, selectivity against other related receptors is also important.
-
Structure-Activity Relationship (SAR): A clear relationship between the chemical structure of the compounds and their biological activity.
-
Drug-like Properties: Favorable preliminary pharmacokinetic properties.
Conclusion
The 6-oxa-2-azaspiro[4.5]decane scaffold holds significant potential for the development of novel therapeutics, particularly in the areas of neurodegenerative diseases, oncology, and infectious diseases. The systematic screening cascade and detailed protocols provided in these application notes offer a robust framework for identifying and characterizing promising lead compounds. By integrating cytotoxicity, mechanism of action, and preliminary pharmacokinetic studies, researchers can efficiently advance the most promising candidates through the drug discovery pipeline.
References
-
MySkinRecipes. 6-Oxa-2-azaspiro[4.5]decane. [Link]
-
Negi, J. S., Bisht, V. K., Bhandari, A. K., & Singh, P. (2014). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr. MDPI. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]
-
U.S. National Library of Medicine. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Center for Biotechnology Information. [Link]
-
PubMed. (2024). Synthesis of 6- oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[ c]oxepines and Formal 1,2-Oxygen Migration. [Link]
-
Yi, S., et al. (2025). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine. [Link]
-
ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link]
-
U.S. National Library of Medicine. (2024). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. National Center for Biotechnology Information. [Link]
-
U.S. National Library of Medicine. (2018). Chemical composition, antioxidant and antimicrobial potential of essential oils from different parts of Daphne mucronata Royle. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives. [Link]
-
U.S. National Library of Medicine. (2024). 6-Oxaspiro[2][3]decane. National Center for Biotechnology Information. [Link]
-
Reaction Biology. GPCR Assay Services. [Link]
-
ScienceOpen. (2022). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]
-
U.S. National Library of Medicine. (2019). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. [Link]
-
ACS Publications. (2011). Particle-Induced Artifacts in the MTT and LDH Viability Assays. [Link]
-
MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]
-
U.S. National Library of Medicine. (2022). Novel drug candidates against antibiotic-resistant microorganisms: A review. National Center for Biotechnology Information. [Link]
-
U.S. National Library of Medicine. (2014). In vitro NLK Kinase Assay. National Center for Biotechnology Information. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. [Link]
-
U.S. National Library of Medicine. (2014). Methods for in vitro evaluating antimicrobial activity: A review. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... [Link]
-
ResearchGate. (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
U.S. National Library of Medicine. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). (PDF) Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. [Link]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]
-
ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]
-
Technology Networks. (2022). Expediting Drug Discovery Using Novel Target-Based Approaches. [Link]
-
Mantell Associates. (2023). Small Molecules and their Impact in Drug Discovery. [Link]
-
Frontiers. (2018). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. [Link]
-
Reaction Biology. Ion Channel Assays. [Link]
-
U.S. National Library of Medicine. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. National Center for Biotechnology Information. [Link]
-
Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. [Link]
-
Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. [Link]
-
ResearchGate. (2026). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. | Request PDF. [Link]
-
ResearchGate. (2020). (PDF) Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. [Link]
-
OZ Biosciences. LDH Cytotoxicity Assay Kit. [Link]
-
ION Biosciences. Gαq GPCR assays. [Link]
-
Charles River Laboratories. Ion Channel Assays. [Link]
-
U.S. National Library of Medicine. (2023). Analytical methods for assessing antimicrobial activity of nanomaterials in complex media: advances, challenges, and perspectives. National Center for Biotechnology Information. [Link]
-
U.S. National Library of Medicine. (2018). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. National Center for Biotechnology Information. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
-
New tools and tougher economics will define drug discovery in 2026. (2026). [Link]
-
ResearchGate. (2025). Methods for in vitro evaluating antimicrobial activity: A review. [Link]
-
ION Biosciences. Ion Channel Assay Services. [Link]
Sources
- 1. 6-Oxa-2-azaspiro[4.5]decane [myskinrecipes.com]
- 2. 2-Oxa-7-azaspiro[4.5]decane|High-Quality Building Block [benchchem.com]
- 3. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 6-oxa-9-azaspiro[4.5]decane (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 8. 6-Oxaspiro[4,5]decane | C9H16O | CID 12630235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Introduction: Welcome to the technical support guide for the synthesis of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1822511-77-2).[1][2] This spirocyclic amine is a valuable building block in modern medicinal chemistry, prized for its three-dimensional structure which can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[3][4] However, its multi-step synthesis can present challenges, particularly concerning reaction yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and improve your outcomes. We will focus on the underlying chemical principles to empower you to make informed decisions in your laboratory work.
General Synthetic Workflow Overview
The synthesis of the target compound typically proceeds via a multi-step sequence, culminating in a reductive amination reaction. A common and logical pathway starts from a suitable spirocyclic ketone precursor. Understanding this workflow is the first step in effective troubleshooting.
Sources
Common side products in the synthesis of oxa-azaspiro[4.5]decanes
Welcome to the technical support center for the synthesis of oxa-azaspiro[4.5]decanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in mechanistic principles and practical laboratory experience.
Introduction to Oxa-azaspiro[4.5]decane Synthesis
Oxa-azaspiro[4.5]decanes are a class of spirocyclic compounds that feature prominently in medicinal chemistry due to their unique three-dimensional architecture and diverse biological activities. Their synthesis, while achievable through several key organic reactions, is often accompanied by the formation of side products that can complicate purification and reduce yields. This guide will focus on the most common synthetic strategies and the associated side products, providing you with the expertise to identify, mitigate, and troubleshoot these challenges.
The primary synthetic routes to the oxa-azaspiro[4.5]decane core that will be covered in this guide include:
-
Intramolecular Mannich Reaction: A powerful C-C and C-N bond-forming reaction to construct the piperidine ring.
-
Intramolecular Aza-Michael Addition: A conjugate addition reaction that is highly effective for the formation of the heterocyclic ring system.
-
Pictet-Spengler Type Reactions: A versatile method for the synthesis of tetrahydroisoquinoline and related heterocyclic systems, which can be adapted for the synthesis of oxa-azaspiro[4.5]decanes.
Part 1: Troubleshooting Guide for Intramolecular Mannich Reaction
The intramolecular Mannich reaction is a cornerstone for the synthesis of many piperidine-containing natural products and pharmaceuticals. In the context of oxa-azaspiro[4.5]decanes, it typically involves the cyclization of an amino-ketone or a related precursor.
Q1: My intramolecular Mannich reaction is sluggish and gives a low yield of the desired oxa-azaspiro[4.5]decane. What are the likely causes and how can I improve it?
A1: Low conversion in an intramolecular Mannich reaction can often be attributed to several factors:
-
Inefficient Iminium Ion Formation: The formation of the reactive iminium ion intermediate is a critical step. This is often acid-catalyzed. If the reaction medium is not sufficiently acidic, the equilibrium will not favor the iminium ion, leading to a slow reaction.
-
Troubleshooting:
-
Optimize Acid Catalyst: If using a Brønsted acid (e.g., TFA, HCl, acetic acid), ensure it is used in an appropriate concentration. A catalytic amount is usually sufficient, but in some cases, stoichiometric amounts may be necessary. Screen different acid catalysts to find the optimal one for your substrate.
-
Azeotropic Removal of Water: The formation of the iminium ion generates water. Removing water using a Dean-Stark apparatus or by adding a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the product.
-
-
-
Poor Nucleophilicity of the Enol/Enolate: The cyclization step involves the nucleophilic attack of an enol or enolate onto the iminium ion.
-
Troubleshooting:
-
Choice of Base (for base-catalyzed variant): If a base-catalyzed Mannich reaction is being performed, the choice of base is crucial. A base that is too strong may lead to side reactions, while a base that is too weak will not generate a sufficient concentration of the enolate.
-
Solvent Effects: The solvent can influence the stability and reactivity of the enol/enolate and the iminium ion. Protic solvents can stabilize the iminium ion but may also solvate the enolate, reducing its nucleophilicity. Aprotic solvents are often a good choice.
-
-
Q2: I am observing a significant amount of a side product that appears to be an enamine. How is this formed and how can I prevent it?
A2: Enamine formation is a common side reaction in Mannich reactions, especially when using secondary amines. The enamine is formed from the reaction of the ketone with the secondary amine starting material.
-
Mechanism of Enamine Side Product Formation:
Caption: Formation of enamine side product.
-
Troubleshooting:
-
Control Reaction Temperature: Enamine formation is often favored at higher temperatures. Running the reaction at a lower temperature can sometimes suppress this side reaction.
-
pH Control: The pH of the reaction medium can influence the relative rates of iminium ion formation and enamine formation. Careful optimization of the acid or base catalyst concentration can help to favor the desired reaction pathway.
-
Use of Pre-formed Iminium Salts: In some cases, the iminium ion can be pre-formed from the amine and formaldehyde (or another aldehyde) and then reacted with the ketone. This can minimize the formation of the enamine side product.
-
Q3: My reaction is producing a complex mixture of products, and I suspect over-alkylation. Is this possible and how can I control it?
A3: Yes, over-alkylation, or the formation of bis-Mannich products, can occur if the product of the initial Mannich reaction still possesses acidic protons alpha to the carbonyl group and can react further.
-
Mechanism of Over-alkylation:
Caption: Formation of bis-Mannich side product.
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the ketone component relative to the amine and aldehyde can sometimes help to minimize over-alkylation.
-
Slow Addition: Adding the aldehyde or the pre-formed iminium salt slowly to the reaction mixture can help to maintain a low concentration of the electrophile, thus reducing the rate of the second Mannich reaction.
-
Protecting Groups: If possible, introduce a temporary protecting group at the second acidic alpha-position of the ketone to prevent the second addition.
-
| Side Product | Likely Cause | Prevention Strategy |
| Unreacted Starting Material | Incomplete reaction | Optimize catalyst, temperature, and reaction time. Remove water. |
| Enamine | Reaction of ketone with secondary amine | Lower reaction temperature, optimize pH, use pre-formed iminium salt. |
| Bis-Mannich Product | Over-alkylation of the initial product | Control stoichiometry, slow addition of electrophile, use of protecting groups. |
Part 2: Troubleshooting Guide for Intramolecular Aza-Michael Addition
The intramolecular aza-Michael addition is a highly efficient method for the synthesis of nitrogen-containing heterocycles, including the piperidine ring of oxa-azaspiro[4.5]decanes. This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound.
Q4: My intramolecular aza-Michael reaction is not proceeding to completion. What factors should I investigate?
A4: Incomplete aza-Michael reactions can be due to a number of factors related to the reactivity of both the nucleophile and the Michael acceptor.
-
Low Nucleophilicity of the Amine: The nucleophilicity of the amine is a key factor. Aromatic amines or amides are generally less nucleophilic than aliphatic amines.
-
Troubleshooting:
-
Base Catalysis: The reaction can be catalyzed by a base, which deprotonates the amine to generate a more nucleophilic amide anion. Common bases include triethylamine, DBU, or potassium carbonate.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the amine.
-
-
-
Low Electrophilicity of the Michael Acceptor: The reactivity of the α,β-unsaturated carbonyl compound is also important.
-
Troubleshooting:
-
Lewis Acid Catalysis: Lewis acids can be used to activate the Michael acceptor by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic.
-
Modification of the Acceptor: If possible, modifying the electron-withdrawing group on the Michael acceptor can increase its reactivity.
-
-
Q5: I am observing the formation of a dimeric or polymeric side product. What is the cause of this?
A5: Dimerization or polymerization can occur if an intermolecular aza-Michael addition competes with the desired intramolecular cyclization.
-
Intermolecular vs. Intramolecular Reaction Pathways:
Caption: Competing intra- and intermolecular aza-Michael reactions.
-
Troubleshooting:
-
High Dilution: Running the reaction at high dilution favors the intramolecular pathway over the intermolecular one. This can be achieved by using a larger volume of solvent and/or by the slow addition of the starting material to the reaction mixture (syringe pump addition).
-
Temperature Control: The activation energy for the intramolecular and intermolecular reactions may be different. Experimenting with different reaction temperatures may help to favor the desired product.
-
Q6: The reaction is forming a different regioisomer than the expected oxa-azaspiro[4.5]decane. Why is this happening?
A6: The formation of a different regioisomer can occur if there are multiple possible cyclization pathways. For example, if the starting material has multiple nucleophilic sites or multiple electrophilic sites.
-
Troubleshooting:
-
Protecting Groups: Use protecting groups to block competing nucleophilic sites on the starting material.
-
Careful Substrate Design: The design of the starting material is crucial. Ensure that the linker between the amine and the Michael acceptor is of the correct length and flexibility to favor the desired 5- or 6-membered ring formation.
-
Part 3: Troubleshooting Guide for Pictet-Spengler Type Reactions
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related structures. An analogous reaction can be employed for the synthesis of oxa-azaspiro[4.5]decanes, typically involving the cyclization of a tryptamine-like precursor onto an electrophilic carbon.
Q7: My Pictet-Spengler type reaction is giving a low yield, and I am recovering a significant amount of the intermediate imine. What is the problem?
A7: The recovery of the imine intermediate suggests that the cyclization step is the rate-limiting step and is not proceeding efficiently.
-
Insufficient Electrophilicity of the Iminium Ion: The cyclization is driven by the electrophilicity of the iminium ion. If the iminium ion is not sufficiently electrophilic, the weakly nucleophilic aromatic ring will not attack.
-
Troubleshooting:
-
Stronger Acid Catalyst: The use of a stronger acid catalyst (e.g., trifluoroacetic acid) can lead to a higher concentration of the more electrophilic iminium ion.
-
Aprotic Solvents: Aprotic solvents can be beneficial as they do not compete with the nucleophile for the electrophile.
-
-
-
Deactivation of the Aromatic Ring: The nucleophilicity of the aromatic ring is crucial for the cyclization. If the aromatic ring is substituted with electron-withdrawing groups, the reaction will be slower.
-
Troubleshooting:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur.
-
Use of Lewis Acids: In some cases, a Lewis acid can be used to activate the iminium ion.
-
-
Q8: I am observing the formation of an N-acylated side product instead of the cyclized product. How can this be avoided?
A8: If the reaction is performed in the presence of a carboxylic acid as a catalyst, N-acylation of the starting amine can be a competing side reaction.
-
Troubleshooting:
-
Use of a Non-nucleophilic Acid: Use a non-nucleophilic acid catalyst, such as a sulfonic acid (e.g., p-toluenesulfonic acid) or a Lewis acid.
-
Temperature Control: N-acylation may be favored at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.
-
Part 4: General Purification and Characterization
Q9: I am having difficulty purifying my oxa-azaspiro[4.5]decane product from the reaction mixture. What are some effective purification strategies?
A9: The purification of spirocyclic alkaloids can be challenging due to their often polar nature and similar chromatographic behavior to certain side products.
-
Purification Techniques:
-
Acid-Base Extraction: As basic compounds, oxa-azaspiro[4.5]decanes can often be purified by acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and extracted with an aqueous acid solution. The acidic aqueous layer containing the protonated product is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified, and the free-base product is extracted back into an organic solvent.
-
Flash Column Chromatography: This is a common and effective method.
-
Normal Phase: For less polar derivatives, normal-phase chromatography on silica gel or alumina can be effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often used. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the basic product on the acidic silica gel.
-
Reversed Phase: For more polar compounds, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may be more suitable.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method to obtain a high-purity material.
-
Q10: What are the key NMR and MS features I should look for to confirm the structure of my oxa-azaspiro[4.5]decane and to identify potential side products?
A10: Spectroscopic analysis is crucial for structure elucidation and impurity identification.
-
NMR Spectroscopy:
-
¹H NMR:
-
Spirocyclic Center: The absence of a proton at the spirocyclic carbon is a key indicator.
-
Diastereotopic Protons: The protons on the methylene groups adjacent to the spiro center are often diastereotopic and will appear as distinct signals, potentially as complex multiplets or AB quartets.
-
Characteristic Shifts: Protons on the carbon atoms adjacent to the nitrogen and oxygen atoms will have characteristic downfield shifts.
-
-
¹³C NMR:
-
Quaternary Spiro Carbon: A key signal to look for is the quaternary carbon at the spiro-junction, which will typically appear in the 60-90 ppm region.
-
DEPT-135: A DEPT-135 experiment can be very helpful to distinguish between CH, CH₂, and CH₃ groups and to confirm the presence of the quaternary spiro carbon (which will be absent in the DEPT-135 spectrum).
-
-
-
Mass Spectrometry:
-
Molecular Ion Peak: The mass spectrum should show the expected molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺ in ESI-MS).
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for piperidine-containing compounds include the loss of substituents on the nitrogen and alpha-cleavage adjacent to the nitrogen atom.
-
References
-
Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. [Link]
-
Lázár, L., & Fülöp, F. (2014). The Pictet-Spengler Reaction: A New Twist on an Old Theme. European Journal of Organic Chemistry, 2014(20), 4195-4207. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
Navigating the Challenges of a Bulky Spirocycle: A Technical Support Guide for Reactions with tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Welcome to the technical support center for tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique spirocyclic amine into their synthetic workflows. The rigid, three-dimensional structure of this compound, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, presents significant steric challenges that can impede reactivity at the C9 primary amine. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your desired chemical transformations with higher yields and purity.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle in reactions involving this compound is the steric congestion around the nucleophilic primary amine at the C9 position. This steric bulk arises from the confluence of the spirocyclic ring system and the nearby Boc-protected amine on the piperidine ring. This spatial arrangement can significantly slow down or even prevent the approach of electrophiles, leading to low or no product formation under standard reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why are my standard amide coupling reactions (e.g., EDC/HOBt) failing or giving low yields with this amine?
Standard coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) often prove insufficient for highly hindered amines. The formation of the activated ester may be successful, but the subsequent nucleophilic attack by the sterically encumbered amine is the rate-limiting step and frequently fails to proceed efficiently.[1]
Q2: I am observing unreacted starting material even after prolonged reaction times and elevated temperatures. What is the likely cause?
This is a classic symptom of severe steric hindrance.[2] The activation energy for the reaction is likely too high for the conditions employed. Simply increasing the temperature or reaction time may lead to decomposition of reagents or the desired product. A more effective strategy is to employ more potent activating agents or catalytic systems designed for challenging substrates.
Q3: Can the Boc protecting group on the C2 nitrogen influence the reactivity of the C9 primary amine?
While the Boc group's primary role is protection, its sheer size contributes significantly to the overall steric environment of the molecule.[3] Although electronically it is not directly withdrawing from the C9 amine, its proximity can sterically shield one face of the molecule, influencing the trajectory of incoming reagents.
Q4: Are there any general solvent recommendations for reactions with this substrate?
Aprotic polar solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally good starting points as they can effectively solvate the reactants and any charged intermediates. For certain reactions, less coordinating solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may be preferred, especially if solvent competition with the nucleophile is a concern.
Q5: Should I be concerned about the stability of the spirocyclic core under harsh reaction conditions?
The 6-oxa-2-azaspiro[4.5]decane core is generally robust under most standard synthetic conditions. However, very strong acidic or basic conditions, particularly at high temperatures, could potentially lead to ring-opening or other undesired side reactions. It is always advisable to monitor reactions closely by TLC or LC-MS.
Troubleshooting Guide for Common Reactions
This section provides a structured approach to troubleshooting common synthetic challenges encountered with this compound.
Table 1: Troubleshooting Amide Bond Formation (Acylation)
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation with standard coupling reagents (EDC, DCC). | Insufficient activation of the carboxylic acid to overcome the steric barrier of the amine.[2] | 1. Switch to a more potent coupling reagent: Use uronium/aminium-based reagents like HATU, HBTU, or COMU, which are known to be effective for sterically hindered couplings.[1] 2. Convert the carboxylic acid to an acyl fluoride: Acyl fluorides are highly reactive and can often overcome significant steric hindrance. This can be achieved using reagents like cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST).[3][4] 3. Elevate the reaction temperature: Carefully increase the temperature (e.g., to 50-80 °C) while monitoring for decomposition. |
| Reaction stalls; incomplete conversion. | The activated intermediate is not reactive enough or is decomposing before it can react with the amine. | 1. Add a nucleophilic catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the acylation. 2. Use a more stable activated ester: Consider pre-forming a pentafluorophenyl (PFP) or N-hydroxysuccinimide (NHS) ester of the carboxylic acid before adding the hindered amine. |
| Side product formation observed. | Decomposition of coupling reagents or starting materials at higher temperatures. Racemization of chiral carboxylic acids. | 1. Use coupling reagents with additives that suppress racemization: HATU and COMU are generally preferred for chiral substrates.[1] 2. Optimize reaction time and temperature: Monitor the reaction closely to avoid prolonged heating once the product is formed. |
Table 2: Troubleshooting N-Alkylation
| Symptom | Possible Cause | Suggested Solution |
| Low yield in direct alkylation with alkyl halides. | The SN2 reaction is slow due to steric hindrance at the amine nucleophile.[5] | 1. Use a more reactive alkylating agent: Switch from alkyl chlorides or bromides to alkyl iodides or triflates. 2. Increase reaction temperature: Perform the reaction in a high-boiling solvent like DMF or DMSO at elevated temperatures (e.g., 80-120 °C). 3. Use a strong, non-nucleophilic base: Employ a hindered base like diisopropylethylamine (DIPEA) or DBU to scavenge the acid byproduct without competing in the alkylation. |
| Over-alkylation (if applicable) or elimination side products. | The reaction conditions are too harsh, favoring elimination (E2) over substitution (SN2). | 1. Lower the reaction temperature and extend the reaction time. 2. Use a milder base: Consider using K₂CO₃ or Cs₂CO₃. 3. Consider alternative methods: Reductive amination offers a milder and often more efficient route to secondary and tertiary amines. |
Table 3: Troubleshooting Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| Low yield; starting materials recovered. | Inefficient imine/iminium ion formation due to steric hindrance. | 1. Use a Lewis acid catalyst: A catalytic amount of Ti(OiPr)₄ or ZnCl₂ can facilitate imine formation. 2. Ensure optimal pH: The reaction is often acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. A pH of 4-6 is typically optimal. Acetic acid can be used as a catalyst.[6] 3. Remove water: Use molecular sieves to drive the equilibrium towards imine formation. |
| Aldehyde/ketone is reduced to the corresponding alcohol. | The reducing agent is too reactive and reduces the carbonyl group before imine formation. | 1. Use a milder, imine-selective reducing agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive aminations as it is less reactive towards carbonyls than iminiums. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. |
Visualizing the Synthetic Challenge and a Path Forward
To better understand the practical implications of steric hindrance and the decision-making process for overcoming it, the following diagrams are provided.
Caption: Steric hindrance around the C9 primary amine.
Caption: Decision workflow for overcoming steric hindrance.
Recommended Experimental Protocols
The following protocols are generalized starting points and may require optimization for your specific substrates. It is crucial to monitor all reactions by an appropriate method (TLC, LC-MS) to determine the optimal reaction time and conditions.
Protocol 1: Amide Coupling using HATU
This protocol is recommended for coupling carboxylic acids to the title amine, especially when standard methods have failed. HATU is highly effective for hindered systems.[1]
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equiv) and anhydrous DMF (to make a ~0.2 M solution with respect to the amine).
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This method is a mild and efficient way to form secondary or tertiary amines and is often superior to direct alkylation for hindered substrates.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic acid (catalytic, ~0.1 equiv, optional)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.2 equiv) in anhydrous DCM or DCE (to make a ~0.2 M solution).
-
Add a catalytic amount of acetic acid if desired (this can accelerate imine formation, but is not always necessary).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10-15 minutes. Note: The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Olah, G. A., & Narang, S. C. (1982). Cyanuric fluoride. In Encyclopedia of Reagents for Organic Synthesis.
- Lundgren, R. J., & Stradiotto, M. (2012). A user's guide to (diethylamino)sulfur trifluoride and related reagents. Aldrichimica Acta, 45(3), 67-78.
- Genentech Inc. (2022). 2, 8-diazaspiro [4.5] decane compounds.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
-
Adir. (1989). Spiro[7][8]decane derivatives, process for their preparation and pharmaceutical compositions containing them. EP Patent 0,479,631B1.
- Sommer, H. Z., & Jackson, L. L. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
- Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA, 67(4), 263-267.
- Ismail, M. M., et al. (2021). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 26(21), 6439.
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560.
- Fujii, S., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 39(15), 2884-2894.
- Romagnoli, R., et al. (2020). 1,3,8-Triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-13.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68089093, tert-Butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. Retrieved from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71711106, tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Retrieved from [Link].
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Burckle, T., et al. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Papageorgiou, G., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(4), M1284.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound 97% | CAS: 1822511-77-2 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. CN117425654A - 2,8-diazaspiro[4.5]decane compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. acs.figshare.com [acs.figshare.com]
Stability and storage conditions for tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Welcome to the technical support guide for tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1822511-77-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this valuable spirocyclic building block. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at 0-8 °C.[1] To prevent potential degradation from atmospheric moisture and light, it is best practice to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a dark location.[2]
Q2: The compound is described as a "yellow oil". Is some color variation acceptable?
A2: The expected appearance of this compound is a yellow oil.[1] A slight variation in the intensity of the yellow color may be acceptable. However, a significant change in color, such as turning dark brown or black, or the appearance of solid precipitates, could indicate degradation or contamination. In such cases, it is advisable to verify the purity of the compound before use.
Q3: Is this compound sensitive to air or moisture?
A3: While specific data on the air and moisture sensitivity of this exact compound is limited, the presence of a primary amine and a Boc-protected amine suggests that precautions should be taken. Primary amines can be susceptible to oxidation and can absorb carbon dioxide from the air.[3] Therefore, storing under an inert atmosphere and in a tightly sealed container is a prudent measure to ensure long-term stability.[2]
Q4: What are the main functional groups in this molecule and how do they affect its stability?
A4: This molecule contains three key functional groups that influence its chemical behavior:
-
Boc-protected secondary amine: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. It is generally stable to basic conditions and most nucleophiles but is labile (will be removed) under acidic conditions (e.g., exposure to strong acids like trifluoroacetic acid or hydrochloric acid).[1][4][5] High temperatures can also lead to the cleavage of the Boc group.
-
Primary amine: The primary amine group is basic and can act as a nucleophile in chemical reactions.[3] It is important to consider its reactivity when planning synthetic steps.
-
Ether (-O-): The ether linkage within the spirocyclic core is generally stable under a wide range of conditions.[6][7]
Q5: In what common laboratory solvents is this compound likely to be soluble?
Troubleshooting Guide
Issue 1: The compound has changed in appearance (e.g., darkened, become viscous, or contains particulates).
-
Potential Cause: This may indicate chemical degradation or contamination. The primary amine could have oxidized, or the Boc group may have partially cleaved.
-
Recommended Action:
-
Do not use: Avoid using the compound in your experiment until its purity has been verified.
-
Assess Purity: Perform a purity analysis. A simple Thin Layer Chromatography (TLC) analysis against a reference standard (if available) can provide a quick indication of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended.
-
Consider Purification: If degradation is confirmed, you may be able to repurify the material, for example, by column chromatography. However, for critical applications, using a fresh, quality-controlled batch is advisable.
-
Issue 2: My reaction is giving unexpected byproducts, and I suspect the starting material is the issue.
-
Potential Cause: The most likely issue related to the starting material is the premature cleavage of the Boc protecting group. If your reaction conditions are even mildly acidic, or if the compound was inadvertently exposed to acid during storage or handling, the Boc group may have been removed, exposing the secondary amine. This free secondary amine could then participate in unintended side reactions.
-
Recommended Action:
-
Verify Purity: Use an analytical technique like HPLC-MS or NMR spectroscopy to check for the presence of the deprotected compound in your starting material.
-
Review Reaction Conditions: Ensure that all reagents and solvents used in your reaction are free from acidic impurities.
-
Control pH: If your reaction is sensitive to pH, consider using a non-acidic buffer.
-
Issue 3: I am seeing a lower than expected yield in my reaction.
-
Potential Cause: If the purity of the this compound is lower than specified, this will directly impact your reaction yield.
-
Recommended Action:
-
Confirm Purity: Before starting a large-scale reaction or a critical experiment, it is always good practice to confirm the purity of your starting material using a reliable analytical method.
-
Accurate Quantification: Ensure you are using the correct molecular weight for your calculations (256.35 g/mol ).[1] As the compound is an oil, ensure accurate measurement by mass rather than volume.
-
Summary of Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C | To minimize thermal degradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the primary amine. |
| Container | Tightly sealed, amber vial | To protect from moisture and light.[2] |
| Handling | Avoid contact with acids | The Boc protecting group is acid-labile.[1][4][5] |
Visualizing Stability and Handling
The following workflow diagram illustrates the recommended decision-making process for handling and storing the compound.
Caption: Primary degradation pathway via Boc deprotection.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization for your specific HPLC system and column.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Confirmation of Identity and Absence of Deprotection by Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 0.01 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
-
MS Analysis (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan.
-
Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z 257.19.
-
Deprotection Check: Look for a peak corresponding to the deprotected compound [M-Boc+H]⁺ at m/z 157.14. The absence or very low abundance of this peak indicates the integrity of the Boc group.
-
By following these guidelines, you can ensure the quality of your this compound and the reliability of your experimental results.
References
-
PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. [Link]
-
PubChem. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
PubMed. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Chemistry LibreTexts. Functional Groups. [Link]
-
Crysdot LLC. This compound. [Link]
-
National Center for Biotechnology Information. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]
-
Chemistry LibreTexts. 10.2 Functional Groups – CHEM 1114 – Introduction to Chemistry. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
SpiroChem. Analytical Method Development. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
John Wiley & Sons, Inc. Spiro Compounds - Synthesis and Applications. [Link]
-
ChemTalk. Amine Functional Group. [Link]
-
PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
ResearchGate. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Analytical Method Development | SpiroChem [spirochem.com]
- 3. Amine Functional Group | ChemTalk [chemistrytalk.org]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 10.2 Functional Groups – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
Technical Support Center: Chiral Separation of Spirocyclic Amine Diastereomers
Welcome to the technical support center dedicated to the unique and often complex challenges encountered during the chiral separation of spirocyclic amine diastereomers. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the intricacies of resolving these structurally rigid and chemically basic molecules. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and develop robust, reliable separation methods.
Spirocyclic scaffolds are of immense interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high-affinity and selective interactions with biological targets. However, this same rigidity, combined with the presence of a basic amine group and multiple stereocenters, presents a formidable challenge for analytical and preparative chromatography. This guide synthesizes field-proven insights and foundational principles into a practical resource to help you overcome these hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during method development in a direct question-and-answer format.
Q1: I'm seeing poor or no resolution (Rs < 1.0) between my spirocyclic amine diastereomers. Where do I start?
Answer:
Achieving separation is fundamentally about exploiting differences in the transient diastereomeric complexes formed between your analytes and the chiral stationary phase (CSP).[1] If resolution is poor, the CSP is not discriminating sufficiently between the diastereomers. This is a multi-faceted problem that requires a systematic approach.
Potential Causes & Solutions:
-
Inadequate Chiral Stationary Phase (CSP): The primary cause of poor resolution is an unsuitable CSP. The shape, size, and chemical nature of the chiral selector's cavities or interaction sites may not be complementary to your spirocyclic structure.
-
Solution A - CSP Screening: This is the most critical step. Do not persist with a single column. A screening approach across different classes of CSPs is essential. Polysaccharide-based phases are the workhorse of chiral separations and a logical starting point.[2]
-
Cellulose-based CSPs: Often provide tight, layered structures.
-
Amylose-based CSPs: Tend to have more helical grooves, which can be beneficial for bulky spirocyclic compounds.[3]
-
Cyclofructan-based CSPs: Have shown a very high success rate for separating primary amines and should be included in your screen.[4]
-
Crown Ether-based CSPs: Are specifically efficient for primary amines, though they often require acidic aqueous mobile phases which can be a drawback for scale-up.[4][5]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences how your analyte interacts with the CSP.
-
Solution B - Vary the Alcohol Modifier: In normal phase (NP) mode (e.g., Heptane/Ethanol), the alcohol acts as a polar modifier that competes with the analyte for polar interaction sites on the CSP.
-
Switch the alcohol (e.g., from ethanol to isopropanol or n-butanol). Bulkier alcohols can weaken interactions, sometimes improving selectivity.
-
Systematically vary the alcohol percentage (e.g., from 5% to 25% in 5% increments). Higher alcohol content generally reduces retention but can either increase or decrease resolution depending on the specific interaction mechanics.
-
-
-
Incorrect or Missing Mobile Phase Additive: For basic amines, an additive is not optional; it is essential for both peak shape and achieving separation.[6]
-
Solution C - Introduce/Optimize Additives: The additive modulates the ionization state of both the analyte and residual silanols on the silica support. Start with a basic additive like 0.1% Diethylamine (DEA) or Triethylamine (TEA) in your mobile phase.[4] Sometimes, an acidic additive like 0.1% Trifluoroacetic Acid (TFA) is required, often in conjunction with a base, to form an ion pair that enhances chiral recognition.[7]
-
Q2: My peaks are tailing severely. What is causing this and how can I fix it?
Answer:
Severe peak tailing with amine compounds is almost always caused by strong, undesirable secondary interactions between the basic amine and acidic residual silanols on the silica surface of the column packing. This leads to a non-linear adsorption isotherm and tailed peaks.
Causality & Corrective Action:
-
The Problem: The lone pair of electrons on the nitrogen of your spirocyclic amine forms a strong ionic/hydrogen bond with surface silanols (Si-OH). This interaction is often stronger than the desired transient chiral interactions, causing a portion of the analyte molecules to lag behind as they travel through the column.
-
The Solution - Masking Silanols: You must add a competitor to the mobile phase that will preferentially interact with the silanols, effectively masking them from your analyte.
-
Use a Basic Additive: A small, volatile amine is the most effective tool. It will saturate the silanol sites, ensuring that your spirocyclic amine primarily interacts with the chiral selector.
-
Recommended Starting Point: Add 0.1% to 0.2% (v/v) of Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase.
-
Optimization: The choice of amine additive can be critical and CSP-dependent. For polysaccharide columns, butylamine can be effective, whereas TEA is often preferred for cyclofructan columns.[4]
-
Protocol: Prepare mobile phases with varying concentrations of the additive (e.g., 0.1%, 0.2%, 0.5%). Inject your sample and observe the peak symmetry (As). The optimal concentration will yield the most symmetrical peak without compromising the chiral separation.
-
-
Q3: My retention times are drifting and the separation is not reproducible. What should I check?
Answer:
Irreproducible retention times point to an unstable chromatographic system. For chiral separations, which rely on delicate energy differences, stability is paramount.
Troubleshooting Checklist:
-
Column Equilibration: Chiral columns, especially when additives are used, require longer equilibration times than standard reversed-phase columns.
-
Action: Ensure you are equilibrating the column with at least 20-30 column volumes of the new mobile phase before starting your analysis. When changing from NP to RP or vice-versa, follow the manufacturer's specific flushing procedures.
-
-
Mobile Phase Instability: Premixed mobile phases, especially those with volatile components (like heptane or DEA), can change composition over time due to evaporation.
-
Action: Prepare fresh mobile phase daily. Keep the solvent reservoir bottles covered.
-
-
Additive "Memory Effect": Mobile phase additives can be strongly adsorbed onto the stationary phase. If you switch between methods using different additives (e.g., from a basic to an acidic one), the previously used additive can leach off the column and interfere with your current analysis.[8]
-
Action: Dedicate columns to specific additive types (e.g., one column for basic additives, another for acidic). If you must switch, perform an extensive flushing procedure with an intermediate solvent like isopropanol.
-
-
Temperature Fluctuations: Chiral recognition is a thermodynamic process, making it sensitive to temperature changes.[9]
-
Action: Use a column thermostat. Even minor fluctuations in ambient lab temperature can cause retention time drift. A stable temperature of 25 °C is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What makes the separation of spirocyclic amine diastereomers so uniquely challenging?
Answer: The challenge arises from a combination of three key molecular features:
-
Structural Rigidity: The spirocyclic core locks the molecule into a defined three-dimensional shape. While this can enhance selectivity if a complementary CSP is found, it also means the molecule cannot easily adapt its conformation to fit into a chiral selector's binding pocket.
-
Basic Amine Functionality: As discussed in the troubleshooting section, the amine group is a primary source of undesirable interactions with the silica support, leading to poor chromatography if not properly addressed with mobile phase additives.[4]
-
Multiple Stereocenters: Spirocyclic compounds often possess two or more stereocenters. This increases the complexity, as you are not just separating two enantiomers, but a mixture of four or more diastereomers, some of which may be very similar in structure and properties.[10]
Q2: How do I strategically choose a Chiral Stationary Phase (CSP)?
Answer: There is no algorithm to perfectly predict the best CSP. The most effective approach is an empirical screening process guided by an understanding of the different CSP classes.[7] Chiral recognition is based on a combination of interactions (π-π, hydrogen bonding, dipole-dipole, steric hindrance), and different CSPs favor different interactions.
Table 1: Common CSP Classes for Amine Separation
| CSP Class | Chiral Selector | Primary Interaction Mechanism | Best For... |
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Steric fit in chiral grooves, hydrogen bonding, dipole interactions | Broad applicability, the primary screening tool for most chiral compounds, including amines.[2][3] |
| Cyclofructan-based | Derivatized cyclofructans | Inclusion complexation, hydrogen bonding, dipole interactions | High success rate for primary amines, often in polar organic or reversed-phase mode.[4] |
| Crown Ether-based | Chiral (18-Crown-6) tetracarboxylic acid | Complexation of the protonated primary amine group within the crown ether cavity | Highly selective for primary amines and amino acids.[5] |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin (e.g., CHIROBIOTIC) | Complex mechanism involving inclusion, hydrogen bonding, and ionic interactions | Versatile, can be used in NP, RP, and Polar Ionic modes. Good for polar compounds. |
Q3: How does temperature really affect my separation? Is colder always better?
Answer: Not necessarily. The effect of temperature is governed by thermodynamics, specifically the van't Hoff equation, which relates the change in enthalpy (ΔH°) and entropy (ΔS°) to the separation.
-
General Trend: In most cases, chiral separations are enthalpy-driven. Lowering the temperature increases the stability of the transient diastereomeric complex between the analyte and the CSP, leading to higher retention and often better resolution.
-
Anomalous Behavior: However, you may observe that increasing the temperature improves resolution or even reverses the elution order of the diastereomers.[3][11] This is a significant finding and suggests a change in the separation mechanism.[9] It could indicate that the separation is becoming entropy-driven or that a temperature-induced conformational change in the polysaccharide-based CSP is altering the chiral recognition sites.[9][11] Therefore, temperature should be treated as a powerful method development parameter to be optimized, not just minimized.
Q4: Can I separate diastereomers on a standard achiral column (e.g., C18)?
Answer: Yes, it is possible. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have different physical properties (e.g., polarity, boiling point, solubility). Therefore, they can be separated on a standard achiral column like a C18 or silica column.[12]
However, for structurally similar diastereomers, such as those in many spirocyclic systems, the differences in properties can be very subtle, making separation on an achiral phase difficult or impossible. In these cases, the stereospecific interactions provided by a chiral stationary phase are often required to achieve baseline resolution.[13] It is a common and effective strategy to screen diastereomeric mixtures on both chiral and achiral columns.
Appendices
Experimental Protocol: Systematic CSP Screening for Spirocyclic Amine Diastereomers
This protocol outlines a robust workflow for initial method development.
Objective: To identify a promising CSP and mobile phase system for the separation of spirocyclic amine diastereomers.
Materials:
-
A set of analytical chiral columns (4.6 x 250 mm). Recommended screening set:
-
Cellulose tris(3,5-dimethylphenylcarbamate) CSP
-
Amylose tris(3,5-dimethylphenylcarbamate) CSP
-
Cyclofructan-based CSP
-
-
HPLC-grade solvents: Heptane (or Hexane), Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).
-
Mobile phase additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA).
-
Sample: Diastereomeric mixture dissolved in mobile phase or a compatible solvent at ~1 mg/mL.
Workflow:
-
System Preparation:
-
Install the first column (e.g., Cellulose-based CSP).
-
Set column temperature to 25 °C.
-
Set flow rate to 1.0 mL/min.
-
Set UV detection at an appropriate wavelength for your analyte.
-
-
Normal Phase (NP) Screening:
-
Condition 1 (Low Polar):
-
Mobile Phase: Heptane/IPA (90:10) with 0.1% DEA.
-
Equilibrate column for 30 min.
-
Inject sample.
-
-
Condition 2 (High Polar):
-
Mobile Phase: Heptane/IPA (70:30) with 0.1% DEA.
-
Equilibrate column for 30 min.
-
Inject sample.
-
-
-
Polar Organic (PO) Screening:
-
Condition 3:
-
Mobile Phase: ACN/MeOH (90:10) with 0.1% DEA.
-
Flush column with IPA (as an intermediate solvent) before switching to the PO mobile phase.
-
Equilibrate column for 30 min.
-
Inject sample.
-
-
-
Repeat for Each Column:
-
Repeat steps 1-3 for the Amylose-based CSP and the Cyclofructan-based CSP.
-
-
Data Analysis:
-
For each run, calculate the retention factor (k), separation factor (α), and resolution (Rs) for all peak pairs.
-
Identify the condition(s) that provide the best initial separation (Rs > 1.2 is promising). This will be your starting point for further optimization (e.g., fine-tuning solvent ratios, testing different additives).
-
Diagrams
References
-
Berthod, A., et al. (2010). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1217(21), 3489-3497. Available at: [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2891. Available at: [Link]
-
Al-Sayah, M. A., & Ling, M. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available at: [Link]
-
Daicel Chiral Technologies. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Available at: [Link]
-
Columnex LLC. Chiral HPLC and SFC Columns. Available at: [Link]
-
Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 137-145. Available at: [Link]
-
Wang, Y., et al. (2012). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]
-
Zhang, T., et al. (2012). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]
-
Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(37), 10133-10151. Available at: [Link]
-
Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available at: [Link]
-
Wang, Y., et al. (2015). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. Molecules, 20(8), 13814-13827. Available at: [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. Available at: [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. columnex.com [columnex.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during functionalization of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Introduction
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the chiral building block, tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate. The unique spirocyclic structure of this diamine derivative makes it a valuable scaffold in modern drug discovery.[1] However, its utility is critically dependent on maintaining the stereochemical integrity of the C9 chiral center during subsequent functionalization of the primary amino group.
This document provides in-depth, experience-driven answers to common challenges, detailed protocols, and troubleshooting advice to help you navigate your synthetic campaigns without compromising enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when functionalizing the 9-amino group?
Answer: The primary risk of racemization at the C9 position arises during acylation (amide bond formation). The stereogenic center is an α-carbon to the amine being functionalized. Under certain activation conditions, particularly those involving the formation of a highly activated carboxylic acid derivative, the reaction can proceed through a mechanism that facilitates the loss of stereochemical information.
The most common pathway involves the formation of an intermediate azlactone (or oxazolone).[2] The α-proton on the newly formed amide becomes acidic and can be abstracted by a base present in the reaction mixture. The resulting enolate is achiral, and subsequent reprotonation can occur from either face, leading to a racemic or partially racemized product.
Below is a diagram illustrating the general mechanism of racemization via oxazolone formation, a common issue in peptide synthesis that is highly relevant here.[2]
Caption: Mechanism of racemization during acylation.
Q2: Which coupling reagents are best for preventing racemization during amide bond formation?
Answer: The choice of coupling reagent is the most critical factor in preserving stereochemical integrity. Reagents that generate highly reactive intermediates are more prone to inducing racemization.
-
Recommended Reagents: Urionium/aminium salts like HBTU, HATU, and HCTU are generally effective, especially when paired with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives act as activated ester intermediates that are less prone to forming the problematic oxazolone.[3]
-
Excellent, Low-Racemization Option: For particularly sensitive substrates, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is an outstanding choice. It has been shown to significantly suppress racemization even in challenging couplings.[3][4]
-
Use with Caution: Carbodiimides like EDC (or DCC) are highly effective but can lead to significant racemization if not used correctly. Their use is only recommended in the presence of a racemization-suppressing additive like Oxyma or HOBt and at low temperatures.[3]
The following table summarizes the performance of common coupling systems.
| Coupling System | Reagent Class | Racemization Risk | Key Considerations |
| EDC / HOBt | Carbodiimide | Moderate | Cost-effective. Temperature control is crucial. Byproducts can be hard to remove. |
| HBTU / HOBt / Base | Urionium Salt | Low to Moderate | Fast and efficient. Requires a non-nucleophilic base (e.g., DIEA). |
| HATU / Base | Urionium Salt | Low | Highly efficient, especially for hindered amines. More expensive. |
| DEPBT / Base | Phosphonium Salt | Very Low | Excellent for racemization-prone systems. Slower reaction times may be required.[4] |
Q3: How do reaction parameters like base, solvent, and temperature affect chiral purity?
Answer: Beyond the coupling reagent, several other factors play a pivotal role:
-
Base Selection: The basicity and steric hindrance of the base used are critical.[2]
-
Avoid: Strong, non-hindered bases can readily deprotonate the α-carbon of the activated intermediate, promoting racemization.
-
Recommended: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) . Its bulkiness disfavors the abstraction of the sterically shielded α-proton. Alternatively, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be even better for minimizing racemization.[2][5]
-
-
Temperature Control: Elevated temperatures accelerate all reactions, including the undesirable racemization pathways.
-
Best Practice: Start the activation of the carboxylic acid at 0 °C. After adding the amine, allow the reaction to warm slowly to room temperature. For extremely sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.[5]
-
-
Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates.
-
Standard Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common and generally acceptable solvents.
-
Consideration: In some cases, less polar solvents can disfavor the formation of the charged enolate intermediate, thereby reducing racemization.
-
Recommended Experimental Protocol: Racemization-Resistant Acylation
This protocol is optimized to minimize racemization during the acylation of the primary amine.
Caption: General workflow for a low-racemization coupling reaction.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and allow the mixture to stir for 5-10 minutes.
-
Coupling: In a separate flask, dissolve this compound (1.05 eq) and DIEA (2.5 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).
-
Analysis: Crucially, determine the enantiomeric excess (ee) of the purified product using a validated chiral HPLC or SFC method.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Racemization (>5% of undesired enantiomer) | 1. Reaction temperature too high. 2. Base is too strong or not hindered. 3. Sub-optimal coupling reagent (e.g., EDC alone). | 1. Perform the entire reaction at 0 °C. 2. Switch from DIEA to a weaker base like NMM or collidine. 3. Change the coupling reagent to DEPBT or HATU.[3][4] |
| Slow or Incomplete Reaction | 1. Insufficient activation time. 2. Steric hindrance from the carboxylic acid. 3. Reagents are not anhydrous. | 1. Increase activation time at 0 °C to 20-30 minutes before adding the amine. 2. Switch to a more powerful coupling reagent like HATU. 3. Ensure all solvents and reagents are rigorously dried before use. |
| Difficulty in Determining Enantiomeric Excess (ee) | 1. Enantiomers do not resolve on the chiral column. 2. Product lacks a suitable chromophore for UV detection. | 1. Screen multiple chiral stationary phases (e.g., Chiralpak IA, IB, IC) and mobile phase modifiers. 2. If UV detection is poor, use a mass spectrometer (LC-MS) or evaporative light scattering detector (ELSD). Alternatively, derivatize the product with a chiral agent like Mosher's acid and analyze by ¹H or ¹⁹F NMR.[7][8] |
References
-
[9] Chemical Communications. (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Royal Society of Chemistry. Retrieved from [Link]
-
[10] Organic Letters. (n.d.). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. ACS Publications. Retrieved from [Link]
-
[11] ResearchGate. (n.d.). Enantioselective Synthesis of Spiro Heterocycles. Retrieved from [Link]
-
[6] Journal of the American Chemical Society. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ACS Publications. Retrieved from [Link]
-
[12] The Journal of Organic Chemistry. (n.d.). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. ACS Publications. Retrieved from [Link]
-
[7] Analytical Chemistry. (n.d.). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Retrieved from [Link]
-
[1] White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]
-
[13] ResearchGate. (n.d.). Design and Synthesis of Chiral Spiro Ligands. Retrieved from [Link]
-
[14] ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
[15] Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
-
[16] The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]
-
[4] ResearchGate. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]
-
[17] National Institutes of Health. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
-
[3] Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]
-
[18] Chemical Communications. (n.d.). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Royal Society of Chemistry. Retrieved from [Link]
-
[19] Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
[20] University of Groningen. (n.d.). Chemically fuelled deracemization of amino acids. Retrieved from [Link]
-
[21] National Institutes of Health. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Retrieved from [Link]
-
[22] Organic Chemistry Frontiers. (n.d.). Asymmetric synthesis of spirofuro[2,3-b]azepine-5,3′-indoline derivatives via cycloisomerization/[4 + 3] annulation process under Au/N-heterocyclic carbene relay catalysis. Royal Society of Chemistry. Retrieved from [Link]
-
[23] PubMed. (n.d.). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Retrieved from [Link]
-
[24] Wiley Online Library. (2007). Racemization, Enantiomerization and Diastereomerization. Retrieved from [Link]
-
[8] Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. Retrieved from [Link]
-
[25] New Journal of Chemistry. (n.d.). Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. Royal Society of Chemistry. Retrieved from [Link]
-
[26] ScienceDirect. (n.d.). Synthesis of enantiomerically pure spiro-cyclopropane derivatives containing multichiral centers. Retrieved from [Link]
-
[5] PubMed. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 17. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. rsc.org [rsc.org]
- 20. thesis.unipd.it [thesis.unipd.it]
- 21. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Asymmetric synthesis of spirofuro[2,3-b]azepine-5,3′-indoline derivatives via cycloisomerization/[4 + 3] annulation process under Au/N-heterocyclic carbene relay catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. books.rsc.org [books.rsc.org]
- 25. Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Spirocyclization Reactions
Spirocycles, with their unique three-dimensional structures, are privileged motifs in medicinal chemistry and natural product synthesis.[1] However, the construction of these sterically congested frameworks often presents significant challenges, with low conversion rates being a frequent impediment for researchers. This guide provides a structured, in-depth approach to diagnosing and resolving common issues encountered during spirocyclization reactions, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed as a direct Q&A to address the specific problems you might be facing at the bench.
Q1: My reaction shows low conversion, and I'm recovering most of my starting material. Where do I begin troubleshooting?
A1: Start with the fundamentals. Before delving into complex mechanistic hypotheses, it's crucial to ensure the integrity of your basic reaction setup. Incomplete conversion is often traced back to foundational issues rather than an inherently flawed reaction.
The Causality: A chemical reaction is a meticulously controlled event. Any deviation in the purity of reagents, the integrity of the atmosphere, or the precise measurement of components can halt the reaction.
-
Reagent Purity and Integrity: Starting materials or reagents may have degraded during storage. Trace impurities, especially water or oxygen, can deactivate sensitive catalysts and reagents. For instance, many organometallic catalysts used in spirocyclization are extremely sensitive to air and moisture.
-
Stoichiometry: Inaccurate measurement of the limiting reagent or an incorrect ratio of catalyst to substrate can lead to an incomplete reaction.
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, failure to properly degas solvents or maintain a positive pressure of an inert gas (like Argon or Nitrogen) is a common failure point.
Initial Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Use freshly opened or recently purified reagents and solvents.
-
If possible, re-characterize your starting material (e.g., via ¹H NMR) to confirm its identity and purity.
-
Ensure any anhydrous solvents are truly dry, using freshly distilled solvents or those from a solvent purification system.
-
-
Recalculate and Re-weigh:
-
Double-check all calculations for molar equivalents.
-
Use a calibrated balance and proper weighing techniques, especially for catalysts and ligands, which are used in small quantities.
-
-
Refine Your Inert Technique:
-
Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.
-
Utilize proper Schlenk line or glovebox techniques for the transfer of air- and moisture-sensitive reagents.
-
Degas solvents thoroughly by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Below is a logical workflow to diagnose the root cause of low conversion.
Caption: Initial troubleshooting workflow for low conversion.
Q2: I've ruled out basic setup errors. How do I determine if my catalyst system is the problem?
A2: A catalyst's performance is highly sensitive to its environment and concentration. Catalysts accelerate reactions by providing an alternative pathway with a lower activation energy.[2] If the catalyst is inactive, improperly loaded, or ill-suited for the specific transformation, the reaction will proceed slowly or not at all.
The Causality:
-
Catalyst Deactivation: The active catalytic species can be poisoned by impurities or decompose under the reaction conditions.
-
Insufficient Catalyst Loading: While higher catalyst loading can increase rates, there is often an optimal concentration. Too little, and the reaction is impractically slow; too much can sometimes lead to side reactions or catalyst aggregation.[3]
-
Ligand Choice: In many metal-catalyzed spirocyclizations, the ligand is as important as the metal center. The ligand modulates the steric and electronic properties of the catalyst, influencing both reactivity and selectivity. Different ligands can lead to vastly different outcomes for the same substrate.[4]
Troubleshooting Protocol for Catalyst Systems:
-
Screen Catalyst Loading: Run a series of small-scale reactions varying the catalyst concentration to find the optimal loading.
-
Evaluate Different Ligands/Catalysts: If using a ligand-metal system, screen a panel of ligands with different electronic and steric properties. Sometimes, a seemingly minor change can have a dramatic effect.[4]
-
Perform a Control Experiment: Run the reaction without the catalyst to confirm it is necessary for the transformation. Also, run a reaction with a substrate known to work well with your catalyst system to ensure the catalyst batch is active.
Table 1: Example of Catalyst/Ligand Screening Data
| Entry | Catalyst (mol%) | Ligand | Yield (%) |
| 1 | 5 | L1 | 15 |
| 2 | 10 | L1 | 25 |
| 3 | 5 | L2 | 45 |
| 4 | 5 | L3 | <5 |
| 5 | 5 (New Bottle) | L2 | 48 |
Q3: My conversion is still low after checking my reagents and catalyst. How should I approach optimizing the reaction conditions?
A3: Reaction conditions (temperature, time, concentration) are critical kinetic variables. Optimizing these parameters is a standard part of methods development for a reason.[5]
The Causality:
-
Temperature: According to transition state theory, reaction rates increase with temperature. However, elevated temperatures can also accelerate decomposition pathways, reducing the overall yield of the desired product. Some reactions require cooling to suppress side reactions.[6]
-
Reaction Time: A low conversion might simply mean the reaction has not been allowed to run to completion. Monitoring the reaction over time is essential.
-
Concentration: The effect of concentration depends on the reaction order. For a bimolecular cyclization, higher concentrations can increase the rate. However, for intramolecular cyclizations, running at high dilution can be beneficial to suppress intermolecular side reactions like dimerization.
Systematic Optimization Protocol:
-
Time Course Study: Set up a reaction and withdraw aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h). Analyze them by a suitable method (TLC, LC-MS, GC, or ¹H NMR) to determine the reaction progress and identify the point at which the reaction stalls or decomposition begins.
-
Temperature Screening: Run the reaction at a range of temperatures. For example, if the initial reaction was at room temperature (25 °C), try 0 °C, 40 °C, and 65 °C.[4] Be mindful that changing the temperature may also affect catalyst stability.
-
Concentration Variation: Perform a set of reactions at different concentrations (e.g., 0.1 M, 0.05 M, 0.01 M) to see how it impacts the conversion rate and the formation of any intermolecular side products.
Q4: How critical is my choice of solvent? Could it be the reason for my low yield?
A4: Solvent choice is paramount as the solvent is not just a medium but an active participant in the reaction. The solvent influences reactivity by solvating reactants, intermediates, and transition states.[7] A change in solvent can dramatically alter reaction rates and even change the course of a reaction.
The Causality:
-
Polarity: The polarity of the solvent can significantly affect the rate of reactions where the polarity changes between the ground state and the transition state.[7]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions.[8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions.[9]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and do not effectively solvate charged species.[8]
-
-
Coordinating Ability: Some solvents can coordinate to a metal catalyst, which may inhibit or enhance its activity.
Solvent Screening Protocol:
-
Categorize Your Reaction: Determine if your reaction mechanism likely involves charged intermediates or a change in polarity. For example, reactions proceeding through ionic intermediates are often favored by more polar solvents.
-
Select a Panel of Solvents: Choose a diverse set of solvents from different categories (polar protic, polar aprotic, nonpolar).
-
Run Parallel Reactions: Execute the reaction in each of the selected solvents under identical conditions (temperature, concentration, time) to directly compare the outcomes.
Table 2: Representative Solvents for Screening
| Solvent | Category | Dielectric Constant (ε) | Properties/Common Uses |
| Toluene | Nonpolar | 2.4 | Good for many organometallic reactions; allows for a wide temp. range. |
| THF | Polar Aprotic | 7.6 | Ethereal, coordinating solvent. |
| Acetonitrile | Polar Aprotic | 37.5 | Highly polar, non-coordinating. |
| DMF | Polar Aprotic | 38.3 | Highly polar, often used for SN2-type reactions. |
| Ethanol | Polar Protic | 24.6 | Can participate in H-bonding, solvates ions well. |
Q5: I've optimized everything, but my specific substrate still gives low conversion. Why might this be?
A5: Not all substrates are created equal. The electronic and steric properties inherent to your starting material can impose fundamental limitations on a given spirocyclization method.
The Causality:
-
Steric Hindrance: Bulky groups near the reacting centers can physically block the approach of reagents or prevent the molecule from adopting the necessary conformation for cyclization.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups can alter the nucleophilicity or electrophilicity of the reacting centers. For example, an electron-deficient aryl group may be less reactive in a key oxidative addition step in a palladium-catalyzed reaction.[4]
-
Conformational Rigidity: A rigid tether between the reacting groups, such as one containing a double bond, may prevent the molecule from achieving the correct geometry for the cyclization to occur.[4]
-
Ring Strain: The stability of the spirocyclic product being formed plays a role. The formation of highly strained rings (e.g., spirocyclobutanes) can be thermodynamically or kinetically challenging.[10][11] However, in some cases, the release of strain from a starting material can be a driving force for the reaction.[11]
Strategies for Difficult Substrates:
-
Analog Study: Synthesize and test a simplified analog of your substrate that lacks a potentially problematic functional group to diagnose the issue.
-
Re-evaluate the Synthetic Strategy: If a substrate is fundamentally unreactive under a variety of conditions, a different synthetic approach to the target spirocycle may be necessary. Some reactions have known substrate limitations.[12]
-
Modify the Substrate: It may be possible to temporarily alter the substrate with protecting groups to reduce steric hindrance or mask reactive functional groups that are causing side reactions.
Q6: I'm getting a messy reaction with multiple spots on TLC, not just unreacted starting material. What's happening?
A6: The formation of multiple products indicates the presence of competing reaction pathways. Your goal is to identify these side products and adjust the conditions to favor the desired spirocyclization pathway.
The Causality:
-
Rearrangement: In some cases, the desired spirocyclic product or an intermediate leading to it is unstable and can rearrange to a more stable, often aromatic, compound.[12] For example, spirocyclic cyclohexadienones can be prone to rearrangement to phenols.[12]
-
Intermolecular Reactions: If the intramolecular spirocyclization is slow, intermolecular reactions (e.g., dimerization of the starting material) can become competitive, especially at high concentrations.
-
Decomposition: The starting material, product, or catalyst may be unstable under the reaction conditions, leading to a complex mixture of degradation products.
Troubleshooting Side Product Formation:
-
Identify the Byproducts: If possible, isolate and characterize the major side products. Knowing their structure provides crucial clues about the unintended reaction pathways.
-
Lower the Temperature: Side reactions often have higher activation energies than the desired reaction. Running the reaction at a lower temperature can therefore increase selectivity for the desired product.
-
Increase Dilution: To disfavor intermolecular side reactions, run the reaction at a lower concentration.
-
Change the Catalyst/Ligand: A different catalyst system may offer a different level of selectivity for the desired transformation.
Below is a diagram illustrating the competition between the desired intramolecular cyclization and an undesired intermolecular side reaction.
Caption: Competing intramolecular vs. intermolecular pathways.
References
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2025). ResearchGate. [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (n.d.). PMC - NIH. [Link]
-
Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. (n.d.). PMC - NIH. [Link]
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (2018). Chemical Science (RSC Publishing). [Link]
-
Recent advances in spirocyclization of indole derivatives. (2018). Chemical Society Reviews (RSC Publishing). [Link]
-
Systematic Tuning of Rhodamine Spirocyclization for Super-Resolution Microscopy. (2021). ResearchGate. [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. [Link]
-
Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2025). Journal of Chemistry and Chemical Sciences. [Link]
-
Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. (2023). Chemical Science (RSC Publishing). [Link]
-
Solvent effects. (n.d.). Wikipedia. [Link]
-
Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Impact of the Non-Uniform Catalyst Particle Size on Product Selectivities in Consecutive Reactions. (n.d.). MDPI. [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Spirocyclic Motifs in Natural Products. (n.d.). PMC - PubMed Central - NIH. [Link]
-
7.1 The effect of a catalyst on an equilibrium reaction (SL). (2015). YouTube. [Link]
-
Systematic Tuning of Rhodamine Spirocyclization for Super-resolution Microscopy. (2021). PubMed. [Link]
-
The Effect of a Catalyst on Rate of Reaction. (2023). Chemistry LibreTexts. [Link]
-
Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. (2023). PubMed. [Link]
-
Optimization of organic reactions and processes. (n.d.). SlideShare. [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (2024). Organic Letters - ACS Publications. [Link]
-
Substrate scope for the spirocyclization–desilylation reaction of... (n.d.). ResearchGate. [Link]
-
Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). (2017). Reddit. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
Sources
- 1. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05700C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities from Incomplete Boc Deprotection
Welcome to the Technical Support Center for scientists and researchers in the drug development field. This guide provides in-depth troubleshooting strategies and frequently asked questions to address a common yet critical challenge in organic synthesis: managing impurities arising from incomplete deprotection of the tert-butyloxycarbonyl (Boc) protecting group. As a widely used amine protecting group, mastering its removal is essential for achieving high purity and yield in complex synthetic routes.[1][2][3][4]
This resource is designed to be a practical, field-level guide. We will move beyond standard textbook procedures to explore the causality behind common failures and provide robust, validated protocols to overcome them.
Troubleshooting Guide: From Diagnosis to Solution
Navigating the complexities of Boc deprotection requires a systematic approach. This section is structured to help you diagnose the issue based on your analytical data (TLC, LC-MS, NMR) and implement a targeted solution.
Scenario 1: Significant Amount of Boc-Protected Starting Material Remains
Symptom: Your post-reaction analysis (e.g., TLC or LC-MS) shows a prominent spot/peak corresponding to your starting material alongside the desired product.
| Potential Cause & Scientific Rationale | Recommended Solution & Expert Commentary |
| Insufficient Acid Strength or Stoichiometry: The Boc deprotection mechanism is acid-catalyzed.[2] It involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2] If the acid is too weak or used in insufficient quantity, the initial protonation step is slow and incomplete, leading to a stalled reaction. | Increase Acid Concentration/Equivalents: For standard deprotections with trifluoroacetic acid (TFA), a common starting point is a 20-50% solution in a solvent like dichloromethane (DCM).[2] If the reaction is sluggish, consider increasing the TFA concentration. For stubborn substrates, using neat TFA may be necessary. Ensure you are using a sufficient molar excess of the acid. While catalytic acid can work, for difficult cases, a large excess ensures the equilibrium favors the protonated intermediate. |
| Reaction Time or Temperature is Inadequate: While many Boc deprotections are rapid at room temperature, sterically hindered substrates or less reactive carbamates (e.g., on electron-deficient anilines) can require more forcing conditions. Reaction kinetics are fundamentally tied to time and energy input. | Extend Reaction Time or Increase Temperature: Monitor the reaction closely by TLC or LC-MS every 30-60 minutes. If the reaction has stalled, allow it to stir for longer (e.g., 4-16 hours). Gentle heating (e.g., to 40°C) can also significantly accelerate the rate of deprotection, but must be used cautiously to avoid side reactions. Thermal deprotection, sometimes in the absence of strong acid, can also be an option for certain substrates.[5][6][7] |
| Poor Substrate Solubility: If the Boc-protected substrate is not fully dissolved in the reaction medium, the acid cannot efficiently access all the molecules. This is a common issue when scaling up reactions, as solubility limits become more pronounced. | Optimize Solvent System: Ensure your starting material is fully soluble. If using TFA/DCM is problematic, consider alternatives. A solution of HCl in 1,4-dioxane or ethyl acetate is a very effective alternative and can offer different solubility properties.[8] For some substrates, polar protic solvents like methanol can be used with acids like acetyl chloride (which generates HCl in situ).[8][9] |
| Presence of Acid-Scavenging Functionality: If your molecule contains other basic groups (e.g., unprotected amines, pyridines, imidazoles), they will compete for the acid, effectively reducing the amount available to catalyze the deprotection. | Increase Acid Stoichiometry: You must add enough acid to protonate all basic sites and catalyze the deprotection. For each basic nitrogen in your substrate, add at least one extra equivalent of acid, plus the amount needed for the deprotection itself. |
Scenario 2: Formation of Unexpected Side Products
Symptom: Your analytical data shows the desired product, remaining starting material, and one or more new, unexpected peaks/spots.
| Potential Cause & Scientific Rationale | Recommended Solution & Expert Commentary |
| t-Butylation of Nucleophilic Groups: The deprotection mechanism generates a tert-butyl cation (t-Bu+), a reactive electrophile.[10][11] This cation can be intercepted by nucleophilic functional groups on your substrate or product, leading to unwanted alkylation. Electron-rich aromatic rings (e.g., phenols, indoles), thiols (cysteine), and thioethers (methionine) are particularly susceptible to this side reaction.[3][11] | Employ Cation Scavengers: This is the most critical and effective solution. Scavengers are nucleophiles added to the reaction mixture to trap the t-butyl cation before it can react with your molecule. Expert Tip: The choice of scavenger is key. For sulfur-containing residues, use scavengers like triisopropylsilane (TIS) or thioanisole. For tryptophan and other sensitive aromatics, TIS, water, or 1,2-ethanedithiol (EDT) are effective. A standard "scavenger cocktail" for peptide synthesis is TFA/TIS/H2O (95:2.5:2.5).[12] |
| Cleavage of Other Acid-Labile Protecting Groups: The strong acidic conditions required for Boc deprotection can inadvertently cleave other acid-sensitive groups present in the molecule, such as tert-butyl esters (tBu), trityl (Trt), or acetals.[11] This lack of orthogonality can lead to a complex mixture of partially deprotected products. | Use Milder, More Selective Reagents: If you have other acid-sensitive groups, TFA is often too harsh. Consider using milder acidic conditions. A 4M solution of HCl in dioxane is a classic alternative that is often more selective.[8] Other options include using Lewis acids like zinc bromide in DCM, which can selectively cleave secondary N-Boc groups while leaving primary ones intact, or using aqueous phosphoric acid for a milder, greener approach.[2][10] |
| Degradation of the Product: The desired amine product itself may not be stable to the harsh, prolonged acidic conditions, leading to decomposition. | Reduce Reaction Time and Temperature: The goal is to find the "sweet spot" where deprotection is complete but degradation is minimal. Monitor the reaction carefully and quench it as soon as the starting material is consumed. Running the reaction at 0°C can often mitigate degradation pathways while still allowing for efficient deprotection. |
Frequently Asked Questions (FAQs)
Q1: My TLC shows the reaction is complete, but after workup, my NMR shows a mix of starting material and product. What happened?
A: This is a classic workup issue. During the aqueous basic wash (e.g., with NaHCO₃ solution) to neutralize the excess acid, the unreacted Boc-protected amine (which is organic soluble) and the free amine product can co-exist. If the free amine is not fully protonated and made water-soluble as a salt, or if the extraction is inefficient, you can isolate a mixture.
Expert Advice: After quenching the reaction, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the product amine fully, making it more soluble in your organic extraction solvent (e.g., ethyl acetate, DCM). Alternatively, after removing the reaction solvent in vacuo, you can perform an acid-base extraction. Dissolve the residue in an organic solvent, wash with base, separate the organic layer (containing starting material), then acidify the aqueous layer and extract your product.
Q2: How can I effectively separate my desired amine from the unreacted Boc-protected starting material?
A: This is a common purification challenge due to the similar nature of the two compounds.
-
Acid-Base Extraction: This is the most efficient method. Dissolve the crude mixture in a solvent like ethyl acetate. Wash with an acidic solution (e.g., 1M HCl). Your desired amine product will be protonated and move into the aqueous layer as a salt. The neutral, Boc-protected starting material will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 1M NaOH to pH > 10) and extract your purified free amine with an organic solvent.
-
Silica Gel Chromatography: This is also a viable option, though it can be more difficult. The free amine is typically more polar and will have a lower Rf value than the Boc-protected starting material. A gradient elution, often with a small amount of triethylamine or ammonia added to the mobile phase, is necessary to prevent the amine from streaking on the acidic silica gel.
Q3: Can I use HCl instead of TFA for Boc deprotection? What are the pros and cons?
A: Yes, HCl is an excellent alternative to TFA.[8] It is typically used as a 4M solution in 1,4-dioxane or as a solution generated by adding acetyl chloride to methanol.
-
Pros: HCl is less expensive and less volatile than TFA. The resulting hydrochloride salt of the amine is often a crystalline solid, which can be easily isolated by filtration and purified by recrystallization, avoiding chromatography.
-
Cons: Dioxane is a regulated solvent with health concerns. Preparing HCl solutions can be hazardous. The reaction can sometimes be slower than with TFA.
Q4: What is the best way to monitor the progress of a Boc deprotection reaction?
A:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. The product (free amine) is more polar than the starting material and will have a lower Rf. Staining with ninhydrin is ideal, as it will stain the product amine (usually pink or purple) but not the N-Boc starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak simultaneously. This is the gold standard for reaction monitoring in drug development.
Key Experimental Protocols
Protocol 1: Standard TFA Deprotection with Scavengers
This protocol is a robust starting point for most substrates, especially those containing sensitive functional groups like indoles or thiols.
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C in an ice bath. This helps to control any exotherm and minimize side reactions.
-
Addition of Reagents: To the stirred solution, add triisopropylsilane (TIS, 1.1 eq) as a scavenger. Then, add trifluoroacetic acid (TFA, 10-20 eq, often as a 50% solution in DCM) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.
-
Co-evaporate with toluene (2-3 times) to azeotropically remove residual TFA.
-
The resulting TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.
-
Protocol 2: Purification via Acid-Base Extraction
This protocol is designed to separate the desired free amine from non-basic impurities, including unreacted starting material.
-
Initial Dissolution: After the reaction workup (e.g., removal of TFA), dissolve the crude residue in an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The desired amine will move to the aqueous layer as the hydrochloride salt.
-
Isolate Impurities: The organic layer, containing the unreacted Boc-protected starting material and other neutral/acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH, solid K₂CO₃) with stirring until the pH is > 10.
-
Product Extraction: Extract the now-basic aqueous layer with an organic solvent (e.g., ethyl acetate, DCM, 3 times). The free amine product will move back into the organic layer.
-
Final Steps: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
Visualizing the Workflow
General Troubleshooting Logic
The following diagram outlines the decision-making process when encountering an incomplete Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Miskelly, D., & Nolan, G. A. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Glover, K. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863–23870.
- Tarrason, G., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(4), 1148–1157.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(112), 92289-92293.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. BOC deprotection [ms.bzchemicals.com]
- 4. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of Spirocyclic Building Blocks
Welcome to the technical support center for the synthesis of spirocyclic building blocks. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and scale up their synthetic routes to these increasingly important molecular scaffolds. Spirocycles, with their inherent three-dimensionality, offer unique advantages in medicinal chemistry by improving physicochemical and pharmacokinetic properties of drug candidates.[1] However, their synthesis, especially on a larger scale, can present significant challenges.[2][3]
This resource is structured to provide practical, experience-driven advice to help you overcome common hurdles in your synthetic endeavors. We will move from frequently asked questions to in-depth troubleshooting guides, all in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive from researchers working on spirocyclic syntheses.
Q1: My spirocyclization reaction is not yielding any product. What are the first things I should check?
A1: When a reaction fails to produce the desired spirocycle, it's crucial to systematically evaluate the fundamental components of your reaction. Start by confirming the quality of your starting materials, as impurities can inhibit catalysts or lead to unwanted side reactions.[4] Re-verify the stoichiometry of your reagents and ensure that your catalyst and any ligands are active. It's also beneficial to analyze the crude reaction mixture at various time points to determine if the product is forming and then decomposing under the reaction conditions.[4]
Q2: I'm observing a complex mixture of products and side reactions. What are the likely causes?
A2: A complex product mixture often points to a lack of selectivity in your reaction. This could be due to several factors, including competing reaction pathways (e.g., intermolecular vs. intramolecular reactions), or the instability of the desired product leading to degradation.[4][5] The choice of solvent and reaction temperature can also play a significant role in controlling selectivity.
Q3: How can I improve the diastereoselectivity of my spirocyclization?
A3: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis.[4] The stereochemical outcome is often influenced by the transition state of the cyclization. Experiment with a range of solvents with varying polarities, as this can significantly alter the energy of the transition state.[4] Additionally, the choice of catalyst, ligand, and even the presence of additives can have a profound impact on directing the stereochemical outcome.
Q4: My purification process is difficult, and I'm losing a lot of my spirocyclic product. What can I do?
A4: Spirocyclic compounds can sometimes be challenging to purify due to their unique shapes and polarity. If you are experiencing significant product loss during column chromatography, consider alternative purification techniques. High-speed counter-current chromatography (HSCCC) has been successfully used for the preparative separation of spirobisnaphthalenes.[6] In some cases, derivatization of the crude product to a more easily purifiable form, followed by deprotection, can be a viable strategy.[7]
In-Depth Troubleshooting Guides
Guide 1: Low or No Product Yield in Spirocyclization Reactions
Low or no yield is a frustrating but common issue. The following decision tree and detailed explanations will guide you through a systematic troubleshooting process.
Caption: A decision tree for troubleshooting low or no product yield.
Detailed Troubleshooting Steps:
-
Step 1: Scrutinize Your Starting Materials. Impurities in your starting materials can act as catalyst poisons or participate in undesired side reactions.[4] Before embarking on a large-scale synthesis, ensure the purity of your precursors through techniques like recrystallization or column chromatography.
-
Step 2: Re-evaluate Reagents and Catalysts. For reactions involving catalysts, especially transition metals, ensure the catalyst is active. Improper storage or handling can lead to deactivation. Double-check the stoichiometry of all reagents. In some cases, an excess of one reagent may be necessary to drive the reaction to completion.
-
Step 3: Monitor the Reaction Progress. A common pitfall is assuming the product is stable under the reaction conditions. Take aliquots from the reaction mixture at different time points and analyze them by TLC or LC-MS. This will help you determine if the product is forming and then decomposing. If decomposition is observed, you may need to shorten the reaction time or modify the workup procedure to use milder conditions.[4]
-
Step 4: Systematic Optimization of Reaction Conditions. If the above steps do not resolve the issue, a systematic optimization of the reaction conditions is necessary. This involves screening different solvents, temperatures, and catalysts/ligands. A Design of Experiments (DoE) approach can be highly effective in efficiently exploring the reaction space.
| Parameter | Variables to Screen | Rationale |
| Solvent | Toluene, THF, DCM, Acetonitrile, DMF | Solvent polarity can influence reaction rates and selectivity by stabilizing or destabilizing transition states. |
| Temperature | -20 °C to reflux | Temperature affects reaction kinetics. Lower temperatures may favor the desired product by minimizing side reactions. |
| Catalyst/Ligand | For catalyzed reactions, screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes). | The electronic and steric properties of the ligand can have a dramatic effect on the catalyst's activity and selectivity. |
| Concentration | 0.01 M to 1 M | For intramolecular cyclizations, higher dilutions can favor the desired reaction over intermolecular side reactions. |
Guide 2: Poor Stereoselectivity in Spirocyclization Reactions
Controlling the stereochemistry at the spirocenter is often the most significant challenge in the synthesis of these molecules.[3]
Caption: A workflow for troubleshooting poor stereoselectivity.
Detailed Troubleshooting Steps:
-
Step 1: The Power of Solvent Screening. Never underestimate the impact of the solvent on stereoselectivity. The polarity and coordinating ability of the solvent can dramatically influence the transition state geometry. In some documented cases, changing the solvent has even been shown to reverse the diastereoselectivity of a reaction.[4]
-
Step 2: Catalyst and Ligand Optimization. For enantioselective reactions, the choice of a chiral catalyst or ligand is paramount. It is often necessary to screen a library of ligands with varying steric and electronic properties to find the optimal match for your substrate.
-
Step 3: Temperature as a Control Element. The stereoselectivity of a reaction can be highly temperature-dependent. Running the reaction at lower temperatures often enhances selectivity by increasing the energy difference between the diastereomeric transition states.
-
Step 4: Substrate-Directed Control. If catalyst-controlled methods are not providing the desired selectivity, consider modifying your substrate. The introduction of a bulky protecting group or a directing group can sometimes be used to favor the formation of a single diastereomer.
Guide 3: Experimental Protocol for a Representative Spirocyclization
The following is a generalized protocol for a Michael-addition-initiated spirocyclization, a common strategy for constructing spirocyclic frameworks.[8][9]
Reaction Scheme:
(A generic representation of a precursor undergoing intramolecular Michael addition to form a spirocycle)
Materials:
-
Precursor molecule containing both a nucleophilic Michael donor and an electrophilic Michael acceptor
-
Base (e.g., DBU, K₂CO₃, or an organocatalyst)
-
Anhydrous solvent (e.g., THF, Toluene, CH₂Cl₂)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the precursor molecule (1.0 eq).
-
Dissolution: Dissolve the precursor in the chosen anhydrous solvent.
-
Initiation: Cool the solution to the desired temperature (e.g., 0 °C) and add the base (0.1 - 1.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., EtOAc, CH₂Cl₂).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Note: This is a generalized protocol. The specific base, solvent, temperature, and reaction time will need to be optimized for your particular substrate.
References
-
ChemRxiv. (2024). CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. ChemRxiv. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Retrieved from [Link]
-
Drugs for Neglected Diseases initiative. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Retrieved from [Link]
-
PubMed. (2015). Drug discovery using spirooxindole cores: Success and Challenges [corrected]. PubMed. Retrieved from [Link]
-
PubMed. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. PubMed. Retrieved from [Link]
-
ACS Publications. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. Retrieved from [Link]
-
RSC Publishing. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Retrieved from [Link]
-
RSC Publishing. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubMed. (2020). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. PubMed. Retrieved from [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Spirocyclic Linkers in Drug Discovery: Focus on tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation with technologies like proteolysis-targeting chimeras (PROTACs), the linker element is a critical determinant of a molecule's success.[1] It is no longer considered a passive spacer but a key component that profoundly influences a drug candidate's physicochemical properties, cell permeability, metabolic stability, and ultimately, its therapeutic efficacy.[2] Among the diverse array of linker architectures, spirocycles have emerged as a powerful tool for medicinal chemists.[3] Their inherent three-dimensionality and rigid nature offer a unique advantage in navigating the complexities of drug design.[4]
This guide provides a comprehensive comparison of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate, a novel spirocyclic linker, with other established spirocyclic and non-spirocyclic linkers. We will delve into the structural rationale for its design, its anticipated impact on key drug-like properties, and provide standardized experimental protocols for its evaluation.
The Spirocyclic Advantage: A Paradigm Shift in Linker Design
Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are increasingly being incorporated into clinical candidates and approved drugs.[3] This trend is driven by their ability to confer several desirable attributes to a molecule:
-
Enhanced Three-Dimensionality (3D) and sp³ Character: Unlike flat, aromatic linkers, spirocycles introduce a defined 3D geometry. This increased sp³ character is often correlated with improved solubility, reduced off-target toxicity, and better overall clinical success rates.
-
Conformational Rigidity: The rigid nature of spirocycles reduces the number of accessible conformations of the linker, which can pre-organize the molecule into a bioactive conformation for optimal target engagement and ternary complex formation in the context of PROTACs.[5]
-
Improved Physicochemical Properties: The introduction of spirocyclic motifs can significantly modulate a molecule's lipophilicity (LogP), polar surface area (PSA), and metabolic stability. Strategic placement of heteroatoms within the spirocyclic framework can further fine-tune these properties.[6]
-
Novel Chemical Space: Spirocyclic linkers provide access to novel chemical space, offering opportunities for new intellectual property and overcoming challenges associated with existing linker technologies.
In Focus: this compound
The subject of this guide, this compound, is a bifunctional linker building block. Its structure is notable for several key features: a spiro[4.5]decane core, the incorporation of both oxygen and nitrogen heteroatoms, and orthogonal protecting groups (Boc and a free amine) that allow for controlled, sequential chemical modifications.
The 6-oxa-2-azaspiro[4.5]decane core is designed to impart conformational rigidity, which can be advantageous for positioning the two ends of a bifunctional molecule, such as a PROTAC, for effective ternary complex formation.[4] The presence of the oxygen and nitrogen atoms is expected to influence its physicochemical properties, potentially improving solubility and providing points for hydrogen bonding interactions.
A Comparative Analysis: Structural and Physicochemical Properties
To understand the potential advantages of this compound, we will compare its predicted and known properties with other representative spirocyclic and acyclic linkers.
| Linker Type | Structure | Key Features | Predicted LogP | Polar Surface Area (Ų) | Rotatable Bonds |
| Target Linker | This compound | Spiro[4.5]decane core, oxa- and aza- substitution, bifunctional | ~1.5 - 2.5 | ~60-70 | 3 |
| Comparator 1 | tert-Butyl 6,9-diazaspiro[4.5]decane-6-carboxylate | Spiro[4.5]decane core, diaza- substitution, bifunctional | ~1.0 - 2.0 | ~50-60 | 3 |
| Comparator 2 | 8-Azaspiro[4.5]decane | Spiro[4.5]decane core, single nitrogen | ~2.3[7] | ~12 | 0 |
| Comparator 3 | tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | Smaller spiro[3.3]heptane core, diaza- substitution | ~0.5 - 1.5 | ~50-60 | 2 |
| Acyclic Comparator | N-Boc-1,5-diaminopentane | Flexible alkyl chain | ~1.8 | ~50-60 | 6 |
Analysis of Comparative Data:
-
Lipophilicity (LogP): The target linker is predicted to have a moderate LogP, which is often desirable for achieving a balance between solubility and cell permeability. The presence of the oxygen atom in the 6-oxa-2-azaspiro[4.5]decane system likely contributes to a slightly higher lipophilicity compared to its diaza counterpart (Comparator 1). The smaller spiro[3.3]heptane (Comparator 3) is predicted to be more polar.
-
Polar Surface Area (PSA): The PSA of the target linker is in a range that is generally considered favorable for cell permeability. The introduction of heteroatoms significantly increases the PSA compared to the purely carbocyclic 8-azaspiro[4.5]decane (Comparator 2).
-
Rotatable Bonds: The rigid spirocyclic core of the target linker and the other spirocyclic comparators results in a significantly lower number of rotatable bonds compared to the flexible acyclic comparator. This rigidity can reduce the entropic penalty upon binding to a target protein.
The strategic incorporation of an oxygen atom in the 6-oxa-2-azaspiro[4.5]decane core of the target linker is a key differentiator. This modification can influence metabolic stability, as the ether linkage may be less susceptible to certain metabolic pathways compared to purely carbon-based or nitrogen-containing rings.[4]
Experimental Evaluation of Spirocyclic Linker Performance
To empirically validate the theoretical advantages of this compound, a series of standardized in vitro assays should be performed. The following protocols provide a framework for comparing its performance against other linkers once incorporated into a relevant molecule, such as a PROTAC.
Experimental Workflow
Caption: A generalized workflow for the comparative evaluation of spirocyclic linkers.
Protocol 1: Cell Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of compounds containing the spirocyclic linkers across an artificial membrane, mimicking the gastrointestinal barrier.[8][9]
Methodology:
-
Preparation of Donor Plate: A solution of the test compound (e.g., 10 µM in a suitable buffer) is added to the wells of a 96-well donor plate.
-
Membrane Coating: The filter of a 96-well acceptor plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form an artificial membrane.[9]
-
Assembly and Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 5 hours).[9]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation:
Pe = [-(VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA(t)] / Cequilibrium)
Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [CA(t)] is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Protocol 2: In Vitro Metabolic Stability Assessment in Liver Microsomes
Objective: To evaluate the susceptibility of the linker to metabolism by cytochrome P450 enzymes present in liver microsomes.[3][10]
Methodology:
-
Incubation Mixture Preparation: The test compound (e.g., 1 µM final concentration) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.[3][10]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.[10]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[3]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[11]
Protocol 3: Target Protein Degradation Assessment by Western Blot
Objective: For PROTACs incorporating the spirocyclic linkers, to quantify the degradation of the target protein in a cellular context.[12][13]
Methodology:
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with various concentrations of the PROTACs for a specified duration (e.g., 24 hours).[13]
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control.
Conclusion and Future Perspectives
The rational design of linkers is a cornerstone of modern drug discovery. Spirocyclic linkers, such as this compound, offer a compelling strategy to enhance the drug-like properties of therapeutic candidates. The inherent rigidity and three-dimensionality of this linker, combined with the strategic placement of heteroatoms, are anticipated to confer advantages in terms of cell permeability, metabolic stability, and target engagement.
While direct comparative data for this compound is not yet widely available, the principles of spirocycle design and the analysis of its structural features suggest its potential as a valuable tool for medicinal chemists. The experimental protocols outlined in this guide provide a robust framework for its evaluation and comparison with other linker technologies. As the field of targeted protein degradation continues to evolve, the development and characterization of novel, sophisticated linkers like the one discussed herein will be paramount to the creation of the next generation of therapeutics.
References
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2014). Influence of Heteroaromatic Rings on ADME Properties of Drugs. Retrieved from [Link]
-
National Institutes of Health. (2018). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Retrieved from [Link]
-
National Institutes of Health. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]
-
National Institutes of Health. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and.... Retrieved from [Link]
-
National Institutes of Health. (2022). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
-
Oxford Academic. (2023). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Retrieved from [Link]
-
SpiroChem. (n.d.). Properties Optimization. Retrieved from [Link]
-
National Institutes of Health. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Retrieved from [Link]
-
ResearchGate. (2018). In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
PubChem. (n.d.). 9-Oxa-6-azaspiro[4.5]decane. Retrieved from [Link]
-
SlideShare. (n.d.). caco-2 cell permeability, pampa membrane assays. Retrieved from [Link]
-
National Institutes of Health. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 6-Oxaspiro[4.5]decane. Retrieved from [Link]
-
MDPI. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
-
PRIDE. (2023). Proteomic ligandability maps of spirocycle acrylamides identify covalent ERCC3 degraders. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure based PROTAC linker optimization based on ternary complex.... Retrieved from [Link]
-
PubChem. (n.d.). 8-Azaspiro[4.5]decane. Retrieved from [Link]
-
National Institutes of Health. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Retrieved from [Link]
Sources
- 1. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mercell.com [mercell.com]
- 4. 6-Oxa-2-azaspiro[4.5]decane [myskinrecipes.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PAMPA | Evotec [evotec.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to VHL Ligand Analogues in PROTAC Design: Beyond the Standard Hydroxyproline Scaffold
This guide provides an in-depth comparison of structural analogues for the Von Hippel-Landau (VHL) E3 ligase ligand, moving beyond the canonical hydroxyproline-based scaffolds. We will explore how modifications, including the integration of spirocyclic moieties derived from precursors like tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate, influence PROTAC performance. This analysis is supported by comparative experimental data and detailed protocols for researchers in drug discovery.
Introduction to PROTACs and the Central Role of the E3 Ligase Ligand
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention.[1][2][3] Instead of merely inhibiting a target protein, PROTACs co-opt the cell's natural disposal system—the Ubiquitin-Proteasome System (UPS)—to induce its degradation.[4][5] A PROTAC molecule consists of two key ligands connected by a flexible linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][6] This induced proximity facilitates the formation of a ternary complex (E3-PROTAC-POI), leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[6][][8]
The choice of E3 ligase and the design of its corresponding ligand are critical determinants of a PROTAC's success. The Von Hippel-Landau (VHL) E3 ligase is a popular choice due to its widespread expression across various tissues and the availability of well-characterized, high-affinity small molecule ligands.[9][10][11] The performance of a VHL-recruiting PROTAC is profoundly influenced by the ligand's structure, which dictates binding affinity, ternary complex stability, and the overall efficiency of protein degradation.[][12]
This guide focuses on the evolution of VHL ligands, starting from the archetypal hydroxyproline (Hyp) core and extending to structural analogues, such as those incorporating spirocyclic systems. The molecule this compound serves as a key building block for creating these next-generation ligands, offering unique three-dimensional diversity.[13][14]
Caption: The PROTAC Mechanism of Action.
The Archetypal VHL Ligand: The Hydroxyproline (Hyp) Core
The foundation for modern VHL ligands was laid by structure-based design efforts targeting the binding site of its natural substrate, the Hypoxia-Inducible Factor 1α (HIF-1α).[10][12] This led to the development of potent small molecules centered on a hydroxyproline (Hyp) scaffold.
Key Features of Hyp-based Ligands (e.g., VH032, VH298):
-
Binding Mode: The core Hyp moiety mimics the critical post-translationally hydroxylated proline residue of HIF-1α, forming key hydrogen bonds within the VHL binding pocket.
-
Structure-Activity Relationship (SAR): Extensive SAR studies have optimized substitutions on the Hyp core to enhance binding affinity and modulate physicochemical properties.[12]
-
Exit Vector: The point of attachment for the PROTAC linker is crucial. Different exit vectors on the Hyp scaffold have been explored to optimize the orientation of the recruited POI for efficient ubiquitination.[12]
Limitations: Despite their success, standard Hyp-based ligands can have metabolic liabilities. The amide bond and certain aliphatic groups, such as the tert-butyl group, can be susceptible to enzymatic degradation, including oxidation or hydrolysis, which can impact the in vivo stability of the resulting PROTAC.[1][12]
Emerging Alternatives: A Comparative Analysis of Structural Analogues
To overcome the limitations of early ligands and to explore new chemical space, researchers have developed numerous structural analogues. Here, we compare the parent Hyp-based ligand with a novel spirocyclic analogue derived from a precursor like this compound.
Caption: A streamlined workflow for evaluating PROTAC candidates.
Protocol 1: Isothermal Titration Calorimetry (ITC) for VHL Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [15][16][17][18][19] Objective: To determine the dissociation constant (Kd) of the VHL ligand.
Methodology:
-
Preparation:
-
Prepare a solution of purified VHL protein complex (VCB: VHL, Elongin C, Elongin B) at a concentration of 10-20 µM in ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a solution of the VHL ligand (e.g., Spirocyclic Analogue) at a concentration of 100-200 µM in the same ITC buffer. Ensure precise concentration measurement.
-
Thoroughly degas both solutions before use.
-
-
ITC Experiment:
-
Load the VHL protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of ~0.5 µL, followed by 18-20 injections of ~2 µL each, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment titrating ligand into buffer alone.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy (ΔH). [15][16]
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust, high-throughput method to quantify the formation of the ternary complex in solution. [4][20] Objective: To measure the potency and cooperativity of PROTAC-induced ternary complex formation.
Methodology:
-
Reagents:
-
His-tagged VCB complex labeled with a terbium (Tb) donor fluorophore.
-
GST-tagged POI (e.g., BRD4) labeled with a fluorescein or Bodipy (FL) acceptor fluorophore.
-
Serial dilutions of the PROTAC molecule.
-
-
Assay Procedure:
-
In a 384-well microplate, add fixed concentrations of the labeled VCB-Tb and POI-FL proteins.
-
Add the PROTAC molecule across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Incubate the plate at room temperature for 1-2 hours to allow the complex to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable dose-response curve to determine the potency of ternary complex formation. The characteristic "hook effect" may be observed at high concentrations where binary complexes dominate. [20]
-
Protocol 3: Western Blot for Cellular Target Protein Degradation
Western blotting is a fundamental technique to directly visualize and quantify the reduction in target protein levels within cells. [4] Objective: To determine the DC50 and Dmax of a PROTAC.
Methodology:
-
Cell Treatment:
-
Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 5 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the POI (e.g., anti-BRD4) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-Actin) to normalize for protein loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometry analysis to quantify the band intensities. Normalize the POI band intensity to the loading control band intensity.
-
Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion and Future Perspectives
The evolution of E3 ligase ligands is a cornerstone of advancing targeted protein degradation. While the classic hydroxyproline core provided the initial breakthrough for VHL-based PROTACs, the exploration of structural analogues is proving critical for overcoming limitations and enhancing therapeutic potential. [5] Spirocyclic scaffolds, derived from precursors such as this compound, demonstrate clear advantages in improving binding affinity, ternary complex stability, and cellular degradation potency. The increased structural rigidity and novel exit vectors offered by these analogues provide a powerful tool for medicinal chemists to rationally design the next generation of highly effective and stable PROTAC degraders.
Future efforts will likely focus on discovering ligands for new E3 ligases to expand the scope of targeted protein degradation, as well as developing ligands with tissue- or cell-specific activities to improve safety and efficacy. [5]The systematic comparison of these novel ligands using the robust biochemical and cellular assays described herein will remain an essential component of this innovative field.
References
-
Bondeson, D. P., Smith, B. E., & Buhimschi, A. D. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology. [Link]
-
Ciulli, A. (2022). Review on VHL ligands. University of Dundee. [Link]
-
Farnaby, W., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery. [Link]
-
Gadd, M. S., et al. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry. [Link]
-
Galan, J., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
-
Scott, B. P., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS Discovery. [Link]
-
Singh, R., & Abid, M. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 3. lifesensors.com [lifesensors.com]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 6. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound 97% | CAS: 1822511-77-2 | AChemBlock [achemblock.com]
- 14. researchgate.net [researchgate.net]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 20. Ternary Complex Formation [worldwide.promega.com]
A Technical Guide to Linker Selection in Targeted Protein Degradation: Biological Activity of Spirocyclic Scaffolds vs. Linear Linkers
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules operate by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. A PROTAC's architecture consists of three key components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker that connects the two.[1][2]
While significant attention is often devoted to the warhead and E3 ligase ligand, the linker is far from a passive spacer.[2] Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's biological activity and drug-like properties.[3] The choice of linker profoundly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's cell permeability, solubility, and metabolic stability.[1][3]
This guide provides an in-depth comparison of two distinct classes of linkers: rigid, three-dimensional spirocyclic scaffolds, exemplified by derivatives of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate, and conventional flexible, linear linkers, such as polyethylene glycol (PEG) and alkyl chains. We will explore the underlying principles of their design, compare their performance attributes using supporting data from literature, and provide detailed protocols for their experimental evaluation.
The Central Role of the Linker in PROTAC Efficacy
The primary function of the linker is to tether the two ligands, enabling the formation of a productive ternary complex.[4] This is not merely a question of distance; the linker's characteristics dictate the relative orientation and proximity of the POI and E3 ligase, which is essential for efficient ubiquitin transfer.[5] The traditional approach to linker design has often involved a "trial and error" process, screening libraries of PROTACs with varying linear linkers to identify an optimal structure.[1] However, a more rational, structure-guided approach is gaining prominence, focusing on how linker conformation impacts overall biological performance.
Caption: Figure 1. Mechanism of Action of PROTACs.
Linear Linkers: The Flexible Standard
Linear linkers, predominantly composed of alkyl chains and PEG units, are the most common motifs in published PROTAC structures.[1] Approximately 55% of reported linkers contain PEG motifs, and 30% feature alkyl chains.[1]
-
Structural Characteristics: These linkers are characterized by high conformational flexibility. This plasticity allows the PROTAC to adopt numerous conformations, increasing the probability of achieving one that is productive for ternary complex formation.[6] This is particularly advantageous when structural information about the ternary complex is unavailable, as flexibility can compensate for a lack of pre-programmed orientation.
-
Biological Activity Profile:
-
Ternary Complex Formation: The flexibility of linear linkers can be a double-edged sword. While it allows the PROTAC to adapt to the protein surfaces, it comes at an entropic cost upon binding, which can weaken the stability of the ternary complex. However, in many cases, a certain degree of flexibility is necessary to allow the linker to fold back on itself and achieve a bioactive conformation, as seen in the crystal structure of the degrader MZ1 in complex with VHL and BRD4.[1]
-
Physicochemical Properties: PEG linkers are often used to improve the solubility and polarity of PROTACs. In contrast, alkyl chains increase lipophilicity. The challenge with these large, flexible molecules is that they often fall into the "beyond Rule of 5" (bRo5) chemical space, which can lead to poor cell permeability and pharmacokinetic properties.[]
-
Metabolic Stability: Long, flexible chains, particularly alkyl chains, can be more susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to a shorter in vivo half-life.[]
-
Spirocyclic Linkers: A Rigid and Rational Design
To address the challenges of conformational ambiguity and poor pharmacokinetic properties associated with linear linkers, medicinal chemists have increasingly turned to more rigid and three-dimensional structures.[8] The this compound scaffold is an exemplar of this class. The spirocyclic core introduces a defined three-dimensional geometry.
-
Structural Characteristics: Spirocyclic systems contain two rings connected by a single common atom. This arrangement severely restricts conformational freedom, effectively "locking" the linker into a more defined spatial orientation. This pre-organization can reduce the entropic penalty of forming the ternary complex. Furthermore, these rigid structures can act as "molecular chameleons," adopting compact conformations that shield polar surface area, which can enhance cell permeability.[9][10]
-
Biological Activity Profile:
-
Ternary Complex Formation: The primary advantage of a rigid linker is its potential to present the warhead and E3 ligand in a pre-organized, bioactive conformation.[8] If this conformation is optimal for protein-protein interactions within the ternary complex, it can lead to a significant increase in degradation potency. However, if the rigid conformation is suboptimal, it can completely abolish activity, as the molecule cannot adapt to form a productive complex.[1]
-
Physicochemical Properties: Rigid scaffolds like spirocycles and piperazine/piperidine groups can improve the physicochemical properties of PROTACs.[3][8] By reducing the molecule's flexibility and polar surface area through intramolecular hydrogen bonding, these linkers can improve passive cell permeability—a major hurdle for bRo5 compounds.[10]
-
Metabolic Stability: The introduction of rigid, saturated heterocyclic structures can block sites of metabolism, leading to improved metabolic stability and a longer duration of action compared to flexible linkers.[11]
-
Comparative Performance Analysis
The choice between a spirocyclic and a linear linker is highly dependent on the specific POI-E3 ligase pair. A direct experimental comparison is the only definitive way to select the optimal linker. Below is a summary of the expected outcomes based on the principles discussed.
| Parameter | Linear Linker (e.g., PEG/Alkyl) | Spirocyclic Linker (e.g., 6-oxa-2-azaspiro[4.5]decane) | Rationale |
| Degradation Potency (DC₅₀) | Variable; requires empirical optimization of length and composition. | Potentially higher if the rigid conformation is optimal for the ternary complex. | Pre-organization by the spirocyclic linker can reduce the entropic penalty of binding, enhancing ternary complex stability and potency. |
| Ternary Complex Stability | Can be lower due to the entropic cost of restricting a flexible chain. | Can be higher if the linker contributes to favorable protein-protein interactions. | A rigid linker can lock the molecule into a highly stable, low-energy bound state.[11] |
| Cell Permeability | Often low due to high molecular weight and polar surface area (bRo5 properties). | Potentially higher due to the ability to shield polarity via intramolecular interactions. | Rigid structures can facilitate the adoption of "chameleon-like" conformations that are more amenable to passive diffusion across cell membranes.[9][10] |
| Metabolic Stability | Generally lower, especially for alkyl chains susceptible to oxidation. | Generally higher due to the rigid, saturated heterocyclic core resisting metabolism. | The chemical structure of spirocycles is less prone to recognition and metabolism by enzymes like cytochrome P450s.[11] |
| Synthetic Accessibility | High; building blocks are readily available and synthetic routes are well-established. | Lower; requires more complex, multi-step synthesis of the core scaffold. | Linear linkers can be assembled modularly, whereas spirocyclic scaffolds require specific ring-forming reactions.[12] |
Experimental Protocols for Linker Evaluation
To empirically determine the superior linker strategy for a given PROTAC system, a series of standardized in vitro assays must be performed. The causality behind this workflow is to first establish degradation efficacy, then investigate the underlying reasons (permeability), and finally assess drug-like properties (stability).
Caption: Figure 2. Experimental workflow for linker evaluation.
Protocol 1: Determination of Cellular Degradation Potency (Western Blot)
Objective: To quantify the concentration-dependent degradation of the POI induced by the PROTACs and determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Rationale: This is the primary efficacy assay. It directly measures the biological outcome of interest—the disappearance of the target protein. Comparing the DC₅₀ and Dₘₐₓ values for PROTACs with different linkers provides a clear measure of their relative potency and efficacy.[13]
Methodology:
-
Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for initial screening, or a cancer cell line like 22Rv1 if the target is oncogenic) in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of each PROTAC (e.g., from 10 µM to 1 nM) in cell culture medium. Treat the cells with the compounds for a defined period (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., α-tubulin, GAPDH) to normalize the data.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to calculate DC₅₀ and Dₘₐₓ.
-
Protocol 2: Assessment of Passive Permeability (PAMPA)
Objective: To measure the passive permeability of the PROTACs across an artificial membrane, serving as a surrogate for cell membrane permeability.
Rationale: Poor cell permeability is a common failure point for PROTACs.[14] A highly potent degrader is therapeutically useless if it cannot efficiently enter the cell. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion.[10] This assay isolates the physicochemical contribution of the linker to permeability.
Methodology:
-
Membrane Preparation: Coat a 96-well filter plate (donor plate) with a solution of lipids (e.g., 10 mg/mL lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare stock solutions of the PROTACs in DMSO and dilute them into a buffer at a specific pH (e.g., pH 7.4) to a final concentration of ~100 µM.
-
Assay Setup:
-
Add the compound solutions to the wells of the donor plate.
-
Place the donor plate on top of a 96-well acceptor plate containing the same buffer.
-
Incubate the "sandwich" plate at room temperature for a set time (e.g., 4-16 hours) with gentle shaking.
-
-
Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation:
-
Pe = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A(t) / C_equilibrium])
-
Where V_D and V_A are the volumes in the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Protocol 3: Evaluation of Metabolic Stability
Objective: To determine the in vitro metabolic stability of the PROTACs in the presence of human liver microsomes.
Rationale: A PROTAC must be sufficiently stable in the body to reach its target and exert its effect. Human liver microsomes (HLMs) contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s) and are the gold standard for in vitro prediction of metabolic clearance.[2] This assay helps identify liabilities in the linker structure that may lead to rapid degradation in vivo.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the PROTAC to be tested (e.g., 1 µM final concentration).
-
Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (the cofactor for P450 enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining percentage of the parent PROTAC at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693 / k. A shorter half-life indicates lower metabolic stability.
-
Conclusion and Future Outlook
The choice between a rigid spirocyclic linker and a flexible linear linker is a critical decision in the design of effective PROTACs. There is no universally superior option; the optimal choice is dictated by the specific structural and chemical context of the POI and E3 ligase.[1]
Linear linkers offer synthetic tractability and conformational adaptability, which is often a successful strategy when structural information is lacking. However, they frequently suffer from poor pharmacokinetic properties and metabolic instability.[1][]
In contrast, spirocyclic linkers, such as those derived from this compound, represent a more advanced design strategy. By introducing conformational rigidity, they can pre-organize the PROTAC into a highly potent conformation, leading to enhanced degradation efficacy, improved cell permeability, and greater metabolic stability.[8] The trade-off is a more challenging synthesis and the risk of abolishing activity if the fixed conformation is not productive.
Ultimately, a successful PROTAC discovery campaign will likely involve the synthesis and evaluation of both linker types. By systematically applying the experimental protocols detailed in this guide, researchers can generate the necessary data to make an informed, evidence-based decision, moving beyond trial-and-error and toward the rational design of next-generation protein degraders.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
-
Xiong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Indrigo, E., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available at: [Link]
-
Jin, Y. H., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. Available at: [Link]
-
Cresset Group. (2024). Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Cresset Group. Available at: [Link]
-
Li, H., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules. Available at: [Link]
-
SpiroChem. Linker Design. SpiroChem. Available at: [Link]
-
Su, H., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Hamza, D., et al. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. Available at: [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]
-
ResearchGate. (2021). PROTAC permeability, stability, and cellular activity. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Classification of most common linkers used in PROTAC design. ResearchGate. Available at: [Link]
-
University of Bath. (2022). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Bath. Available at: [Link]
-
Xiong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. Available at: [Link]
-
Ciulli, A., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Available at: [Link]
-
Xiong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Youssef, D. T. A., & Shaala, L. A. (2022). Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties. Marine Drugs. Available at: [Link]
-
Maple, H. J., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Linker Design | SpiroChem [spirochem.com]
- 6. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Boc versus Cbz Protection for Spirocyclic Amines: A Guide for Researchers
In the intricate world of synthetic organic chemistry, particularly in the realm of drug discovery and development, the strategic use of protecting groups is paramount. Among the diverse scaffolds of interest, spirocyclic amines present unique synthetic challenges due to their rigid, three-dimensional structures. The choice of a nitrogen protecting group is a critical decision that can significantly impact the success of a synthetic route. This guide provides an in-depth comparative analysis of two of the most widely employed amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of spirocyclic amine synthesis. Our focus will be on providing practical, field-proven insights and experimental data to inform your synthetic strategy.
The Strategic Importance of Protecting Groups for Spirocyclic Amines
Spirocyclic amines are privileged scaffolds in medicinal chemistry, prized for their conformational rigidity and novel vectoral arrangements of substituents. However, the very nature of their structure can introduce challenges such as steric hindrance and altered reactivity of the amine's lone pair. Protecting the nitrogen atom is often essential to:
-
Prevent unwanted side reactions during subsequent synthetic transformations.
-
Modify the solubility and handling characteristics of intermediates.
-
Direct the stereochemical outcome of reactions at adjacent centers.
The ideal protecting group should be introduced in high yield, stable to a range of reaction conditions, and removable chemoselectively under mild conditions without affecting other functional groups. Boc and Cbz have long been workhorses in this regard, yet their performance with sterically demanding spirocyclic systems warrants a closer examination.
The Contenders: A Head-to-Head Comparison
Tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups, favored for its ease of introduction and its distinct deprotection pathway.
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2] The reaction proceeds via nucleophilic attack of the spirocyclic amine onto the electrophilic carbonyl of Boc₂O.[2]
Stability: A key advantage of the Boc group is its stability to a wide range of non-acidic conditions, including basic and nucleophilic reagents, as well as hydrogenolysis conditions.[2] This chemical stability allows for a broad scope of subsequent chemical transformations.
Deprotection: The Boc group is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4] The mechanism involves the formation of a stable tert-butyl cation, which necessitates the use of scavengers in the presence of nucleophilic functional groups to prevent unwanted alkylation.[5]
Considerations for Spirocyclic Amines: The steric bulk of the Boc group can be both an advantage and a disadvantage. It can effectively shield the nitrogen atom and influence the conformation of the spirocycle. However, in highly hindered spirocyclic systems, the introduction of the Boc group might require more forcing conditions or result in lower yields.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, a stalwart in peptide synthesis, offers a valuable orthogonal protecting strategy to the Boc group.
Protection: The Cbz group is typically introduced by reacting the spirocyclic amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[6]
Stability: The Cbz group is stable to acidic and basic conditions, making it compatible with a variety of synthetic transformations where the Boc group would be labile.[6]
Deprotection: The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][6] This method is exceptionally mild and chemoselective, leaving most other functional groups intact. Alternative deprotection methods include the use of strong acids or Lewis acids, though these are less common.[1][7]
Considerations for Spirocyclic Amines: The success of catalytic hydrogenolysis can be influenced by the steric environment around the Cbz group. In highly congested spirocyclic amines, the catalyst's access to the benzylic position might be hindered, potentially requiring higher catalyst loadings or longer reaction times. Furthermore, the presence of other reducible functional groups, such as alkenes or alkynes, within the spirocyclic scaffold would preclude the use of hydrogenolysis for deprotection.
Comparative Data Summary
To provide a clear, at-a-glance comparison, the following table summarizes the key characteristics of Boc and Cbz protection for a representative spirocyclic amine, 2-azaspiro[4.5]decane.
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Basic (e.g., NaOH, Et₃N), RT to 40°C | Basic (e.g., NaHCO₃, K₂CO₃), 0°C to RT |
| Typical Yields | Generally high (>90%) | Generally high (>90%) |
| Stability | Stable to base, nucleophiles, hydrogenolysis | Stable to acid (mild), base |
| Deprotection Method | Acidic: TFA, HCl in dioxane | Catalytic Hydrogenolysis: H₂, Pd/C |
| Deprotection Conditions | Anhydrous, RT | Neutral, RT, atmospheric pressure |
| Key Byproducts | Isobutylene, CO₂ | Toluene, CO₂ |
| Orthogonality | Orthogonal to Cbz, Fmoc | Orthogonal to Boc, Fmoc |
| Potential Issues | Tert-butylation of nucleophiles during deprotection | Catalyst poisoning, steric hindrance to hydrogenolysis |
Experimental Protocols: A Practical Guide
The following protocols are provided as a representative guide for the protection and deprotection of a model spirocyclic amine, 2-azaspiro[4.5]decane.
Protocol 1: Boc Protection of 2-Azaspiro[4.5]decane
Caption: Workflow for Boc protection of a spirocyclic amine.
Procedure:
-
To a solution of 2-azaspiro[4.5]decane (1.0 mmol) in dichloromethane (DCM, 10 mL) is added triethylamine (1.5 mmol).
-
Di-tert-butyl dicarbonate (1.1 mmol) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with water (10 mL) and the layers are separated.
-
The aqueous layer is extracted with DCM (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the Boc-protected product.
Protocol 2: Cbz Protection of 2-Azaspiro[4.5]decane
Caption: Workflow for Cbz protection of a spirocyclic amine.
Procedure:
-
2-Azaspiro[4.5]decane (1.0 mmol) is dissolved in a mixture of THF (5 mL) and water (2.5 mL).
-
Sodium bicarbonate (2.0 mmol) is added, and the mixture is cooled to 0°C.
-
Benzyl chloroformate (1.2 mmol) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.[6]
-
The reaction mixture is diluted with water and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Boc Deprotection of a Spirocyclic Amine
Caption: Workflow for acidic deprotection of a Boc-protected spirocyclic amine.
Procedure:
-
The Boc-protected spirocyclic amine (1.0 mmol) is dissolved in DCM (5 mL).
-
Trifluoroacetic acid (TFA, 5 mL) is added, and the solution is stirred at room temperature for 1-2 hours.[4]
-
The volatiles are removed under reduced pressure.
-
The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated to yield the free amine.
Protocol 4: Cbz Deprotection of a Spirocyclic Amine via Hydrogenolysis
Caption: Workflow for hydrogenolytic deprotection of a Cbz-protected spirocyclic amine.
Procedure:
-
To a solution of the Cbz-protected spirocyclic amine (1.0 mmol) in methanol (10 mL) is added 10% palladium on carbon (10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the deprotected spirocyclic amine.
Conclusion: Making the Right Choice
The selection of Boc versus Cbz for the protection of spirocyclic amines is not a one-size-fits-all decision. The choice hinges on the overall synthetic strategy, with a particular focus on the orthogonality of protecting groups and the compatibility of reaction conditions with other functional groups present in the molecule.
-
Choose Boc when:
-
The subsequent reaction steps involve basic or nucleophilic conditions.
-
Hydrogenolysis is not a viable option due to the presence of reducible functional groups.
-
A robust, acid-labile protecting group is required.
-
-
Choose Cbz when:
-
The synthetic route involves acidic conditions that would cleave a Boc group.
-
A mild, non-acidic deprotection is necessary to preserve sensitive functionalities.
-
Orthogonality to acid-labile protecting groups is crucial.
-
By carefully considering the factors outlined in this guide and leveraging the provided experimental frameworks, researchers can confidently select the optimal protecting group strategy for their spirocyclic amine targets, paving the way for efficient and successful syntheses in the pursuit of novel therapeutics.
References
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(02), 283-289.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
- Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine. Available at: [Link]
- Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674.
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamates Mediated by 2-Mercaptoethanol. Organic letters, 24(20), 3736–3740.
-
Common Organic Chemistry. Boc Deprotection (TFA). Available at: [Link]
-
PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Available at: [Link]
-
MySkinRecipes. 2-Boc-8-oxo-2-azaspiro[4.5]decane. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
Sources
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
A Comparative Guide to the 6-oxa-2-azaspiro[4.5]decane Scaffold for Enhanced Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with improved efficacy and safety, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic structures that have long dominated the drug discovery landscape. This guide delves into the validation of one such promising three-dimensional (3D) architecture: the 6-oxa-2-azaspiro[4.5]decane scaffold. We will objectively compare its performance with conventional alternatives and provide the experimental frameworks necessary for its evaluation, empowering researchers to make informed decisions in their drug design endeavors.
The strategic incorporation of spirocyclic scaffolds, where two rings share a single atom, is a powerful approach to imbue drug candidates with desirable physicochemical and pharmacokinetic properties.[1][2] These rigid structures offer a higher fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with increased clinical success.[3] This elevated three-dimensionality can lead to improved solubility, metabolic stability, and target selectivity, while reducing lipophilicity.[1] The 6-oxa-2-azaspiro[4.5]decane scaffold, in particular, is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, owing to its conformational rigidity which can enhance metabolic stability and selectivity.[4]
The Spirocyclic Advantage: A Physicochemical Perspective
The transition from planar, aromatic systems to saturated, 3D scaffolds is a deliberate strategy to "escape from flatland," a concept that has gained significant traction in modern drug design.[5] The rationale is straightforward: molecules with greater 3D character are more likely to possess improved pharmacokinetic (PK) profiles.[1] The 6-oxa-2-azaspiro[4.5]decane scaffold exemplifies this principle. Its inherent rigidity reduces the entropic penalty upon binding to a target, potentially increasing potency.[6] Furthermore, the introduction of heteroatoms (oxygen and nitrogen) provides opportunities for favorable hydrogen bonding interactions and can modulate properties like basicity and solubility.[1]
In a comparative context, replacing a traditional, flexible acyclic amine or a simple monocyclic heterocycle like piperidine with a spirocyclic moiety such as 6-oxa-2-azaspiro[4.5]decane can offer several advantages:
-
Improved Metabolic Stability: The spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, particularly cytochrome P450s, thus reducing metabolic clearance.[1]
-
Enhanced Solubility: The introduction of polar heteroatoms and the disruption of crystal packing due to the 3D shape can lead to better aqueous solubility.[1]
-
Reduced Lipophilicity (LogP/LogD): By replacing lipophilic carbocyclic rings with this scaffold, it is often possible to lower the overall lipophilicity of a molecule, which can improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and reduce off-target effects.[1]
-
Increased Target Selectivity: The well-defined conformational rigidity of the spirocycle can lead to more precise interactions with the target protein, enhancing selectivity over other related proteins.[7]
While direct, head-to-head public data comparing the 6-oxa-2-azaspiro[4.5]decane scaffold with a wide array of other scaffolds is not extensively available, the general principles of spirocycle incorporation in medicinal chemistry are well-established and supported by numerous case studies.[1][3][8] For instance, the replacement of a morpholine ring with diverse azaspirocycles has been shown to lower logD values and improve metabolic stability in the development of melanin concentrating hormone receptor 1 (MCHr1) antagonists.[3]
To empirically validate the benefits of the 6-oxa-2-azaspiro[4.5]decane scaffold in your own chemical series, a panel of standardized in vitro ADME assays is indispensable.[9][10] The following sections provide detailed protocols for key assays to build a robust pharmacokinetic profile.
Experimental Validation of Pharmacokinetic Properties
A systematic evaluation of key pharmacokinetic parameters is crucial in the early stages of drug discovery.[11] Below are standardized, step-by-step protocols for assessing aqueous solubility, cell permeability, and metabolic stability.
Kinetic Aqueous Solubility Assay
Rationale: Poor aqueous solubility can be a major hurdle for oral drug absorption and can lead to unreliable results in biological assays.[12] The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.[13]
Protocol:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[14]
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small volume (e.g., 5 µL) of each DMSO stock solution to a microtiter plate, followed by the addition of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations.[15]
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.[12]
-
Detection of Precipitation: Measure the amount of precipitated compound using nephelometry (light scattering).[15]
-
Quantification of Soluble Compound (Optional but Recommended):
Data Interpretation: The kinetic solubility is the concentration at which the compound begins to precipitate. Higher values indicate better solubility.
Comparative Analysis: To assess the impact of the 6-oxa-2-azaspiro[4.5]decane scaffold, compare the kinetic solubility of your spirocyclic compound with a structurally analogous compound lacking the spirocycle or containing a different heterocyclic system.
Caco-2 Permeability Assay
Rationale: The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[17][18] It utilizes a human colon carcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions and expressing key drug transporters.[19][20]
Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[20]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[20][21]
-
Preparation of Dosing Solutions: Prepare a dosing solution of the test compound in a suitable transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at a concentration of, for example, 10 µM.[21]
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - for Efflux Assessment):
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.[18]
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Data Interpretation:
-
High Permeability: Papp > 5 x 10⁻⁶ cm/s
-
Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp < 5 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
-
Efflux Ratio: Papp(B-A) / Papp(A-B). An efflux ratio > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[18]
Comparative Analysis: A higher Papp value for the spirocyclic compound compared to its non-spirocyclic analog would suggest improved intestinal permeability.
Liver Microsomal Stability Assay
Rationale: The liver is the primary site of drug metabolism.[22] The liver microsomal stability assay is a common in vitro method to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[23][24]
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse), phosphate buffer (pH 7.4), and the test compound.[24]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.[22][24]
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[24][25]
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) containing an internal standard to stop the reaction.[24][26]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.[25]
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.[25]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear portion of the curve is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Data Interpretation: A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
Comparative Analysis: A significant increase in the half-life of the 6-oxa-2-azaspiro[4.5]decane-containing compound relative to its analog would provide strong evidence for improved metabolic stability.
Data Summary and Visualization
For effective comparison, the data generated from these assays should be tabulated.
Table 1: Comparative Pharmacokinetic Data
| Compound ID | Scaffold Type | Kinetic Solubility (µM) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Microsomal t½ (min) |
| Compound X | 6-oxa-2-azaspiro[4.5]decane | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Analog Y | Acyclic/Monocyclic | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Visualizing the Drug Discovery Workflow
The following diagram illustrates the logical flow of incorporating and validating a novel scaffold like 6-oxa-2-azaspiro[4.5]decane in a drug discovery project.
Caption: Workflow for the validation of the 6-oxa-2-azaspiro[4.5]decane scaffold.
Conclusion
The 6-oxa-2-azaspiro[4.5]decane scaffold represents a compelling structural motif for medicinal chemists aiming to improve the pharmacokinetic properties of their drug candidates.[4][27] Its inherent three-dimensionality and rigidity offer a rational path towards enhanced metabolic stability, solubility, and selectivity.[1][3] However, the theoretical advantages of any scaffold must be rigorously validated through empirical testing. The standardized in vitro ADME protocols provided in this guide offer a robust framework for such an evaluation. By systematically comparing the performance of spirocyclic compounds with their non-spirocyclic counterparts, researchers can generate the critical data needed to justify the progression of this and other novel scaffolds in their drug discovery pipelines.
References
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]
-
Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
ResearchGate. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Retrieved from [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
NCBI Bookshelf. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
-
Evotec. Caco-2 Permeability Assay. Retrieved from [Link]
-
MySkinRecipes. 6-Oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
Journal of Medicinal Chemistry. Rings in Clinical Trials and Drugs: Present and Future. Retrieved from [Link]
- Unknown Source. Caco2 assay protocol.
-
PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
-
ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
- Books. (2015, November 20). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.
-
MDPI. In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. Retrieved from [Link]
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from [Link]
-
VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
-
The Royal Society of Chemistry. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. Retrieved from [Link]
-
BioDuro. ADME Solubility Assay. Retrieved from [Link]
-
ResearchGate. (2010). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
-
ResearchGate. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]
-
Creative Bioarray. Caco-2 permeability assay. Retrieved from [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (2023). 2-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
BioDuro. ADME Microsomal Stability Assay. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
PubChem. 8-Azaspiro(4.5)decane. Retrieved from [Link]
Sources
- 1. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 2. books.rsc.org [books.rsc.org]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. 6-Oxa-2-azaspiro[4.5]decane [myskinrecipes.com]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. vectorb2b.com [vectorb2b.com]
- 12. enamine.net [enamine.net]
- 13. asianpubs.org [asianpubs.org]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 27. 2-Oxa-7-azaspiro[4.5]decane|High-Quality Building Block [benchchem.com]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Stability of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate Derivatives
Introduction: The Quest for Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its potential success.[1][2][3] A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or require frequent, inconvenient dosing, ultimately hindering its clinical utility.[3] Consequently, medicinal chemists are increasingly turning to innovative molecular scaffolds that can confer enhanced metabolic stability and favorable pharmacokinetic profiles.[4][5] Among these, spirocyclic systems have garnered significant attention for their unique three-dimensional structures, which can lead to improved potency, selectivity, and metabolic resilience.[4][5][6]
This guide provides a comprehensive framework for evaluating the in vitro and in vivo stability of a promising class of compounds derived from tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate. We will delve into the scientific rationale for this investigation, present detailed experimental protocols for assessing stability, and offer a comparative framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic fate of novel spirocyclic drug candidates.
The Scientific Rationale: Why Investigate This Spirocyclic Scaffold?
The 6-oxa-2-azaspiro[4.5]decane core is an intriguing scaffold for several reasons. Its inherent rigidity can pre-organize functional groups in a desirable orientation for target binding, potentially enhancing potency.[2] Furthermore, the introduction of heteroatoms and a spirocenter can modulate physicochemical properties such as solubility and lipophilicity, which are crucial for favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.[4]
A key feature of the parent compound is the tert-butyl carbamate (Boc) protecting group. While widely used in synthesis, the tert-butyl moiety itself can be susceptible to metabolic oxidation.[7][8] This presents both a challenge and an opportunity. By systematically modifying this and other positions on the scaffold, we can explore structure-stability relationships and potentially identify derivatives with superior metabolic profiles.
This guide, therefore, proposes a systematic study to synthesize and evaluate a focused library of derivatives to probe the following hypotheses:
-
Derivatives of the 6-oxa-2-azaspiro[4.5]decane scaffold will exhibit favorable metabolic stability.
-
Modification of the tert-butyl group can mitigate potential metabolic liabilities.
-
A comparative analysis against non-spirocyclic and alternative spirocyclic analogues will highlight the unique advantages of this scaffold.
Proposed Compounds for Synthesis and Comparative Analysis
To conduct a thorough investigation, we propose the synthesis and evaluation of the following hypothetical compounds:
| Compound ID | Structure | Rationale |
| Spiro-1 (Parent) | This compound | The baseline compound for our study. |
| Spiro-2 | Isopropyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate | Replacement of the tert-butyl group to assess the impact on stability. |
| Spiro-3 | Cyclopentyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate | Introduction of a cyclic substituent to explore alternative steric and electronic effects. |
| Spiro-4 | tert-Butyl 9-(acetylamino)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate | Modification at the 9-amino position to understand its influence on metabolism. |
| Non-Spiro-1 | tert-Butyl (4-aminocyclohexyl)carbamate | A non-spirocyclic analogue to serve as a comparator for the effect of the spirocyclic core. |
| Alternative-Spiro-1 | tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | An alternative spirocyclic system to compare different ring sizes and conformations. |
In Vitro Stability Assessment: The First Line of Inquiry
In vitro assays are indispensable tools in early drug discovery for rapidly assessing the metabolic stability of a large number of compounds.[1] We will focus on two key assays: plasma stability and liver microsomal stability.
Plasma Stability Assay
This assay determines the stability of a compound in the presence of plasma enzymes, such as esterases and amidases.[4]
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Prepare a working solution of 100 µM by diluting the stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Thaw pooled human plasma at 37°C.
-
-
Incubation:
-
In a 96-well plate, add the test compound working solution to pre-warmed plasma to achieve a final compound concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar and stable compound).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop an LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the first-order elimination rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Prepare a working solution as described for the plasma stability assay.
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of liver microsomes and the NADPH regenerating system in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding the test compound working solution to a final concentration of 1 µM.
-
Include control incubations without the NADPH regenerating system to assess non-CYP mediated degradation.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction with ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples by LC-MS/MS as described for the plasma stability assay.
-
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percent remaining versus time to determine the elimination rate constant (k).
-
Calculate the half-life (t½) as described previously.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
In Vivo Stability Assessment: Bridging the Gap to Clinical Relevance
In vivo pharmacokinetic (PK) studies in animal models are essential for understanding how a compound behaves in a whole organism.[9][10] These studies provide crucial data on absorption, distribution, metabolism, and excretion, which are used to predict human pharmacokinetics.
Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Use male Sprague-Dawley rats (n=3-5 per group).
-
For intravenous (IV) administration, formulate the test compound in a suitable vehicle (e.g., saline with a co-solvent) and administer a single bolus dose via the tail vein.
-
For oral (PO) administration, formulate the compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of the parent compound at each time point.
-
-
Plot the plasma concentration of the compound versus time for both IV and PO administration.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Area under the curve (AUC): The total drug exposure over time.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .
-
Comparative Data Framework
The data generated from these studies should be compiled into clear, concise tables to facilitate a direct comparison between the different derivatives and the control compounds.
Table 1: In Vitro Stability Data
| Compound ID | Plasma Half-life (t½, min) | Microsomal Half-life (t½, min) | Microsomal Intrinsic Clearance (CLint, µL/min/mg) |
| Spiro-1 (Parent) | |||
| Spiro-2 | |||
| Spiro-3 | |||
| Spiro-4 | |||
| Non-Spiro-1 | |||
| Alternative-Spiro-1 |
Table 2: In Vivo Pharmacokinetic Data (Rat)
| Compound ID | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | AUC (ng*h/mL) | F (%) |
| Spiro-1 (Parent) | |||||
| Spiro-2 | |||||
| Spiro-3 | |||||
| Spiro-4 | |||||
| Non-Spiro-1 | |||||
| Alternative-Spiro-1 |
Conclusion: A Pathway to Optimized Drug Candidates
This guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the in vitro and in vivo stability of novel derivatives of this compound. By systematically synthesizing and testing a focused set of compounds and comparing them to relevant benchmarks, researchers can gain invaluable insights into the structure-stability relationships of this promising spirocyclic scaffold. The experimental protocols detailed herein are designed to be self-validating and adhere to industry best practices. Ultimately, the data generated from these studies will enable the rational design and selection of drug candidates with optimized pharmacokinetic properties, paving the way for the development of safer and more effective medicines.
References
- Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453–472.
- Di, L., & Kerns, E. H. (2015).
-
Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter. Retrieved from [Link]
- European Medicines Agency. (2018).
- Galdeano, C., & Viayna, E. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Medicinal Chemistry, 12(7), 1085-1103.
-
MySkinRecipes. (n.d.). 6-Oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
-
PubChem. (n.d.). tert-Butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- Zlotorzynski, S. E., & Kalgutkar, A. S. (2017). The Application of In Vitro Technologies to Predict the Single-Dose Pharmacokinetics of a Drug in Humans. Drug Metabolism and Disposition, 45(10), 1056–1071.
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Oxa-2-azaspiro[4.5]decane [myskinrecipes.com]
- 3. mykhailiukchem.org [mykhailiukchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate | C14H23NO3 | CID 71711106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis of a Key Spirocyclic Scaffold: A Head-to-Head Comparison of Routes to tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
The intricate architecture of spirocyclic scaffolds has cemented their place as privileged structures in modern drug discovery. Their inherent three-dimensionality offers a compelling strategy to explore novel chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. One such scaffold of growing interest is the 6-oxa-2-azaspiro[4.5]decane core. This guide provides a detailed, head-to-head comparison of two distinct, plausible synthetic routes to a key building block, tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate, designed for researchers and professionals in medicinal chemistry and process development.
The Strategic Importance of the Target Molecule
This compound is a versatile intermediate. The Boc-protected azaspirocycle provides a handle for further elaboration, while the primary amine on the oxa-containing ring allows for the introduction of diverse functionalities through amide bond formation, reductive amination, or other amine-based chemistries. This dual functionality makes it a valuable precursor for the synthesis of compound libraries targeting a wide range of biological targets.
This guide will dissect two proposed synthetic strategies:
-
Route 1: A Convergent Approach Featuring a Key Spiroketone Intermediate. This pathway relies on the construction of a central spiroketone, which is then elaborated to the final product.
-
Route 2: A Linear Strategy Employing a Ring-Closing Metathesis Approach. This route builds the spirocyclic core through a powerful carbon-carbon bond-forming reaction.
We will delve into the experimental rationale, provide detailed protocols, and offer a comparative analysis to aid in the selection of the most suitable route for your specific research needs.
Route 1: The Spiroketone-Centric Convergent Synthesis
This approach hinges on the initial formation of a spiroketone, which serves as a linchpin for the subsequent introduction of the required functional groups. The synthesis is designed in a convergent manner, which can be advantageous for optimizing individual steps and maximizing overall yield.
Overall Synthetic Strategy
The retrosynthetic analysis for Route 1 begins by disconnecting the amino group, suggesting a reductive amination of a precursor ketone. The spirocyclic core is envisioned to arise from the intramolecular cyclization of a suitable precursor.
Comparative SAR Analysis of 6-Oxa-2-Azaspiro[4.5]decane Derivatives and Analogs as Modulators of CNS Targets
A Senior Application Scientist's Guide to Structure-Activity Relationships in Spirocyclic Scaffolds
Introduction: The Scarcity of SAR Data and a Pivot to Proximal Analogs
In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of immense interest due to their inherent three-dimensionality, which can lead to improved pharmacological properties compared to their flatter aromatic counterparts. The scaffold of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate represents a promising, yet underexplored, area of chemical space. A comprehensive review of the current scientific literature and patent landscape reveals a notable scarcity of publicly available structure-activity relationship (SAR) studies specifically focused on the derivatives of this particular molecule.
This guide, therefore, pivots to a closely related and highly valuable class of compounds: derivatives of 1-oxa-8-azaspiro[4.5]decane . These analogs share the core spirocyclic oxa-aza-decane framework and have been investigated as potent and selective ligands for the sigma-1 (σ1) receptor, a key therapeutic target for a variety of central nervous system (CNS) disorders. By examining the SAR of these analogs, we can derive critical insights into how structural modifications on this spirocyclic core influence biological activity, providing a valuable roadmap for researchers and drug development professionals working in this chemical space.
This guide will provide a detailed comparative analysis of these sigma-1 receptor ligands, supported by experimental data from the literature. We will delve into the synthetic rationale, present detailed experimental protocols, and visualize the key structural relationships that drive target engagement.
The 1-Oxa-8-Azaspiro[4.5]decane Scaffold: A Platform for CNS Ligand Design
The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a promising platform for the development of selective ligands for the σ1 receptor. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a range of cellular functions, making it a target for conditions like Alzheimer's disease, neuropathic pain, and depression.[1]
The research highlighted in this guide focuses on a series of derivatives designed to explore the chemical space around this scaffold to optimize affinity and selectivity for the σ1 receptor over the σ2 receptor.
Core Scaffold and Derivatization Strategy
The derivatization strategy for the 1-oxa-8-azaspiro[4.5]decane core primarily involves the modification of the azaspirocyclic nitrogen. This is a common and effective approach in medicinal chemistry as it allows for the introduction of a wide variety of substituents that can interact with different sub-pockets of the target receptor. The general structure of the derivatives discussed is shown below.
Caption: General structure of 1-oxa-8-azaspiro[4.5]decane derivatives.
Comparative Analysis of Derivative Affinity
A study by Jia et al. provides a clear example of the SAR for a series of 1-oxa-8-azaspiro[4.5]decane derivatives.[2] The primary point of modification was the substituent attached to the nitrogen of the spirocycle. The following table summarizes the binding affinities (Ki) of these compounds for the σ1 and σ2 receptors.
| Compound ID | R Group | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki σ2 / Ki σ1) |
| 1 | 2-(2-Fluorophenoxy)ethyl | 1.13 | 12.3 | 10.9 |
| 2 | 2-(3-Fluorophenoxy)ethyl | 0.47 | 9.8 | 20.9 |
| 3 | 2-(4-Fluorophenoxy)ethyl | 0.89 | 10.1 | 11.3 |
| 4 | 2-(2,4-Difluorophenoxy)ethyl | 1.56 | 68.7 | 44.0 |
| 5 | 2-(3,4-Difluorophenoxy)ethyl | 0.98 | 15.4 | 15.7 |
| 6 | 2-([1,1'-Biphenyl]-4-yloxy)ethyl | 12.1 | 24.6 | 2.0 |
| 7 | 2-(Naphthalen-2-yloxy)ethyl | 3.52 | 14.2 | 4.0 |
Data extracted from Jia et al. (2020).[2]
Key SAR Insights:
-
Impact of Fluorine Substitution: The introduction of a fluorine atom on the phenoxyethyl side chain generally leads to high affinity for the σ1 receptor. The position of the fluorine atom has a notable effect, with the meta-position (Compound 2 ) providing the highest affinity (Ki = 0.47 nM).[2]
-
Effect of Multiple Fluorines: The addition of a second fluorine atom (Compounds 4 and 5 ) did not improve affinity compared to the monofluorinated analogs. However, the 2,4-difluoro substitution (Compound 4 ) resulted in the highest selectivity for the σ1 receptor over the σ2 receptor (44-fold).[2]
-
Bulky Substituents: Replacing the fluorophenoxyethyl group with bulkier aromatic systems like biphenyl (Compound 6 ) or naphthyl (Compound 7 ) led to a decrease in affinity for the σ1 receptor.[2] This suggests that the binding pocket may have steric limitations.
Experimental Protocols
To provide a practical context for the data presented, this section details the general synthetic and analytical procedures that are typically employed in the study of such compounds.
General Synthesis of 1-Oxa-8-azaspiro[4.5]decane Derivatives
The synthesis of the target compounds generally proceeds through a multi-step sequence, starting from commercially available materials. The key steps involve the formation of the spirocyclic core followed by N-alkylation to introduce the desired side chains.
Sources
A Senior Application Scientist's Guide to Cyclization Reactions: Benchmarking the Synthetic Efficiency of Spirocyclization
For the modern synthetic chemist, particularly those in drug discovery and development, the drive for efficiency is paramount. The ability to construct complex molecular architectures with minimal waste, high yields, and stereochemical precision is not merely an academic exercise but a critical determinant of a program's success. Cyclization reactions, which forge rings within a molecule, are fundamental tools in this endeavor. Among these, spirocyclization, the formation of a unique structural motif where two rings share a single atom, presents both exciting opportunities and synthetic challenges.
This guide provides an in-depth comparison of the synthetic efficiency of spirocyclization methods against other widely employed cyclization strategies: the intramolecular Heck reaction, ring-closing metathesis (RCM), and the intramolecular aldol condensation. We will move beyond simple yield comparisons to dissect these reactions through the lens of modern synthetic efficiency metrics, providing researchers with the insights needed to make informed decisions in their synthetic planning.
The Metrics of "Green" and Efficient Synthesis
Before delving into specific reaction classes, it is crucial to establish a common language for evaluating synthetic efficiency. While percentage yield has historically been the primary measure of a reaction's success, a more holistic view is necessary to capture the true elegance and practicality of a synthetic route.[1] Key metrics we will employ include:
-
Atom Economy (AE): A theoretical measure of the proportion of reactant atoms that are incorporated into the desired product.[2] It is calculated as: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[2] An ideal, 100% atom-economical reaction would see all reactant atoms integrated into the final product, with no byproducts.
-
Reaction Mass Efficiency (RME): A more practical metric that considers the actual masses of reactants used, including any excess reagents, to produce a given mass of product.[2][3] It is calculated as: % RME = (Mass of Desired Product / Total Mass of Reactants) x 100
-
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor provides a simple yet powerful measure of the waste generated by a process.[3] It is the ratio of the mass of waste to the mass of product: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) A lower E-Factor signifies a greener, more efficient process.
These metrics, when used in concert, provide a nuanced and objective framework for comparing the synthetic efficiency of different chemical transformations.
Spirocyclization: Building Three-Dimensional Complexity
Spirocycles are privileged structures in medicinal chemistry, often imparting favorable physicochemical properties such as increased rigidity and metabolic stability. The construction of the central quaternary spirocenter, however, can be a formidable synthetic challenge. Modern spirocyclization strategies have risen to this challenge, offering elegant and often highly efficient routes to these complex architectures.
Key Spirocyclization Strategies and Their Efficiency
A variety of methods can be employed to construct spirocycles, each with its own efficiency profile. These include:
-
Palladium-Catalyzed Domino Reactions: These powerful transformations can assemble complex spirocyclic frameworks in a single step from relatively simple starting materials. For instance, a palladium-catalyzed Narasaka–Heck cyclization followed by C–H activation and a [4+2] annulation has been developed for the regioselective synthesis of spirocyclic pyrrolines.
-
Organocatalytic Asymmetric Spirocyclization: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Organocatalytic Michael-Michael-aldol cascade reactions, for example, can afford spirooxindole derivatives in high yields and with excellent diastereo- and enantioselectivity.[4]
-
[3+2] Cycloadditions: This approach can be remarkably efficient. For instance, a photocatalyst- and metal-catalyst-free [3+2] cycloaddition of 2-methylene-tetrahydronaphthalene-1-ones and N-cyclopropylanilines has been reported to achieve 100% atom conversion and high diastereoselectivity (up to 99:1).[5] This represents an ideal scenario in terms of atom economy.
Causality in Experimental Design for Spirocyclization
The choice of catalyst is paramount in many spirocyclization reactions. In palladium-catalyzed cascades, the ligand plays a crucial role in controlling reactivity and selectivity. For instance, the use of bulky, electron-rich phosphine ligands can promote the desired cyclization pathway while suppressing side reactions. In organocatalytic approaches, the structure of the catalyst, often a chiral amine or phosphoric acid, is meticulously designed to create a specific chiral environment around the reacting molecules, thereby inducing high stereoselectivity.
Caption: Catalytic cycle of the intramolecular Heck reaction.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis, catalyzed by ruthenium or molybdenum carbene complexes, has become an indispensable tool for the synthesis of a wide range of cyclic compounds. [6]It involves the intramolecular coupling of two alkene moieties with the extrusion of a small, volatile alkene, typically ethylene.
Efficiency Considerations:
-
Yield: RCM reactions are known for their high yields, often approaching quantitative conversion.
-
Atom Economy: The atom economy of RCM is generally very high, as the only byproduct is a small alkene. When ethylene is the byproduct, its volatility drives the reaction to completion.
-
Functional Group Tolerance: Modern RCM catalysts exhibit remarkable tolerance to a wide array of functional groups, minimizing the need for protecting groups.
Causality in Experimental Design: The choice of catalyst is the most critical factor in an RCM reaction. First-generation Grubbs catalysts are effective for many applications, while second- and third-generation catalysts offer enhanced reactivity and broader substrate scope. The choice of solvent and reaction temperature can also influence the rate and efficiency of the reaction.
Intramolecular Aldol Condensation
The intramolecular aldol condensation is a classic and highly effective method for the formation of five- and six-membered rings. [7]It involves the base- or acid-catalyzed reaction of an enolate with a carbonyl group within the same molecule, followed by dehydration to form an α,β-unsaturated cyclic ketone or aldehyde.
Efficiency Considerations:
-
Yield: Intramolecular aldol condensations can provide high yields of the cyclized product, especially when forming thermodynamically stable five- or six-membered rings.
-
Atom Economy: The atom economy is moderate, as a molecule of water is eliminated as a byproduct.
-
Simplicity: The reaction often requires simple and inexpensive reagents and catalysts, such as sodium hydroxide or potassium carbonate. [7] Causality in Experimental Design: The key to a successful intramolecular aldol condensation is the appropriate choice of substrate and reaction conditions to favor the desired cyclization pathway. The regioselectivity of enolate formation can be controlled by the choice of base and reaction temperature. The formation of five- and six-membered rings is generally favored due to their lower ring strain. [7]
Quantitative Comparison of Cyclization Methods
To provide a concrete comparison, let's analyze representative examples of each cyclization method for the synthesis of a five-membered ring system.
| Cyclization Method | Representative Reaction | Yield (%) | Atom Economy (%) | Key Byproducts | Catalyst/Reagent |
| Spirocyclization ([3+2] Cycloaddition) | Formation of a spiro[4.5]decane derivative | High (not specified, but 100% atom conversion) [5] | 100% [5] | None | Organocatalyst |
| Intramolecular Heck Reaction | Formation of a dihydroisoquinolone | 90% | ~85% (calculated) | Triethylammonium bromide | Pd(PPh₃)₄, Et₃N |
| Ring-Closing Metathesis | Formation of a cyclopentene derivative | >95% | ~94% (calculated for ethylene byproduct) | Ethylene | Grubbs' Catalyst |
| Intramolecular Aldol Condensation | Formation of a cyclopentenone | High (typically >80%) | ~90% (calculated) | Water | NaOH |
Note: The atom economy for the Intramolecular Heck Reaction was calculated based on a representative reaction scheme where an aryl bromide is cyclized in the presence of triethylamine. The atom economy for RCM and the intramolecular aldol condensation were also calculated based on typical reaction stoichiometries.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the methods discussed, detailed experimental protocols for a representative spirocyclization and an intramolecular Heck reaction are provided below.
Protocol 1: Organocatalytic Asymmetric Dearomative Spirocyclization
This protocol is adapted from a published procedure for the synthesis of densely functionalized tetralone products. [8] Materials:
-
Substrate (newly designed with two naphthol motifs): 1.0 equiv.
-
Organocatalyst (e.g., a chiral phosphoric acid): 10 mol%
-
Solvent (e.g., dichloromethane): 0.1 M solution
-
Molecular sieves (4 Å): to ensure anhydrous conditions
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the substrate (1.0 equiv) and molecular sieves.
-
Add the solvent (to achieve a 0.1 M concentration of the substrate).
-
Add the organocatalyst (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic product.
Protocol 2: Intramolecular Heck Reaction for the Synthesis of a Dihydroisoquinolone
This protocol is a general representation of a typical intramolecular Heck cyclization.
Materials:
-
N-(2-bromobenzyl)acrylamide derivative: 1.0 equiv.
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]: 5 mol%
-
Triethylamine (Et₃N): 2.0 equiv.
-
Acetonitrile (MeCN): 0.05 M solution
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the N-(2-bromobenzyl)acrylamide derivative (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous acetonitrile via syringe to achieve a 0.05 M concentration of the substrate.
-
Add triethylamine (2.0 equiv) via syringe.
-
Heat the reaction mixture to reflux (approximately 82 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dihydroisoquinolone.
Conclusion and Future Perspectives
This guide has benchmarked the synthetic efficiency of spirocyclization against other prominent cyclization methods. While each method possesses its own unique strengths and weaknesses, a clear trend towards greater efficiency is evident in modern synthetic chemistry.
-
Spirocyclization , particularly through atom-economical pathways like [3+2] cycloadditions, offers unparalleled efficiency in building complex, three-dimensional structures. The ability to achieve 100% atom economy represents the pinnacle of green chemistry principles.
-
Ring-Closing Metathesis stands out for its high yields, excellent functional group tolerance, and the generation of a volatile byproduct, making it a highly efficient and practical method for a wide range of cyclic systems.
-
The Intramolecular Heck Reaction remains a powerful tool for the construction of complex carbocycles and heterocycles, especially when stereochemical control is paramount. While its atom economy is moderate, its reliability and broad scope ensure its continued importance.
-
The Intramolecular Aldol Condensation is a classic yet highly effective method for the synthesis of five- and six-membered rings, prized for its simplicity and use of inexpensive reagents.
The choice of a cyclization strategy is ultimately a multifaceted decision that depends on the specific target molecule, the desired level of stereochemical control, and the overall synthetic plan. By understanding the nuances of each method and applying the principles of synthetic efficiency, researchers can design more elegant, sustainable, and ultimately more successful synthetic routes. The continued development of novel catalytic systems and reaction methodologies promises to further enhance the efficiency of all cyclization reactions, pushing the boundaries of what is possible in the art and science of chemical synthesis.
References
-
Intramolecular synthesis of spirocyclic aldol products 4, including determination of the relative configuration of 4 f by X‐ray crystallography. ResearchGate. Available at: [Link].
-
Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best?. Green Chemistry, 4(6), 521-527. Available at: [Link].
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available at: [Link].
-
Dicks, A. P., & Hent, A. (2015). Atom Economy and Reaction Mass Efficiency. In Green Chemistry Metrics (pp. 1-13). Springer, Cham. Available at: [Link].
-
'SIGNIFICANT GREEN CHEMISTRY METRICS: ROLE OF ATOM ECONOMY AND REACTION MASS EFFICIENCY IN CHEMICAL PROCESS'. Jetir.org. Available at: [Link].
-
Companyó, X., Zea, A., Alba, A. R., Mazzanti, A., Moyano, A., & Rios, R. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications, 46(37), 6953-6955. Available at: [Link].
-
Lecourt, C., Dhambri, S., Allievi, L., Sanogo, Y., Zeghbib, N., Ben Othman, R., ... & Ardisson, J. (2018). Natural products and ring-closing metathesis: synthesis of sterically congested olefins. Natural product reports, 35(2), 105-124. Available at: [Link].
-
The Intramolecular Heck Reaction. Macmillan Group. Available at: [Link].
-
Intramolecular Aldol Reactions. Chemistry Steps. Available at: [Link].
-
Intramolecular Heck reaction - Wikipedia. Available at: [Link].
-
Harnessing the cyclization strategy for new drug discovery. PubMed Central (PMC). Available at: [Link].
-
Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. ACS Publications. Available at: [Link].
Sources
- 1. jetir.org [jetir.org]
- 2. bilder.buecher.de [bilder.buecher.de]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. mdpi.com [mdpi.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Novelty and Patentability of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate Derivatives
Introduction: The Quest for Three-Dimensional Chemical Space
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that offer improved physicochemical properties and explore new chemical space is insatiable. For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the paradigm is shifting. An increasing body of evidence demonstrates that compounds with greater three-dimensionality, often quantified by a higher fraction of sp³-hybridized carbons (Fsp³), correlate with enhanced clinical success. These non-planar molecules often exhibit improved solubility, metabolic stability, and target selectivity, while reducing off-target effects.[1]
Spirocyclic systems, where two rings share a single atom, are at the forefront of this three-dimensional revolution.[2] The rigid nature of the spirocyclic core can lock a molecule's conformation, pre-organizing its binding elements for optimal interaction with a biological target. This conformational constraint can lead to significant gains in potency and selectivity.[3]
This guide focuses on a particularly promising, yet underexplored scaffold: tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate and its derivatives. We will dissect the process of evaluating the novelty of these compounds, assess their patentability based on established criteria, and provide a comparative analysis against common structural motifs in medicinal chemistry. Furthermore, we will present a detailed experimental protocol to generate the kind of robust biological data required to support a patent filing.
Part 1: Evaluating Novelty - A Systematic Prior Art Search
The first pillar of patentability is novelty . An invention is considered new if it does not form part of the "state of the art".[4] The state of the art includes everything made available to the public before the filing date of the patent application, whether by written or oral description, by use, or in any other way.[4][5] For a chemical compound, this means the exact structure must not have been previously disclosed.
A thorough prior art search is therefore non-negotiable. The process is systematic, beginning broadly and progressively narrowing to the specific chemical entity.
The Workflow of a Prior Art Search
The following workflow illustrates a robust strategy for uncovering prior art related to a novel chemical scaffold.
Caption: Workflow for a systematic prior art search.
Causality Behind the Workflow:
-
Phase 1 (Broad Exploration): We begin with broad keyword and substructure searches to understand the landscape of related chemical matter. This phase is crucial for identifying synthesis strategies and potential biological applications that may have been explored in analogous systems, such as other 1-oxa-8-azaspiro[4.5]decanes or different azaspirocycles.[6][7] This initial exploration helps to frame the potential "obviousness" arguments that may arise later.
-
Phase 2 (Focused Investigation): This phase hones in on the specific molecule of interest. Using identifiers like the CAS Number (1822511-77-2 for the parent scaffold) is the most direct way to find an exact match.[8] Patent databases are critical; a significant portion of novel chemistry is first disclosed in patents rather than academic journals.[9] The final, crucial step is analyzing any hits for "enabling disclosure." A mere mention of a chemical name is not enough to destroy novelty; the prior art must provide enough information for a person skilled in the art to be able to make the compound.[10]
For the this compound scaffold, while the parent compound is commercially available as a building block[8], derivatives with specific substitutions at the 9-amino position may well be novel. The novelty will lie in the unique combination of the core scaffold and the appended R-groups.
Part 2: Assessing Patentability - The Inventive Step Hurdle
Novelty alone is insufficient for a patent. The invention must also involve an inventive step (or be "non-obvious") and have industrial applicability .[11]
-
Inventive Step: This is the critical, and often subjective, hurdle. An invention is considered to involve an inventive step if, having regard to the state of the art, it would not have been obvious to a person skilled in the art.[4] For a new chemical derivative, this often means demonstrating an unexpected or surprising property. Simply making the next homologous structure in a known series is generally considered obvious unless it possesses an unforeseen advantage.[4]
-
Industrial Applicability: This requirement is typically straightforward for pharmaceutical compounds, as their use in treating diseases is a clear industrial application.
The Path to Demonstrating an Inventive Step
The diagram below outlines the logical process for building a case for the inventive step of a novel chemical derivative.
Caption: Decision process for assessing the inventive step.
To claim an inventive step for derivatives of our target scaffold, one might need to demonstrate, with supporting experimental data, that they:
-
Exhibit significantly higher potency against a specific biological target (e.g., a kinase, receptor, or enzyme) than structurally similar known inhibitors.
-
Possess a surprisingly improved pharmacokinetic profile (e.g., better oral bioavailability, longer half-life, improved metabolic stability).
-
Solve a problem associated with the prior art, such as high toxicity or poor solubility.[12]
Part 3: Comparative Analysis of the Scaffold
The value of the 6-oxa-2-azaspiro[4.5]decane scaffold lies in its potential to improve upon established structural motifs used in drug design. Let's compare its calculated properties to those of common heterocyclic rings.
| Property | This compound | Piperidine | Piperazine | Morpholine |
| Structure | Spiro[4.5]decane | Monocyclic | Monocyclic | Monocyclic |
| Fsp³ | 0.92 | 1.00 | 1.00 | 1.00 |
| cLogP | 1.3 - 1.8 (estimated) | 0.9 | -1.1 | -0.9 |
| TPSA (Ų) | 67.9 | 12.0 | 24.1 | 21.3 |
| Synthetic Access | Moderate-to-High | High | High | High |
| 3D Shape | High (Rigid) | Moderate (Chair/Boat) | Moderate (Chair/Boat) | Moderate (Chair/Boat) |
| Key Advantage | Rigid 3D structure, novel chemical space | Simple, well-established | Two points for derivatization | Improved solubility |
Interpretation of the Data:
-
Fraction of sp³ (Fsp³): The spirocyclic scaffold has a high Fsp³ count, placing it firmly in the desirable "3D-rich" chemical space, a feature correlated with higher clinical success rates.[1]
-
cLogP (Lipophilicity): The estimated lipophilicity is in a favorable range for drug candidates. The ability to tune this property through derivatization at the 9-amino position provides a significant advantage.
-
TPSA (Topological Polar Surface Area): The inherent TPSA is higher than simple monocycles due to the oxygen and two nitrogen atoms, suggesting good potential for forming hydrogen bonds with a target, while remaining in a range suitable for cell permeability.
-
3D Shape & Synthetic Access: The key differentiator is the rigid, well-defined three-dimensional structure conferred by the spiro center. While synthesis is more complex than for simple heterocycles, scalable routes to similar azaspiro[4.5]decanes have been reported in the patent literature, suggesting this is not an insurmountable barrier.[13]
Compared to flat aromatic rings, the advantages are even more pronounced. The spirocyclic scaffold offers an "escape from flatland," providing a rigid framework to orient substituents in precise vectors, which can be critical for optimizing interactions in a binding pocket.[3]
Part 4: Experimental Protocol - Generating Data for Patentability
To argue for an inventive step, robust and reproducible data is essential. Let's assume our derivatives are designed as protein kinase inhibitors, a major class of therapeutics.[14] A common and powerful method for determining inhibitor potency is the HTRF® (Homogeneous Time-Resolved Fluorescence) KinEASE™ assay.[15]
This protocol is designed to be self-validating by including appropriate controls (no enzyme, no ATP, and a known inhibitor) to ensure the observed signal is a direct result of kinase activity and its specific inhibition.
Protocol: HTRF™ KinEASE™ Assay for Kinase Inhibitor IC₅₀ Determination
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel this compound derivative against a target serine/threonine kinase.
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate (e.g., STK-Substrate 1). The phosphorylated product is detected by a europium cryptate-labeled anti-phospho antibody and streptavidin-XL665. When both are bound to the phosphorylated substrate, they come into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The inhibitor's potency is quantified by its ability to reduce the FRET signal.
Materials:
-
Target Serine/Threonine Kinase
-
HTRF™ KinEASE™ STK Kit (containing STK Substrate 1-biotin, anti-STK antibody-K, SA-XL665, and detection buffer)
-
ATP (Adenosine triphosphate)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test Compounds (10 mM stock in 100% DMSO)
-
Staurosporine (or other known inhibitor for the target kinase) as a positive control
-
384-well, low-volume, white plates
-
HTRF-compatible plate reader
Methodology:
-
Compound Plating (Dose-Response Curve):
-
Rationale: Creating a serial dilution allows for the determination of the IC₅₀ value.
-
a. Prepare a serial dilution series of the test compound in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 1 mM concentration.
-
b. Dispense 1 µL of each compound dilution into the appropriate wells of the 384-well plate. Also include wells for "No Inhibitor" (1 µL DMSO) and the positive control inhibitor (Staurosporine).
-
-
Enzymatic Reaction:
-
Rationale: This step initiates the phosphorylation event that the assay measures. All additions should be done quickly and consistently.
-
a. Prepare a 2X Kinase solution in Kinase Reaction Buffer. The final concentration should be determined empirically to yield a robust signal-to-background ratio.
-
b. Prepare a 2X Substrate/ATP solution in Kinase Reaction Buffer. The final concentrations should be at the Kₘ value for the kinase, if known (e.g., 1 µM STK Substrate, 10 µM ATP).
-
c. Add 10 µL of the 2X Kinase solution to all wells except the "No Enzyme" control wells. Add 10 µL of buffer to the "No Enzyme" wells.
-
d. To initiate the reaction, add 10 µL of the 2X Substrate/ATP solution to all wells. The final reaction volume is 20 µL.
-
e. Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Detection:
-
Rationale: This step adds the detection reagents that will generate the FRET signal proportional to the amount of phosphorylation.
-
a. During the kinase reaction incubation, prepare the detection mix according to the kit protocol by mixing the anti-STK antibody-K and SA-XL665 in the provided detection buffer.
-
b. To stop the enzymatic reaction and initiate detection, add 20 µL of the detection mix to all wells.
-
c. Seal the plate, protect it from light, and incubate at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Rationale: The dual-wavelength reading corrects for background fluorescence. The data is then fitted to a dose-response curve.
-
a. Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor).
-
b. Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
c. Normalize the data using the "No Inhibitor" (100% activity) and "Positive Control Inhibitor at high concentration" (0% activity) wells.
-
d. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The This compound scaffold represents a compelling entry point into novel, three-dimensional chemical space. Its rigid architecture and potential for favorable drug-like properties make it an attractive alternative to traditional, flat heterocyclic systems.
The path to patent protection for derivatives of this scaffold hinges on a systematic and rigorous approach. A comprehensive prior art search must first establish novelty. Subsequently, and most critically, the inventive step must be demonstrated through robust experimental data that reveals an unexpected and advantageous property over existing compounds. By employing well-designed, self-validating assays, researchers can generate the high-quality data needed to build a convincing case for patentability, ultimately protecting their intellectual investment and paving the way for the development of next-generation therapeutics.
References
-
PubChem. tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. National Center for Biotechnology Information. [Link]
-
Butkevich, A. N., et al. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
Liddell, J. (2011). Determining an Inventive Step for Chemical Patents. Taylor & Francis Online. [Link]
-
El-Sayed, M., et al. (2021). Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties. ResearchGate. [Link]
- Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Carreira, E. M. & Fessard, T. (2014). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
Bain, J., Plater, L., Elliott, M., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
World Intellectual Property Organization. Examination Guidelines for Patentability - Novelty and Inventive Step. WIPO. [Link]
-
Imbraguglio, D., et al. (2024). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]
-
Intellectual Property Office. (2022). Examining patent applications relating to chemical inventions. GOV.UK. [Link]
-
Yamashita, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
-
Pospisil, P., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
Bailey Walsh. (2023). Chemistry Patents | Strategies for Chemical Formulations & Compositions. Bailey Walsh. [Link]
-
Kufareva, I., et al. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
-
PubChem. Heterocyclic spiro compounds and methods of use thereof for the treatment of cancer - Patent US-12134620-B2. National Center for Biotechnology Information. [Link]
-
Zhang, Z., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
HLK-IP. (2022). Patentability of Chemical Inventions in Europe and Considerations for Drafting – Purity, Enantiomers and Polymorphs. HLK-IP. [Link]
-
Morbidelli, L., et al. (2022). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. [Link]
-
Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Gaulton, A., et al. (2023). Medicinal chemistry lens on patent data in SureChEMBL. bioRxiv. [Link]
-
PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Wolska, K., et al. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. [Link]
-
Gao, Y., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PubMed Central. [Link]
-
Thompson, A. M., et al. (2014). Synthesis and structure-activity relationships of aza- and diazabiphenyl analogues of the antitubercular drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][4][16]oxazine (PA-824). PubMed. [Link]
-
Wszelaka-Rylik, M., et al. (2015). Recent advances in synthesis and biological activity of triterpenic acylated oximes. PubMed. [Link]
-
Revvity. (2023). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
Pan, M., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. National Institutes of Health. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. wipo.int [wipo.int]
- 6. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. This compound 97% | CAS: 1822511-77-2 | AChemBlock [achemblock.com]
- 9. biorxiv.org [biorxiv.org]
- 10. gov.uk [gov.uk]
- 11. Chemistry Patents | Strategies for Chemical Formulations & Compositions [bailey-walsh.com]
- 12. Synthesis and structure-activity relationships of aza- and diazabiphenyl analogues of the antitubercular drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 14. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 68089093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The handling and disposal of specialized chemical reagents, such as tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate, demand a meticulous and informed approach. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste safely, protecting both yourself and the environment.
Understanding the Compound and Its Potential Hazards
Based on these analogs, the primary hazards are likely to be:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The tert-butoxycarbonyl (Boc) protecting group is notably labile under acidic conditions, which is a key consideration for waste segregation to prevent unintended reactions.[2][3]
Hazard Summary Table
| Hazard Statement | GHS Classification | Precautionary Action |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
-
Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[4]
-
Respiratory Protection: If working with the solid form where dust may be generated, or if adequate ventilation is not available, use a NIOSH-approved respirator.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this chemical is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[5][6]
Step 1: Waste Minimization
The most effective disposal procedure begins with minimizing waste generation. Whenever possible, prepare only the amount of solution needed for your experiment. This reduces the volume of waste that needs to be managed.[5]
Step 2: Container Selection
-
Compatibility: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or other plastic containers are generally preferred for chemical waste.[5][7] The original container of the chemical can be an ideal choice if it is in good condition.[7]
-
Integrity: Ensure the container has a secure, leak-proof screw cap and is free from cracks or damage.[7]
-
Headspace: Do not overfill the waste container. Leave at least 10% headspace to allow for expansion of the contents.[7]
Step 3: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous reactions within the waste container.
-
Solid Waste:
-
Carefully sweep up any solid this compound using appropriate tools to avoid creating dust.[4]
-
Place the solid waste into a designated, properly labeled hazardous waste container.
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, collect the solution in a designated liquid hazardous waste container.
-
Crucially, do not mix this waste with acidic waste streams. The Boc protecting group can be cleaved by acid, potentially leading to the generation of gas (carbon dioxide and isobutylene) and a change in the chemical nature of the waste.[2][3]
-
Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.
-
Step 4: Labeling
Properly label the hazardous waste container immediately upon adding the first amount of waste.[5] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Irritant")
Step 5: Storage
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA should be under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.
-
Store acids and bases separately, and keep oxidizing agents away from organic compounds.[7]
Step 6: Disposal
-
Once the waste container is full or you have finished generating this type of waste, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][6]
-
Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate non-essential personnel from the area.[4]
-
If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department immediately.
-
For small spills, and if you are trained to do so, wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.[4]
-
Clean the spill area with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By adhering to these procedures for this compound, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet for the most accurate and comprehensive information.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
- Angene Chemical. (2021, May 1). Safety Data Sheet: tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. Retrieved from [An equivalent, accessible SDS source]
-
MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2024, January 18). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]
-
TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
US Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested safety and logistical protocols for handling tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1822511-77-2). The procedures outlined here are designed to empower you with the knowledge to work safely, protect your experiments, and ensure regulatory compliance.
Hazard Profile: Understanding the Risks
Before any handling, a thorough understanding of the compound's potential hazards is critical. Based on data from suppliers and analysis of structurally similar spirocyclic compounds, we can establish a clear hazard profile.[1][2][3][4][5][6] The compound is a yellow oil, and its primary risks are associated with direct contact and inhalation.[2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | Warning |
These classifications are the cornerstone of our safety strategy. They dictate that our primary goal is to prevent the compound from coming into contact with skin and eyes and to avoid inhaling any aerosols or vapors.[1][2][3][4]
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan always prioritizes engineering and administrative controls to minimize exposure risk from the outset. This hierarchy is a self-validating system that builds safety into the workflow itself.
Caption: The Hierarchy of Controls prioritizes inherent safety measures over reliance on PPE.
For this compound, engineering controls are paramount. All handling of the neat oil or its solutions should occur within a certified chemical fume hood to control vapor and aerosol exposure.[1][3][4]
Core Personal Protective Equipment (PPE) Requirements
The correct selection and use of PPE are non-negotiable for mitigating the risks identified in Section 1.
-
Eye and Face Protection:
-
Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1][7]
-
Causality: Standard safety glasses are insufficient. The "Causes serious eye irritation" classification (H319) necessitates a full seal around the eyes to protect against splashes and vapors.[2][3][4] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as large-volume transfers or reaction quenching.[3][7]
-
-
Skin and Body Protection:
-
Requirement: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.[7][8] For larger quantities or tasks with significant splash potential, a complete chemical-resistant suit should be considered.[3][9] Long pants and closed-toe shoes are mandatory at all times.[8]
-
Causality: The H315 classification ("Causes skin irritation") means any skin contact is a hazardous exposure.[2] The lab coat provides a removable barrier to protect personal clothing and skin from minor spills and contamination.
-
-
Hand Protection:
-
Requirement: Handle with chemical-impermeable gloves, which must be inspected for integrity before each use.[1] Disposable nitrile gloves are a suitable choice for incidental contact.[7][8]
-
Causality & Best Practices: For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide. Given the skin irritation hazard, double-gloving is strongly recommended.[10][11] This practice allows the user to remove the outer, contaminated glove while still maintaining a protective barrier with the inner glove, significantly reducing the risk of cross-contamination.[11] Always use proper glove removal technique to avoid touching the outer surface with bare skin.[3]
-
-
Respiratory Protection:
-
Requirement: Respiratory protection is generally not required when handling small quantities within a properly functioning chemical fume hood.
-
Causality: The fume hood serves as the primary engineering control to mitigate the H335 respiratory irritation hazard.[1][2] If engineering controls are not feasible or in the event of a large spill, a respirator with an appropriate organic vapor cartridge may be necessary. Use of a respirator requires enrollment in a respiratory protection program with medical evaluation and fit testing.[7]
-
Operational Plans: PPE in Practice
The level of PPE required can be adjusted based on the specific task and the scale of the operation.
Table 2: Recommended PPE for Different Laboratory Operations
| Operation | Eye/Face Protection | Hand Protection | Body Protection |
|---|---|---|---|
| Storage & Transport (Closed Container) | Safety Glasses | Single Pair Nitrile Gloves | Lab Coat |
| Weighing/Aliquoting (in Fume Hood) | Safety Goggles | Double Pair Nitrile Gloves | Lab Coat |
| Solution Preparation (in Fume Hood) | Safety Goggles | Double Pair Nitrile Gloves | Lab Coat |
| Reaction Setup/Workup (in Fume Hood) | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat |
| Large-Scale Transfers (>100mL) | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Chemical Resistant Apron over Lab Coat |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Nitrile/Neoprene Gloves | Chemical Resistant Suit/Apron |
Proper removal of PPE is as critical as its selection to prevent self-contamination.
-
Inspect: Before starting, visually inspect your PPE for any signs of contamination.
-
Outer Gloves: If double-gloved, remove the outer pair of gloves first. Dispose of them immediately in the designated chemical waste container.
-
Lab Coat/Apron: Unbutton the lab coat. Remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward. Hang it in its designated area or dispose of it if grossly contaminated.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles. Handle them by the straps or sides, avoiding contact with the front surface.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. achemblock.com [achemblock.com]
- 3. angenechemical.com [angenechemical.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 68089093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | C11H17NO3 | CID 56962216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
